m-PEG37-Hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H154N2O38/c1-80-4-5-82-8-9-84-12-13-86-16-17-88-20-21-90-24-25-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-112-68-69-114-72-73-116-75-74-115-71-70-113-67-66-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-23-22-89-19-18-87-15-14-85-11-10-83-7-6-81-3-2-76(79)78-77/h2-75,77H2,1H3,(H,78,79) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLOMCMAEPUQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H154N2O38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1704.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG37-Hydrazide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG37-Hydrazide, a heterobifunctional polyethylene glycol (PEG) linker. This document will delve into its chemical structure and properties, provide detailed experimental protocols for its use in bioconjugation, and discuss the chemistry of hydrazone bond formation and stability.
Introduction to this compound
This compound is a high molecular weight, monodisperse PEG linker that is instrumental in the field of bioconjugation and drug delivery. It is comprised of a methoxy-terminated polyethylene glycol chain with 37 ethylene glycol units, functionalized with a terminal hydrazide group (-NH-NH2). This structure imparts both hydrophilicity and a specific reactivity profile to the molecule.
The hydrophilic PEG chain enhances the aqueous solubility of the molecules it is conjugated to, which can improve their pharmacokinetic and pharmacodynamic properties.[1][2][3] This often leads to a longer circulation half-life, reduced immunogenicity, and increased stability of therapeutic proteins and peptides. The terminal hydrazide group provides a reactive handle for covalent modification of biomolecules.[1][4] Specifically, the hydrazide moiety reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone linkage. This reaction is particularly useful for the site-specific modification of glycoproteins and antibodies, where aldehyde groups can be generated by mild oxidation of their carbohydrate moieties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a long, flexible PEG chain that provides a desirable spatial separation between the conjugated molecules.
Chemical Structure:
Molecular Formula: C76H154N2O38
Molecular Weight: 1704.1 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other parameters such as precise solubility and reaction kinetics may need to be determined empirically for specific applications.
| Property | Value | Reference(s) |
| Molecular Formula | C76H154N2O38 | |
| Molecular Weight | 1704.1 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% (typically analyzed by HPLC and NMR) | |
| Storage Conditions | -20°C, desiccated | |
| Shipping Conditions | Ambient temperature | |
| Solubility | Soluble in water, DMF, DMSO, and chlorinated solvents like DCM. | |
| Quantitative data not readily available, empirical determination recommended. | ||
| Reactivity | Reacts with aldehydes and ketones to form hydrazone bonds. | |
| Specific reaction kinetics are dependent on the reaction conditions. |
Experimental Protocols
The following section provides a detailed methodology for the conjugation of this compound to a glycoprotein, a common application for this reagent. The protocol is divided into three main stages: generation of aldehyde groups on the glycoprotein, conjugation with this compound, and purification of the resulting conjugate.
Protocol: Site-Specific Conjugation of this compound to a Glycoprotein
This protocol is designed for the site-specific modification of a glycoprotein via its carbohydrate moieties.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium periodate (NaIO4)
-
Glycerol or ethylene glycol
-
Aniline (optional, as a catalyst)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 (or PBS, pH 6.5-7.4)
-
Purification Columns: Desalting column (e.g., Sephadex G-25), Size-Exclusion Chromatography (SEC) column, or Ion-Exchange Chromatography (IEX) column.
-
Spectrophotometer
-
SDS-PAGE analysis equipment
Step 1: Generation of Aldehyde Groups on the Glycoprotein
-
Buffer Exchange: Prepare the glycoprotein in the Oxidation Buffer at a concentration of 1-10 mg/mL using a desalting column.
-
Oxidation:
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in the Oxidation Buffer. Protect the solution from light.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM. .
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
-
Quenching: Stop the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 15-20 mM. Incubate for 10-15 minutes at room temperature in the dark.
-
Purification: Immediately remove excess periodate and quenching agent by passing the solution through a desalting column equilibrated with the Conjugation Buffer.
Step 2: Hydrazone Ligation with this compound
-
Reagent Preparation: Dissolve this compound in the Conjugation Buffer to a desired stock concentration (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Add a 50- to 100-fold molar excess of the this compound solution to the oxidized glycoprotein solution. The optimal molar ratio should be determined empirically.
-
For catalysis (optional), aniline can be added to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Characterization (Optional): The progress of the conjugation reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the glycoprotein upon successful PEGylation.
Step 3: Purification of the PEGylated Glycoprotein
-
Method Selection: The choice of purification method depends on the properties of the glycoprotein and the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger PEGylated conjugate from the unreacted glycoprotein and excess this compound.
-
Ion-Exchange Chromatography (IEX): This technique can be effective as PEGylation can alter the surface charge of the protein, allowing for separation of different PEGylated species (e.g., mono-PEGylated vs. di-PEGylated).
-
Hydrophobic Interaction Chromatography (HIC): This can also be used as an alternative or supplementary purification step.
-
-
Fraction Analysis: Collect fractions from the chromatography column and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the purified PEGylated glycoprotein.
-
Buffer Exchange and Storage: Pool the fractions containing the purified conjugate and buffer exchange into a suitable storage buffer. Store at -20°C or -80°C.
Chemistry of Hydrazone Bond Formation and Stability
The conjugation of this compound to a target molecule is based on the formation of a hydrazone bond. This reaction is a condensation reaction between the hydrazide and an aldehyde or ketone.
Reaction Mechanism
The formation of a hydrazone bond is a two-step process:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration to eliminate a water molecule, forming a stable carbon-nitrogen double bond (the hydrazone linkage).
The reaction is typically carried out in a slightly acidic pH range (pH 5-7) to facilitate both the nucleophilic attack and the dehydration step.
Caption: Mechanism of hydrazone bond formation.
Stability of the Hydrazone Linkage
The stability of the hydrazone bond is a critical consideration in the design of bioconjugates. A key feature of the hydrazone linkage is its pH-dependent stability. While it is relatively stable at physiological pH (~7.4), it is susceptible to hydrolysis under acidic conditions (pH < 6). This property is particularly advantageous in drug delivery applications, where the acidic environment of endosomes and lysosomes within cancer cells can trigger the cleavage of the hydrazone bond and the release of a cytotoxic payload.
The stability of the hydrazone bond is also influenced by the electronic properties of the aldehyde or ketone precursor. Hydrazones derived from aliphatic aldehydes, such as those generated on glycoproteins, are generally more susceptible to acid-catalyzed hydrolysis than those derived from aromatic aldehydes.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the site-specific conjugation of this compound to a glycoprotein.
Caption: Experimental workflow for glycoprotein conjugation.
Conclusion
This compound is a valuable tool for researchers in drug development, proteomics, and other areas of life science. Its well-defined structure, hydrophilicity, and specific reactivity with carbonyl groups make it an excellent choice for the site-specific modification of biomolecules. The pH-sensitive nature of the resulting hydrazone bond offers an additional layer of control for applications such as targeted drug delivery. By following the detailed protocols and understanding the underlying chemistry presented in this guide, researchers can effectively utilize this compound to advance their scientific objectives.
References
m-PEG37-Hydrazide: A Technical Guide for Researchers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications and methodologies surrounding the use of m-PEG37-Hydrazide, a heterobifunctional linker playing a crucial role in modern biopharmaceutical research. By leveraging a terminal methoxy-polyethylene glycol (mPEG) chain of 37 units and a reactive hydrazide group, this reagent facilitates the PEGylation of biomolecules, enhancing their therapeutic properties. This guide provides a comprehensive overview of its applications, experimental protocols, and the underlying chemical principles.
Core Concepts and Applications
This compound is primarily utilized for the covalent modification of proteins, peptides, antibodies, and other biomolecules through a process known as PEGylation. The key features of this linker are its hydrophilic PEG chain and its reactive hydrazide moiety.
The Role of the PEG Chain: The 37-unit polyethylene glycol chain imparts several beneficial properties to the conjugated molecule:
-
Increased Hydrophilicity: Enhances the solubility of hydrophobic drugs and biomolecules in aqueous environments.[1][2]
-
Improved Pharmacokinetics: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, prolonging its circulation half-life in vivo.[3][4]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.[5]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.
The Functionality of the Hydrazide Group: The hydrazide group (-CONHNH2) is a highly reactive nucleophile that specifically targets carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is particularly advantageous for several reasons:
-
Site-Specific Conjugation: Aldehyde or ketone groups can be selectively introduced into biomolecules, allowing for precise control over the location of PEGylation. This can be achieved by oxidizing carbohydrate moieties in glycoproteins or the N-terminal serine/threonine residues.
-
pH-Sensitive Linkage: The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This property is highly desirable for the controlled release of drugs within target cells.
Primary Research Applications:
-
Drug Delivery: this compound is instrumental in developing advanced drug delivery systems, including antibody-drug conjugates (ADCs). In this context, a cytotoxic drug can be attached to a targeting antibody via the hydrazone linkage, ensuring its stable transport in the bloodstream and its subsequent release upon internalization into cancer cells.
-
Protein and Peptide Modification: Enhancing the therapeutic potential of protein and peptide drugs by improving their stability, solubility, and pharmacokinetic profiles.
-
Bioconjugation: Creating well-defined bioconjugates for various research purposes, such as diagnostics and imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the use of hydrazide-PEG linkers. It is important to note that these values are illustrative and can vary depending on the specific biomolecule, reaction conditions, and the structure of the carbonyl partner.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~1704.1 Da | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C |
Table 2: pH-Dependent Stability of Hydrazone Linkages
| pH | Half-life (t½) | Conditions | Reference |
| 7.4 (Physiological) | > 24 hours (for aromatic aldehyde-derived hydrazones) | Phosphate-buffered saline at 37°C | |
| 5.5 (Endosomal) | Minutes to hours (highly dependent on hydrazone structure) | Buffer solution at 37°C | |
| 4.5-5.0 (Lysosomal) | Rapid cleavage | Buffer solution |
Table 3: Typical PEGylation Reaction Parameters
| Parameter | Typical Range/Value | Notes | Reference |
| pH | 5.0 - 7.0 | Optimal for hydrazone bond formation | |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Needs to be optimized for each specific protein to control the degree of PEGylation. | |
| Reaction Time | 2 - 24 hours | Monitored by analytical techniques like SDS-PAGE or HPLC. | |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
Experimental Protocols
The following are detailed methodologies for key experiments involving hydrazide-PEG linkers. These protocols are generalized and should be optimized for specific applications.
Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the chemical oxidation of carbohydrate moieties on a glycoprotein to generate reactive aldehyde groups.
Materials:
-
Glycoprotein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS)
-
Sodium periodate (NaIO4) solution (e.g., 100 mM in water, freshly prepared and protected from light)
-
Glycerol or ethylene glycol
-
Desalting column or dialysis membrane (with appropriate molecular weight cut-off)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Dissolve the glycoprotein in the reaction buffer at the desired concentration.
-
Add the freshly prepared sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at 4°C.
-
Remove the excess periodate and by-products by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
The resulting aldehyde-functionalized glycoprotein is now ready for conjugation with this compound.
PEGylation of an Aldehyde-Functionalized Protein
This protocol outlines the conjugation of this compound to a protein containing aldehyde groups.
Materials:
-
Aldehyde-functionalized protein solution
-
This compound
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)
-
Analytical tools for monitoring the reaction (e.g., SDS-PAGE, HPLC)
Procedure:
-
Dissolve the aldehyde-functionalized protein in the conjugation buffer.
-
Dissolve this compound in the conjugation buffer.
-
Add the this compound solution to the protein solution at a desired molar excess (e.g., 10-fold molar excess of PEG over protein).
-
Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle mixing.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE (PEGylated proteins will show a shift to higher molecular weight) or HPLC.
-
Once the desired degree of PEGylation is achieved, the reaction can be stopped by removing the excess this compound using size-exclusion chromatography or dialysis.
In Vitro Stability Assay of the Hydrazone Linkage
This protocol is for assessing the pH-dependent stability of the hydrazone bond in a PEGylated conjugate.
Materials:
-
PEGylated conjugate
-
Stability buffers at different pH values (e.g., PBS at pH 7.4, acetate buffer at pH 5.5)
-
Incubator at 37°C
-
Analytical HPLC system with a suitable column (e.g., reverse-phase or size-exclusion)
Procedure:
-
Prepare solutions of the PEGylated conjugate in the different stability buffers at a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time for each pH.
-
Calculate the half-life (t½) of the hydrazone bond at each pH by fitting the data to a first-order decay model.
Visualizations of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key processes and relationships described in this guide.
References
An In-depth Technical Guide to the Mechanism of Action of m-PEG37-Hydrazide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)-hydrazide with 37 ethylene glycol units (m-PEG37-Hydrazide) in bioconjugation. It details the underlying chemistry, reaction kinetics, stability of the resulting conjugate, and provides exemplary experimental protocols.
Core Principles of this compound Bioconjugation
The primary mechanism of action of this compound in bioconjugation is the chemoselective reaction between its terminal hydrazide moiety (-CONHNH2) and a carbonyl group (an aldehyde or a ketone) on a target molecule to form a stable hydrazone bond (-C=N-NH-CO-).[1] This reaction is a cornerstone of modern bioconjugation due to its high specificity and the unique pH-sensitive nature of the resulting hydrazone linkage.[1]
The polyethylene glycol (PEG) component of the molecule, consisting of 37 repeating ethylene glycol units, imparts several advantageous properties to the resulting bioconjugate. These include increased hydrophilicity, improved stability, and a longer circulation half-life in vivo.[2]
Key Features:
-
Chemoselectivity: The hydrazide group reacts specifically with aldehydes and ketones, minimizing side reactions with other functional groups present in biomolecules.
-
pH-Dependent Stability: The formed hydrazone bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions, making it a cleavable linker ideal for drug delivery applications targeting acidic microenvironments like tumors or endosomes.[1]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.
The Chemical Reaction Mechanism
The formation of a hydrazone bond is a reversible condensation reaction that proceeds through a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazide group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral carbinolamine intermediate.[1]
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the final, stable hydrazone linkage.
The reaction is typically carried out in a slightly acidic buffer (pH 5-7) to facilitate both the nucleophilic attack and the dehydration step.
Reaction Pathway Diagram
Quantitative Data on Hydrazone Formation and Stability
Table 1: Second-Order Rate Constants for Hydrazone Formation
| Hydrazine Derivative | Carbonyl Compound | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Phenylhydrazine | Pyridine-2-carboxaldehyde | 7.4 | 1.1 | |
| Phenylhydrazine | Pyridine-4-carboxaldehyde | 7.4 | 0.43 | |
| Phenylhydrazine | Benzaldehyde | 7.4 | 0.03 | |
| Hydrazide-functionalized copolymer | Aldehyde-functionalized copolymer | 7.4 | ~0.01 - 0.1 |
Note: The reaction rate is influenced by the electronic properties of both the hydrazine and the carbonyl compound. Electron-withdrawing groups on the carbonyl compound generally increase the reaction rate.
Table 2: Half-lives of PEG-Hydrazone Conjugates at Different pH Values
| Hydrazone Linkage Type | pH | Temperature (°C) | Half-life | Reference |
| Aliphatic Aldehyde-derived PEG-PE | 7.4 | 37 | 20 - 150 min | |
| Aliphatic Aldehyde-derived PEG-PE | 5.5 | 37 | < 2 min | |
| Aromatic Aldehyde-derived PEG-PE | 7.4 | 37 | > 72 h | |
| Aromatic Aldehyde-derived PEG-PE | 5.5 | 37 | > 48 h |
Note: Hydrazone bonds derived from aliphatic aldehydes are generally more susceptible to acid-catalyzed hydrolysis compared to those derived from aromatic aldehydes.
Experimental Protocols
The following are generalized protocols for the bioconjugation of this compound to a protein. The optimal conditions, including molar excess of the PEG reagent and reaction time, should be determined empirically for each specific application.
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol is for the site-specific modification of glycoproteins via their carbohydrate moieties.
Materials:
-
Glycoprotein solution
-
Sodium periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol or Propylene Glycol
-
Desalting column
Procedure:
-
Prepare a fresh solution of sodium periodate in the Oxidation Buffer. The final concentration will depend on the glycoprotein and the desired degree of oxidation.
-
Add the sodium periodate solution to the glycoprotein solution.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM.
-
Incubate for 10 minutes at 4°C in the dark.
-
Immediately purify the oxidized glycoprotein using a desalting column equilibrated with Conjugation Buffer (see Protocol 2).
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Protein
Materials:
-
Aldehyde-containing protein solution (from Protocol 1 or other methods)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Phosphate, pH 6.0 - 7.0
-
Aniline (optional catalyst)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the this compound in the Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of the this compound solution to the aldehyde-containing protein solution.
-
If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle agitation. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
Purify the this compound-protein conjugate from unreacted PEG reagent and byproducts using an appropriate purification method, such as size-exclusion chromatography.
Experimental Workflow Diagram
Conclusion
This compound is a valuable tool for the bioconjugation of molecules containing aldehyde or ketone groups. The resulting hydrazone linkage offers a balance of stability and cleavability, making it particularly well-suited for applications in drug delivery and the development of advanced biomaterials. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. It is important to reiterate that the provided quantitative data is based on analogous compounds and that empirical optimization is crucial for any specific application.
References
In-Depth Technical Guide: Solubility and Hydrophilicity of m-PEG37-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the solubility and hydrophilicity of methoxy-polyethylene glycol-hydrazide with 37 ethylene glycol units (m-PEG37-Hydrazide). Given the specificity of this molecule, this paper synthesizes data from broader PEG-hydrazide derivatives and established principles of polymer chemistry to serve as a robust resource for its application in bioconjugation, drug delivery, and proteomics.
Core Concepts: Understanding Solubility and Hydrophilicity of PEG Derivatives
Polyethylene glycol (PEG) is a polyether compound widely used in biomedical applications due to its biocompatibility, lack of toxicity, and high solubility in aqueous solutions.[1][2] The terminal methoxy group ("m") renders the PEG unreactive at one end, while the hydrazide group (-NHNH2) provides a reactive handle for conjugation.
Solubility refers to the ability of a solute (this compound) to dissolve in a solvent to form a homogeneous solution. For PEG derivatives, this is heavily influenced by the length of the PEG chain and the nature of the solvent. PEGs are known for their solubility in water and a range of organic solvents.[3]
Hydrophilicity , or the affinity for water, is a critical characteristic of PEG. The repeating ether units of the PEG backbone form hydrogen bonds with water molecules, rendering the molecule highly hydrophilic.[4][5] This property is fundamental to the utility of PEGylation in improving the pharmacokinetic profiles of therapeutic molecules.
Physicochemical Properties of this compound
While precise quantitative data for this compound (MW ≈ 1704.1 g/mol ) is not extensively published, its properties can be reliably inferred from data on similar PEG-hydrazide molecules and general PEG characteristics.
Solubility Profile
The hydrophilic PEG chain is the primary determinant of the solubility of this compound. Generally, PEGs are highly soluble in water and aqueous buffers. Their solubility extends to many polar organic solvents but is limited in nonpolar solvents. As the molecular weight of PEG increases, its solubility in organic solvents tends to decrease.
| Solvent | Expected Solubility of this compound | Rationale & Citation |
| Water & Aqueous Buffers (e.g., PBS) | Very Soluble | The extensive PEG chain forms hydrogen bonds with water, making it highly soluble. This is a hallmark property of all PEG derivatives. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These polar aprotic solvents are effective at solvating PEG chains. |
| Chloroform, Dichloromethane (DCM) | Soluble | These chlorinated solvents are also good solvents for PEG polymers. |
| Ethanol, Methanol | Soluble | Lower alcohols are generally effective solvents for PEGs of this molecular weight. |
| Toluene, Isopropanol | Less Soluble | Solubility in these solvents is reduced, though it can be improved by warming. |
| Diethyl Ether, Hydrocarbons | Insoluble | PEGs are generally insoluble in nonpolar solvents like ether and alkanes. |
Hydrophilicity
The hydrophilicity of this compound is a direct consequence of its long, water-soluble PEG chain. This property is crucial for its applications in drug delivery, as it helps to:
-
Increase the hydrodynamic volume of the conjugated molecule.
-
Reduce nonspecific protein binding.
-
Enhance biocompatibility and circulation time.
A common, though challenging to measure for polymers, indicator of hydrophilicity is the octanol-water partition coefficient (LogP). For PEG itself, the LogP value is very low, indicating a strong preference for the aqueous phase. While a specific LogP for this compound is not available, it is expected to be highly negative, confirming its hydrophilic nature. The presence of the polar hydrazide group further contributes to its overall hydrophilicity.
Experimental Protocols
The following sections detail generalized, yet comprehensive, methodologies for the experimental determination of solubility and hydrophilicity, which can be adapted for this compound.
Protocol for Determining Aqueous Solubility
This protocol is based on the equilibrium saturation method, a standard procedure for assessing polymer solubility.
Objective: To determine the saturation concentration of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge capable of high speed
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI)
Procedure:
-
Preparation: Prepare a series of vials. To each, add a pre-weighed excess amount of this compound.
-
Dissolution: Add a precise volume of the aqueous buffer to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved solute.
-
Sample Collection: Carefully collect an aliquot from the supernatant, ensuring no undissolved material is disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a calibrated HPLC method.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol for Assessing Hydrophilicity via HPLC
This method uses reversed-phase HPLC (RP-HPLC) to qualitatively assess hydrophilicity. More hydrophilic compounds have less retention time on a nonpolar stationary phase.
Objective: To compare the relative hydrophilicity of this compound to other compounds.
Materials:
-
This compound
-
Reference compounds (both more and less hydrophobic)
-
HPLC system with a C18 column and a UV or ELSD detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve this compound and reference compounds in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject a standard volume of the sample.
-
Run a linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).
-
-
Data Analysis:
-
Record the retention time for each compound.
-
A shorter retention time indicates greater hydrophilicity, as the compound has a weaker interaction with the nonpolar C18 stationary phase.
-
Compare the retention time of this compound to the reference compounds to rank its relative hydrophilicity.
-
Visualizations: Workflows and Relationships
Molecular Structure and Physicochemical Properties
The diagram below illustrates the relationship between the chemical structure of this compound and its key properties.
Experimental Workflow for Solubility Determination
This workflow outlines the key steps involved in experimentally measuring the solubility of the polymer.
Bioconjugation via Hydrazone Formation
This compound is frequently used for PEGylation by reacting with carbonyl groups (aldehydes or ketones) on biomolecules to form a stable hydrazone bond. This is particularly useful for modifying glycoproteins after periodate oxidation of their sugar moieties.
References
- 1. interchim.fr [interchim.fr]
- 2. labinsights.nl [labinsights.nl]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 5. Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG37-Hydrazide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG37-Hydrazide, a heterobifunctional PEGylation reagent crucial for advancements in bioconjugation, drug delivery, and diagnostics. This document outlines its core physicochemical properties, a detailed experimental protocol for a common application, and a visual representation of its reaction mechanism.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) linker characterized by a methoxy-terminated PEG chain of 37 ethylene glycol units and a reactive hydrazide group at the other end. The hydrophilic PEG chain imparts increased water solubility and biocompatibility to the conjugated molecule, while the hydrazide moiety allows for specific covalent linkage to carbonyl groups (aldehydes and ketones).
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 1704.1 g/mol | [1] |
| Chemical Formula | C76H154N2O38 | [1] |
| Purity | ≥95% | [1][2] |
| Storage Condition | -20°C | [1] |
Reaction Mechanism and Applications
The primary utility of this compound lies in the reactivity of the hydrazide group towards aldehydes and ketones to form a stable hydrazone bond. This reaction is particularly effective in the pH range of 5 to 7. A common application is the PEGylation of glycoproteins after the oxidation of their sugar moieties to generate aldehyde groups. This process enhances the therapeutic properties of proteins and peptides by improving their solubility, stability, and circulation half-life. Other applications include its use in antibody-drug conjugates (ADCs), diagnostics, and imaging.
The following diagram illustrates the fundamental reaction between this compound and an aldehyde-containing biomolecule.
Caption: Reaction of this compound with an aldehyde to form a stable hydrazone linkage.
Experimental Protocol: PEGylation of a Glycoprotein
This section provides a detailed methodology for the covalent attachment of this compound to a glycoprotein. The protocol is divided into two main stages: the oxidation of the glycoprotein to generate aldehyde groups and the subsequent conjugation with the PEG reagent.
Materials and Reagents
-
Glycoprotein of interest
-
This compound
-
Sodium periodate (NaIO4)
-
Aniline (catalyst)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0
-
Quenching solution: Glycerol or other diol
-
Dialysis or size-exclusion chromatography system for purification
Experimental Workflow
The following diagram outlines the key steps in the glycoprotein PEGylation process.
Caption: Workflow for the PEGylation of a glycoprotein using this compound.
Step-by-Step Procedure
-
Glycoprotein Oxidation:
-
Dissolve the glycoprotein in an appropriate oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) at a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium periodate in the same buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at 4°C in the dark to prevent degradation of the periodate.
-
Quench the reaction by adding a 10-fold molar excess of glycerol and incubate for an additional 10-15 minutes.
-
Remove the excess periodate and byproducts by buffer exchange into the conjugation buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0) using dialysis or a desalting column.
-
-
Conjugation with this compound:
-
Dissolve the this compound in the conjugation buffer.
-
Add the this compound solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of the PEG reagent over the glycoprotein is typically used.
-
For catalysis, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle stirring. The optimal reaction time should be determined for each specific system.
-
-
Purification and Analysis:
-
Following incubation, purify the PEGylated glycoprotein from unreacted this compound and other reaction components using size-exclusion chromatography (SEC) or another suitable purification method.
-
Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. This can be achieved using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, and functional assays to ensure the biological activity of the glycoprotein is retained.
-
References
An In-depth Technical Guide to Carbonyl-Reactive PEG Polymers for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of carbonyl-reactive polyethylene glycol (PEG) polymers, essential tools in the fields of bioconjugation and drug delivery. We will delve into the core chemistry, reaction kinetics, and practical applications of these versatile polymers, offering detailed experimental protocols and quantitative data to support your research and development endeavors.
Introduction to Carbonyl-Reactive PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and other biomolecules.[1] By increasing the hydrodynamic size of the conjugated molecule, PEGylation can extend its circulatory half-life, shield it from proteolytic degradation, and reduce its immunogenicity.[1]
Carbonyl-reactive PEGylation specifically targets aldehyde or ketone functional groups on a molecule. This approach offers a high degree of selectivity and results in the formation of stable covalent linkages. The two primary classes of carbonyl-reactive PEG polymers are those functionalized with aminooxy groups and those with hydrazide moieties.[2] These PEGs react with carbonyls to form stable oxime and hydrazone bonds, respectively.
Core Chemistry and Reaction Mechanisms
The fundamental reaction involves the nucleophilic addition of the aminooxy or hydrazide group to a carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond.
Aminooxy-PEG and Oxime Bond Formation
Aminooxy-functionalized PEGs (also known as alkoxyamine PEGs) react with aldehydes or ketones to form a highly stable oxime linkage. This reaction is efficient under mild, near-neutral pH conditions (pH 6.5-7.5). The exceptional stability of the oxime bond, particularly its resistance to hydrolysis compared to other linkages like hydrazones, makes it a preferred choice for creating long-lasting bioconjugates.
Hydrazide-PEG and Hydrazone Bond Formation
Hydrazide-functionalized PEGs react with aldehydes and ketones to yield a hydrazone bond. This reaction also proceeds under mild conditions, typically in the pH range of 5.0 to 7.0. While stable, hydrazone linkages are generally more susceptible to hydrolysis under acidic conditions compared to oxime bonds, a property that can be exploited for controlled drug release applications.
Quantitative Data: Stability and Kinetics
The choice between an oxime and a hydrazone linkage often depends on the desired stability of the final conjugate. The following tables summarize key quantitative data for these linkages.
Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Linkage Type | Relative Hydrolysis Rate (at pD 7.0) | Key Characteristics | References |
| Oxime | 1 (Baseline) | Highly stable, resistant to hydrolysis at neutral and acidic pH. | |
| Methylhydrazone | ~600-fold higher than oxime | More susceptible to acid-catalyzed hydrolysis. | |
| Acetylhydrazone | ~300-fold higher than oxime | Increased stability over simple hydrazones but still more labile than oximes. | |
| Semicarbazone | ~160-fold higher than oxime | Intermediate stability. |
Table 2: Kinetic Data for Oxime and Hydrazone Ligation
| Parameter | Condition | Value | References |
| Second-Order Rate Constant | Uncatalyzed reaction at neutral pH | Typically ≤ 0.01 M⁻¹s⁻¹ | |
| Optimal pH (Uncatalyzed) | Oxime Formation | 6.5 - 7.5 | |
| Optimal pH (Uncatalyzed) | Hydrazone Formation | 5.0 - 7.0 | |
| Catalyst Effect (Aniline) | Oxime Ligation at neutral pH | Can increase reaction rate up to 40-fold | |
| Equilibrium Constant (Keq) | Oximes | >10⁸ M⁻¹ | |
| Equilibrium Constant (Keq) | Hydrazones | 10⁴ - 10⁶ M⁻¹ |
Experimental Protocols
This section provides detailed methodologies for key experiments involving carbonyl-reactive PEG polymers.
Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
Many therapeutic proteins are glycoproteins, and their carbohydrate moieties can be selectively oxidized to generate reactive aldehyde groups, providing sites for PEGylation away from the protein's active domains.
Protocol:
-
Glycoprotein Preparation: Dissolve the glycoprotein in an appropriate buffer, such as 0.1 M sodium acetate, pH 5.5.
-
Periodate Solution Preparation: Immediately before use, prepare a stock solution of sodium meta-periodate (NaIO₄) in the same buffer. A typical stock concentration is 20 mM.
-
Oxidation Reaction:
-
Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For selective oxidation of sialic acids, a lower concentration (e.g., 1 mM) is often used.
-
Incubate the reaction on ice for 30 minutes.
-
-
Quenching: Stop the reaction by adding a quenching agent, such as ethylene glycol, to a final concentration of 100 mM to consume excess periodate.
-
Purification: Remove excess reagents and byproducts by purifying the oxidized glycoprotein using a desalting column or size exclusion chromatography (SEC), exchanging the buffer to one suitable for the subsequent PEGylation reaction (e.g., PBS, pH 7.2-7.5).
Site-Specific N-Terminal PEGylation via Reductive Amination
By controlling the reaction pH, it is possible to preferentially target the N-terminal α-amino group of a protein over the ε-amino groups of lysine residues, due to the lower pKa of the N-terminal amine. This is achieved using a PEG-aldehyde and a mild reducing agent.
Protocol:
-
Protein Preparation: Dissolve the protein in a mildly acidic buffer, such as 20 mM sodium acetate, pH 5.0-6.0, at a concentration of 1-10 mg/mL.
-
PEGylation Reaction:
-
Add the PEG-aldehyde reagent to the protein solution. The molar excess of PEG-aldehyde over the protein needs to be optimized for each specific case but typically ranges from 5 to 50-fold.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of 20-50 mM.
-
Incubate the reaction for 2 to 16 hours. The optimal time and temperature (4°C to 25°C) should be determined empirically.
-
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, to consume any unreacted aldehyde groups.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and other reagents as described in section 4.3.
Purification and Characterization of PEGylated Proteins
Effective purification is critical to remove unreacted components and isolate the desired PEGylated product. Subsequent characterization confirms the success of the conjugation and determines the degree of PEGylation.
Purification Protocols:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted, smaller molecules like the native protein and excess PEG reagent, based on the increased hydrodynamic radius of the conjugate.
-
Ion Exchange Chromatography (IEX): IEX is highly effective for separating proteins with different degrees of PEGylation (e.g., mono-, di-, poly-PEGylated) and positional isomers. The PEG chains can shield the protein's surface charges, altering its binding affinity to the IEX resin.
Characterization Protocols:
-
High-Performance Liquid Chromatography (HPLC): HPLC, often using SEC or reverse-phase (RP) columns, is a powerful tool for assessing the purity of the conjugate and quantifying the degree of PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are indispensable for confirming the molecular weight of the PEGylated protein, thereby verifying the number of attached PEG chains. Peptide mapping following enzymatic digestion can be used to identify the specific sites of PEGylation.
Applications in Drug Development
Carbonyl-reactive PEG polymers are instrumental in the development of next-generation biotherapeutics.
-
Extending Half-Life: By conjugating large PEG chains, the renal clearance of protein and peptide drugs is significantly reduced, leading to a longer duration of action.
-
Improving Stability: PEGylation can protect therapeutic proteins from enzymatic degradation, enhancing their stability in vivo.
-
Drug Delivery Systems: Hydrazone linkages, with their pH-sensitive nature, are employed in drug delivery systems designed to release a therapeutic payload in the acidic environment of tumors or endosomes.
-
Targeted Delivery: Heterobifunctional PEGs containing a carbonyl-reactive group at one end and a targeting ligand at the other can be used to direct therapeutics to specific cells or tissues.
Conclusion
Carbonyl-reactive PEG polymers, particularly aminooxy- and hydrazide-functionalized variants, offer a robust and versatile platform for the selective modification of biomolecules. The formation of stable oxime and tunable hydrazone linkages provides researchers and drug developers with precise control over the properties of their bioconjugates. By understanding the underlying chemistry and employing the detailed protocols outlined in this guide, scientists can effectively leverage this technology to advance their research and develop innovative therapeutics with improved efficacy and safety profiles.
References
The Strategic Utility of m-PEG37-Hydrazide as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the judicious choice of the linker component, which bridges the target protein ligand and the E3 ubiquitin ligase ligand. Among the diverse array of available linkers, polyethylene glycol (PEG) chains have garnered significant attention for their favorable physicochemical properties. This in-depth technical guide elucidates the role and application of m-PEG37-Hydrazide as a versatile and effective PROTAC linker.
Core Concepts: The Role of the Linker in PROTAC Efficacy
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.[3]
This compound: A Long-Chain PEG Linker with Distinct Advantages
This compound is a heterobifunctional linker featuring a long polyethylene glycol chain of 37 repeating units, capped with a methoxy group at one end and a reactive hydrazide group at the other. This specific architecture imparts several advantageous properties for PROTAC development:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the long PEG chain can significantly improve the aqueous solubility of the resulting PROTAC molecule, a common challenge for these high-molecular-weight compounds. Furthermore, the flexible PEG chain can shield the hydrophobic regions of the ligands, potentially enhancing cell permeability.
-
Optimal Length for Ternary Complex Formation: The extended length of the PEG37 chain provides the necessary conformational flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. Studies have shown that linker length is a critical parameter for degradation efficiency, with overly short linkers leading to steric hindrance and excessively long linkers resulting in unproductive binding.
-
Reactive Handle for Conjugation: The terminal hydrazide group provides a specific reactive handle for conjugation to a ligand containing an aldehyde or ketone functional group, forming a stable hydrazone bond. This offers a straightforward and efficient method for PROTAC synthesis.
Quantitative Data: Impact of PEG Linker Length on PROTAC Activity
| PROTAC | Linker Composition | DC50 (nM) in Ramos cells | Dmax (%) in Ramos cells |
| BTK Degrader 1 | 2 PEG units | >1000 | <20 |
| BTK Degrader 2 | 3 PEG units | 50 | >90 |
| BTK Degrader 3 | 4 PEG units | 20 | >95 |
| BTK Degrader 4 | 5 PEG units | 10 | >95 |
| BTK Degrader 5 | 9 PEG units | 5.9 | >95 |
This table is a representative example based on published data for BTK degraders with varying PEG linker lengths and may not be directly representative of all PROTACs.
Experimental Protocols
The following are generalized yet detailed protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC via Hydrazone Ligation
This protocol describes the coupling of an aldehyde-functionalized ligand (either for the POI or the E3 ligase) with this compound.
Materials:
-
Aldehyde-functionalized ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dimethylformamide (DMF)
-
Acetic acid (catalytic amount)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the aldehyde-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
-
Visualizations: Signaling Pathways and Experimental Workflows
dot
Caption: Mechanism of Action of a PROTAC utilizing an this compound linker.
dot
Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound represents a valuable tool in the PROTAC designer's toolbox. Its long, flexible PEG chain offers the potential to optimize the physicochemical properties of PROTACs, while the terminal hydrazide group provides a convenient handle for synthesis. The rational selection and application of linkers like this compound, guided by a thorough understanding of their impact on ternary complex formation and cellular activity, will continue to be a key driver in the successful development of novel protein-degrading therapeutics. Further empirical testing and optimization are essential to fully realize the potential of this and other advanced linker technologies.
References
An In-depth Technical Guide to the Core Principles of PEGylation with Hydrazide Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing hydrazide chemistry. It covers the core reaction mechanism, experimental considerations, and applications, with a focus on providing actionable data and protocols for laboratory implementation.
Core Principles of Hydrazide-Based PEGylation
PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and drug delivery systems.[1][2][3][4] This modification can enhance the therapeutic properties of the conjugated molecule by increasing its hydrodynamic size, which in turn can prolong its circulation half-life, improve stability, and reduce immunogenicity.[1]
Hydrazide-based PEGylation leverages the specific and efficient reaction between a hydrazide-functionalized PEG (PEG-hydrazide) and a carbonyl group (aldehyde or ketone) on the target molecule to form a stable hydrazone bond. This chemistry offers several advantages, including the ability to perform the conjugation under mild, aqueous conditions, making it suitable for sensitive biological molecules.
The Hydrazone Bond: A Versatile Linkage
The formation of a hydrazone bond is a condensation reaction that proceeds readily at a slightly acidic to neutral pH (typically pH 5-7). A key feature of the hydrazone linkage is its pH-sensitive nature; it is relatively stable at physiological pH (~7.4) but can be cleaved under acidic conditions, such as those found in tumor microenvironments or within cellular endosomes and lysosomes (pH 4.5-6.5). This property is highly advantageous for the controlled release of therapeutic agents at the target site.
The stability of the hydrazone bond can be modulated by the structure of the carbonyl precursor. Hydrazones formed from aromatic aldehydes tend to be more stable than those derived from aliphatic aldehydes. This allows for the fine-tuning of the release kinetics of the conjugated molecule. While generally stable, it's important to note that hydrazone bonds can exhibit lower stability in plasma compared to buffer solutions due to enzymatic or protein-catalyzed hydrolysis.
Key Reagents and Preparation
Successful hydrazide PEGylation relies on the appropriate preparation of the PEG-hydrazide and the introduction of a carbonyl group onto the target molecule.
PEG-Hydrazide Derivatives
A variety of PEG-hydrazide reagents are commercially available with different molecular weights and architectures (e.g., linear, branched). These reagents can be homobifunctional (hydrazide groups at both termini) or heterobifunctional (a hydrazide at one end and a different reactive group at the other). The choice of PEG derivative will depend on the specific application.
Introduction of Aldehyde or Ketone Groups
For molecules that do not naturally contain accessible carbonyl groups, chemical or enzymatic methods can be employed for their introduction:
-
Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate to generate aldehyde groups from vicinal diols. This is a common strategy for site-specific PEGylation of antibodies, as the glycosylation sites are often located away from the antigen-binding region.
-
Proteins and Peptides: Site-specific introduction of carbonyl groups can be achieved through genetic engineering. For instance, a protein can be expressed as a fusion with an intein, which can then be chemically cleaved with hydrazine to yield a C-terminal protein hydrazide. This protein hydrazide can then react with a PEG derivative containing a ketone or aldehyde.
Quantitative Data on Hydrazide PEGylation
The efficiency and stability of hydrazide PEGylation can be quantified to optimize conjugation strategies. The following tables summarize key quantitative data from cited literature.
| Parameter | Molecule | PEG Derivative | Yield | Reference |
| PEGylation Yield | IFNα2b-hydrazide | 10 kDa pyruvoyl PEG | 60-75% | |
| IFNβ1b-hydrazide | 10 kDa pyruvoyl PEG | ~55% |
| Conjugate | Condition | Half-life | Reference |
| Hydrazone Stability | Aliphatic aldehyde-based PEG-PE | pH 5.5 | < 2 minutes |
| Aromatic aldehyde-based PEG-PE | pH 7.4 & 5.5 | > 72 hours & > 48 hours, respectively | |
| Drug Release | Doxorubicin from 8-arm PEG hydrogel | pH 6.4 | 81.33% release after 40 days |
| Doxorubicin from 8-arm PEG hydrogel | pH 7.4 | 42.87% release after 40 days |
Experimental Protocols
This section provides detailed methodologies for key experiments in hydrazide PEGylation.
Protocol for Site-Specific C-Terminal PEGylation of a Recombinant Protein via Intein-Mediated Hydrazinolysis
This protocol is adapted from the methodology described for the PEGylation of IFNα2b.
1. Expression and Purification of Intein Fusion Protein:
- The target protein is expressed in E. coli as a fusion protein with an engineered intein and a chitin-binding domain (CBD).
- The fusion protein is purified by affinity chromatography using chitin beads.
2. Generation of Protein C-terminal Hydrazide:
- The intein-fusion protein immobilized on chitin beads is treated with hydrazine overnight to induce cleavage of the intein.
- This reaction liberates the target protein with a C-terminal hydrazide group.
- The protein hydrazide is then purified by gel filtration.
3. PEGylation Reaction:
- A pyruvoyl derivative of 10 kDa PEG is synthesized.
- The purified protein hydrazide is mixed with the pyruvoyl PEG derivative.
- The reaction is allowed to proceed overnight at room temperature.
4. Purification and Characterization of the PEGylated Protein:
- The PEGylated protein is purified from unreacted components using standard chromatographic techniques.
- The final product is characterized by SDS-PAGE and biological activity assays.
Protocol for pH-Dependent Hydrolysis of Hydrazone-Linked PEG-PE Conjugates
This protocol is based on the stability studies of PEG-PE conjugates.
1. Preparation of PEG-HZ-PE Micelles:
- Synthesize PEG-hydrazone-phosphatidylethanolamine (PEG-HZ-PE) conjugates using both aliphatic and aromatic aldehydes.
- Prepare micelles of the conjugates in a suitable buffer.
2. Incubation at Different pH:
- Incubate the micelle solutions in buffers at physiological pH (7.4) and acidic pH (5.5) at 37°C.
3. Monitoring Hydrolysis by HPLC:
- At various time points, analyze the samples by High-Performance Liquid Chromatography (HPLC).
- Monitor the disappearance of the micelle peak over time to determine the rate of hydrolysis.
- Calculate the half-life of the conjugates at each pH.
Protocol for Conjugation of Hydrazide-PEG to Aldehyde-Functionalized Nanoparticles
This protocol provides a general method for the surface modification of nanoparticles.
1. Preparation of Reagents:
- Prepare a stock solution of N3-PEG8-Hydrazide in anhydrous DMSO (e.g., 10 mg/mL).
- Suspend aldehyde-functionalized nanoparticles in a suitable buffer.
2. Conjugation Reaction:
- Add the N3-PEG8-Hydrazide stock solution to the nanoparticle suspension, using a 10-50 molar excess of the linker relative to the estimated surface aldehyde groups.
- Incubate the mixture for 4-6 hours at room temperature with gentle shaking.
3. Purification of Conjugated Nanoparticles:
- Purify the nanoparticles using a centrifugal filtration unit with an appropriate molecular weight cut-off (MWCO) to remove unreacted PEG-hydrazide.
4. Characterization of Conjugated Nanoparticles:
- Confirm successful conjugation by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
- Use Fourier-transform infrared spectroscopy (FTIR) to identify the characteristic peaks of the PEG linker.
Visualizations of Key Processes
The following diagrams illustrate the core concepts of hydrazide PEGylation.
Caption: Reaction mechanism of hydrazone bond formation.
Caption: General experimental workflow for hydrazide PEGylation.
Caption: pH-triggered drug release from a hydrazone-linked conjugate.
References
Methodological & Application
Application Notes and Protocols for m-PEG37-Hydrazide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is paramount to the ADC's success, influencing its stability, solubility, and pharmacokinetic profile. m-PEG37-Hydrazide is a hydrophilic, discrete polyethylene glycol (dPEG®) linker designed for the site-specific conjugation of payloads to antibodies.[1][2] This linker reacts with aldehyde groups, typically introduced into the carbohydrate moieties of an antibody's Fc region, to form a stable hydrazone bond.[3] The extensive 37-unit PEG chain enhances the solubility of the resulting ADC, which is particularly beneficial when working with hydrophobic payloads, and can improve the conjugate's pharmacokinetic properties and reduce immunogenicity.[][5]
These application notes provide a detailed protocol for the synthesis of ADCs using this compound, from antibody preparation and modification to the final purification and characterization of the conjugate.
Principle of the Method
The synthesis of an ADC using this compound is a two-step process:
-
Antibody Oxidation: The carbohydrate chains in the Fc region of the antibody are gently oxidized using sodium meta-periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups. This site-directed approach minimizes interference with the antigen-binding sites in the Fab region, thus preserving the antibody's immunoreactivity.
-
Hydrazone Ligation: The hydrazide moiety of the this compound linker reacts with the newly formed aldehyde groups on the antibody to form a stable hydrazone bond. This reaction is most efficient in a slightly acidic to neutral pH range. The payload, which has been pre-functionalized to react with the other end of the PEG linker, can then be attached. For the scope of this protocol, we will focus on the conjugation of the this compound linker to the antibody.
Data Presentation
Table 1: Recommended Reaction Conditions for Antibody Oxidation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can sometimes lead to aggregation. |
| Sodium Periodate (NaIO₄) Concentration | 1 - 10 mM | Use >10mM for oxidation of multiple sugar residues. 1mM is sufficient for sialic acid oxidation. |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | A slightly acidic pH is optimal for the oxidation reaction. |
| Temperature | Room Temperature or 4°C | The reaction is typically performed at room temperature. |
| Incubation Time | 30 minutes | Protect from light during incubation. |
| Quenching Agent | 15-20 mM Glycerol or Ethylene Glycol | Quenching is crucial to stop the oxidation reaction. |
Table 2: Recommended Reaction Conditions for Hydrazone Ligation
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 20 to 100-fold | The optimal ratio should be determined empirically for each antibody. |
| Reaction Buffer | PBS, pH 6.0 - 7.4 | The hydrazone bond formation is pH-dependent. |
| Catalyst (Optional) | 1-10 mM Aniline | Aniline can increase the reaction rate at physiological pH. |
| Temperature | Room Temperature | The reaction is typically performed at room temperature. |
| Incubation Time | 2 - 4 hours | Longer incubation times may be necessary at lower temperatures. |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Glycerol or Ethylene Glycol
-
Aniline (optional)
-
Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5)
-
Conjugation Buffer (Phosphate-Buffered Saline - PBS, pH 6.0-7.4)
-
Desalting Columns (e.g., Sephadex G-25)
-
Amicon Ultra Centrifugal Filters (30 kDa MWCO)
-
DMSO (for dissolving this compound, if necessary)
Protocol 1: Antibody Oxidation
-
Buffer Exchange: Prepare the antibody in the Oxidation Buffer. Adjust the antibody concentration to 1-10 mg/mL. This can be done using a desalting column or centrifugal filters.
-
Prepare Sodium Periodate Solution: Freshly prepare a stock solution of NaIO₄ in the Oxidation Buffer.
-
Oxidation Reaction: Add the NaIO₄ stock solution to the antibody solution to achieve the desired final concentration (e.g., 1-10 mM). Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Quench the Reaction: Stop the oxidation by adding a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 15-20 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Immediately remove excess periodate and quenching agent by buffer exchanging the oxidized antibody into the Conjugation Buffer using a desalting column.
Protocol 2: Hydrazone Ligation with this compound
-
Prepare this compound Solution: Dissolve the this compound in the Conjugation Buffer. A small amount of DMSO can be used to aid dissolution before adding it to the buffer.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the purified, oxidized antibody. If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purification of the ADC: Remove the excess this compound and other small molecules to obtain the purified ADC. This is typically achieved using size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 3: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination: The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug or a tag on the linker. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different DARs.
-
Purity and Aggregation Analysis: SEC is used to assess the purity of the ADC and to quantify the amount of aggregation.
-
Confirmation of Conjugation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to confirm the molecular weight of the ADC and verify the successful conjugation of the this compound-drug construct.
Mandatory Visualizations
Caption: Chemical reaction scheme for ADC synthesis.
Caption: Experimental workflow for ADC synthesis.
Caption: Troubleshooting guide for ADC synthesis.
References
Application Notes and Protocols for Site-Specific Protein Labeling with m-PEG37-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in research and therapeutic development. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of protein drugs. This is achieved by increasing their hydrodynamic size, which can shield them from proteolytic degradation and reduce renal clearance, thereby extending their circulation half-life.
This document provides detailed application notes and protocols for the site-specific labeling of proteins using m-PEG37-Hydrazide. This method relies on the chemoselective ligation between a hydrazide moiety on the PEG reagent and a carbonyl group (aldehyde or ketone) introduced onto the target protein. The resulting hydrazone bond is relatively stable at physiological pH but can be engineered to be cleavable under acidic conditions, such as those found in endosomes or the tumor microenvironment, making this a valuable strategy for drug delivery applications.
These protocols will guide researchers through the process of introducing carbonyl groups into proteins, performing the PEGylation reaction, and purifying and characterizing the final conjugate.
Methods for Introducing Carbonyl Groups into Proteins
The key to site-specific labeling with this compound is the introduction of a unique carbonyl group onto the protein of interest. Several methods can be employed, with the choice depending on the protein's properties and the desired location of the PEG chain.
Comparison of Protein Carbonylation Methods
| Method | Target Residues/Moieties | Reagents | Key Advantages | Key Disadvantages | Typical Yield |
| Periodate Oxidation | Vicinal diols in glycoproteins (e.g., sialic acid) | Sodium meta-periodate (NaIO₄) | Site-specific modification of glycan chains, mild conditions. | Requires a glycosylated protein; potential for over-oxidation. | Moderate to High |
| Enzymatic Modification | Genetically encoded peptide tag (e.g., "aldehyde tag") | Formylglycine-Generating Enzyme (FGE) | High specificity; can be performed in vivo. | Requires genetic engineering of the target protein. | High |
| Metal-Catalyzed Oxidation | Side chains of Lys, Arg, Pro, Thr | Metal ions (e.g., Fe²⁺, Cu²⁺) and an oxidizing agent (e.g., H₂O₂) | Applicable to non-glycosylated proteins. | Can lead to non-specific modifications and protein damage. | Variable |
Experimental Protocols for Introducing Carbonyl Groups
This protocol describes the generation of aldehyde groups on glycoproteins by oxidizing vicinal diols in their carbohydrate moieties.
Materials:
-
Glycoprotein solution (1-10 mg/mL)
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution: 20 mM in Oxidation Buffer (prepare fresh)
-
Quenching Solution: 100 mM Glycerol or Ethylene Glycol in Oxidation Buffer
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the glycoprotein in Oxidation Buffer.
-
For general oxidation of sugar residues, add an equal volume of 20 mM NaIO₄ solution to the glycoprotein solution (final NaIO₄ concentration of 10 mM).
-
For selective oxidation of sialic acid residues, add NaIO₄ solution to a final concentration of 1 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Remove excess reagents and exchange the buffer to the Conjugation Buffer (see Section 2.2) using a desalting column.
This method utilizes the Formylglycine-Generating Enzyme (FGE) to convert a specific cysteine residue within a genetically encoded peptide tag (e.g., LCTPSR) to a formylglycine (fGly) residue, which contains an aldehyde group.[1]
Materials:
-
E. coli expression system (e.g., BL21(DE3))
-
Expression vector for the target protein containing an aldehyde tag
-
Expression vector for FGE
-
Standard cell culture and protein purification reagents
Procedure:
-
Co-transform E. coli with the expression vectors for the aldehyde-tagged protein and FGE.[1]
-
Induce protein expression under conditions that allow for proper folding and enzymatic conversion of the tag by FGE (e.g., 16-20 hours at 18-25°C).[1]
-
Harvest the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).
-
The purified protein is now ready for conjugation with this compound.
Site-Specific PEGylation with this compound
The core of the labeling process is the reaction between the introduced carbonyl group on the protein and the hydrazide moiety of this compound, forming a stable hydrazone bond.
Reaction Parameters for Hydrazone Ligation
| Parameter | Recommended Condition | Rationale |
| pH | 5.0 - 7.0 | Optimal for both nucleophilic attack by the hydrazide and dehydration to form the hydrazone. |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the PEG reagent drives the reaction to completion. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may lead to aggregation. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help maintain protein stability during longer reaction times. |
| Reaction Time | 2 - 16 hours | The reaction progress should be monitored to determine the optimal time. |
| Catalyst (Optional) | 10-100 mM Aniline | Can significantly increase the reaction rate, especially at neutral pH.[2] |
Experimental Protocol for Hydrazone Ligation
Materials:
-
Carbonyl-modified protein (in Conjugation Buffer)
-
This compound
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5 (or other suitable buffer in the pH 5-7 range)
-
Aniline (optional, for catalysis)
-
Quenching solution (optional, e.g., an excess of a small molecule aldehyde or ketone)
Procedure:
-
Dissolve the carbonyl-modified protein in the Conjugation Buffer.
-
Prepare a stock solution of this compound in the Conjugation Buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.[2]
-
Incubate the reaction for 2-16 hours at room temperature or 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a quenching solution to consume any unreacted this compound.
-
Proceed to the purification of the PEGylated protein.
Purification of the PEGylated Protein
After the PEGylation reaction, it is crucial to purify the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and any multi-PEGylated species.
Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages | Typical Purity |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | Effective at removing unreacted protein and small molecule reagents. | May not resolve species with different degrees of PEGylation. | >90% |
| Ion Exchange Chromatography (IEX) | Surface charge | Can separate proteins with different numbers of attached PEG chains due to charge shielding. | Resolution may decrease with increasing degrees of PEGylation. | >95% |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can be a useful orthogonal method to IEX. | Lower capacity and resolution compared to IEX and SEC. | Variable |
| Reverse Phase HPLC (RP-HPLC) | Polarity/Hydrophobicity | High resolution, can separate positional isomers. | Can be denaturing for some proteins. | High |
Experimental Protocols for Purification
Materials:
-
SEC column with an appropriate fractionation range for the PEGylated protein
-
SEC Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Chromatography system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Concentrate the reaction mixture if necessary.
-
Load the reaction mixture onto the SEC column.
-
Elute the sample with SEC Buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified mono-PEGylated protein.
-
Pool the desired fractions and concentrate if needed.
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI)
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration)
-
Chromatography system
Procedure:
-
Equilibrate the IEX column with Binding Buffer.
-
Load the reaction mixture (ensure the salt concentration is low enough for binding).
-
Wash the column with Binding Buffer to remove unbound material.
-
Elute the bound proteins using a linear gradient of the Elution Buffer.
-
Collect fractions and monitor the elution profile by UV absorbance at 280 nm.
-
Analyze the fractions by SDS-PAGE to identify the fractions containing the purified mono-PEGylated protein.
-
Pool the desired fractions and perform buffer exchange into a suitable storage buffer.
Characterization of the PEGylated Protein
Thorough characterization is essential to confirm successful PEGylation and to determine the purity and homogeneity of the final product.
Comparison of Characterization Methods
| Method | Information Provided | Key Parameters | Expected Outcome |
| SDS-PAGE | Purity, apparent molecular weight | Acrylamide percentage, staining method (Coomassie, silver, or PEG-specific stain) | A band shift corresponding to the mass of the attached this compound (~1.7 kDa). |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Accurate molecular mass, degree of PEGylation | Matrix (for MALDI), ionization source parameters (for ESI) | A mass increase corresponding to the mass of this compound for each attached PEG chain. |
| HPLC (SEC, IEX, RP-HPLC) | Purity, presence of aggregates, separation of isomers | Column type, mobile phase composition, gradient | A single, sharp peak for the purified product. |
| Functional Assay | Biological activity | Assay-specific parameters | Confirmation that the PEGylated protein retains its intended function. |
Experimental Protocols for Characterization
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve the protein and its PEGylated form)
-
SDS-PAGE running buffer
-
Sample loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Mix the purified PEGylated protein, the un-PEGylated protein (as a control), and molecular weight standards with sample loading buffer.
-
Heat the samples at 95°C for 5 minutes (if the protein is heat-stable).
-
Load the samples onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualize the bands. The PEGylated protein should migrate slower (appear at a higher apparent molecular weight) than the un-PEGylated protein.
Materials:
-
Mass spectrometer (MALDI-TOF or ESI-MS)
-
Appropriate matrix for MALDI-MS (e.g., sinapinic acid)
-
Solvents for sample preparation (e.g., acetonitrile, water, formic acid)
Procedure:
-
Prepare the purified PEGylated protein sample for MS analysis. This may involve desalting or buffer exchange into a volatile buffer.
-
For MALDI-MS, mix the sample with the matrix solution and spot it onto the target plate.
-
For ESI-MS, infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system.
-
Acquire the mass spectrum.
-
Analyze the data to determine the molecular weight of the PEGylated protein. The mass should be increased by approximately 1704.1 Da for each attached this compound molecule.
Visualizations
Chemical Reaction and Experimental Workflow
Caption: Workflow for site-specific protein PEGylation with this compound.
Hydrazone Ligation Reaction Mechanism
Caption: Mechanism of hydrazone bond formation.
Decision Pathway for Carbonylation Method
Caption: Choosing a protein carbonylation method.
References
Application Notes and Protocols for PEGylating Therapeutic Proteins using m-PEG37-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a well-established and powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to a range of benefits, including an extended circulatory half-life, increased proteolytic resistance, improved solubility, and reduced immunogenicity.[1][2] These advantages often translate to a reduced dosing frequency, ultimately improving patient compliance and quality of life.
This document provides detailed application notes and experimental protocols for the site-specific PEGylation of therapeutic proteins using m-PEG37-Hydrazide, a monodisperse PEG reagent with 37 ethylene glycol units. The hydrazide functional group enables a chemoselective ligation to aldehyde or ketone moieties on a protein, forming a stable hydrazone bond.[3][4] This approach is particularly useful for PEGylating glycoproteins after periodate oxidation of their carbohydrate side chains or for proteins that have been genetically engineered to contain an aldehyde tag.
Principle of the Reaction
The core of this PEGylation strategy lies in the reaction between the hydrazide group (-CONHNH₂) of this compound and a carbonyl group (aldehyde or ketone) on the therapeutic protein. This reaction, known as a hydrazone ligation, is a condensation reaction that forms a stable carbon-nitrogen double bond (hydrazone linkage) and releases a water molecule.
The reaction is most efficient under mildly acidic conditions (pH 5.0-7.0), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[5] The reaction can be further accelerated by the addition of a catalyst, such as aniline.
Materials and Reagents
-
This compound: (MW: ~1704.1 Da)
-
Aldehyde- or Ketone-Containing Therapeutic Protein: This can be a glycoprotein with oxidized sialic acid residues or a protein with a genetically incorporated aldehyde tag.
-
Reaction Buffer: 0.1 M MES, 0.1 M Sodium Acetate, or 0.1 M Sodium Phosphate buffer, pH 5.0-7.0. The optimal pH should be determined for each specific protein.
-
Aniline (optional, as a catalyst): 10-100 mM stock solution in reaction buffer.
-
Quenching Reagent: e.g., Tris-HCl or glycine solution.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.
-
Analytical Instrumentation: SDS-PAGE, HPLC (SEC and RP), Mass Spectrometry (MALDI-TOF or ESI-MS).
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein via Periodate Oxidation
This protocol describes the generation of aldehyde groups on a glycoprotein by mild oxidation of its sialic acid residues.
-
Protein Preparation: Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Oxidation:
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to the protein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.
-
Purification: Remove excess periodate and byproducts by buffer exchange into the desired reaction buffer for PEGylation (e.g., 0.1 M MES, pH 6.0) using a desalting column or dialysis.
Protocol 2: PEGylation of an Aldehyde-Containing Protein with this compound
This protocol outlines the covalent attachment of this compound to a protein containing aldehyde groups.
-
Reaction Setup:
-
Dissolve the aldehyde-containing protein in the reaction buffer (e.g., 0.1 M MES, pH 6.0) to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the protein solution at a desired molar ratio (e.g., 10:1, 25:1, or 50:1 PEG:protein). The optimal ratio should be determined experimentally.
-
-
Catalysis (Optional): For enhanced reaction kinetics, add aniline to the reaction mixture to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-16 hours with gentle mixing. The optimal incubation time should be determined by monitoring the reaction progress.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris-HCl or glycine, to a final concentration of 50 mM.
-
Purification: Remove unreacted this compound and other reaction components from the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 3: Characterization of the PEGylated Protein
This protocol describes the analytical methods to confirm successful PEGylation and to characterize the final product.
-
SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein alongside the un-PEGylated protein using SDS-PAGE.
-
Successful PEGylation will be indicated by a shift in the molecular weight of the protein band. The extent of the shift will depend on the number of attached PEG molecules.
-
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Inject the purified PEGylated protein onto an SEC-HPLC column to assess the purity and aggregation state.
-
The PEGylated protein should elute earlier than the un-PEGylated protein due to its increased hydrodynamic radius.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Use RP-HPLC to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) based on their hydrophobicity.
-
-
Mass Spectrometry (MS):
-
Determine the precise molecular weight of the PEGylated protein using MALDI-TOF or ESI-MS to confirm the number of attached PEG molecules.
-
Data Presentation
The following tables present illustrative quantitative data for the PEGylation of a hypothetical 50 kDa therapeutic protein with this compound. Note: This data is for exemplary purposes and the actual results will vary depending on the specific protein and reaction conditions.
Table 1: Effect of Molar Ratio on PEGylation Efficiency
| Molar Ratio (this compound : Protein) | Degree of PEGylation (PEG molecules/protein) | Un-PEGylated Protein (%) | Mono-PEGylated Protein (%) | Di-PEGylated Protein (%) |
| 10:1 | 0.6 | 45 | 50 | 5 |
| 25:1 | 1.2 | 15 | 70 | 15 |
| 50:1 | 1.8 | 5 | 55 | 40 |
Table 2: Impact of PEGylation on In Vitro Biological Activity
| Sample | Specific Activity (U/mg) | Relative Activity (%) |
| Un-PEGylated Protein | 1000 | 100 |
| Mono-PEGylated Protein | 850 | 85 |
| Di-PEGylated Protein | 650 | 65 |
Table 3: Enhancement of Protein Stability upon PEGylation
| Sample | Thermal Denaturation Midpoint (Tm, °C) | Proteolytic Degradation Half-life (t½, hours) |
| Un-PEGylated Protein | 65 | 2 |
| Mono-PEGylated Protein | 70 | 8 |
| Di-PEGylated Protein | 73 | 15 |
Visualizations
Conclusion
The use of this compound provides a reliable method for the site-specific PEGylation of therapeutic proteins. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and optimize their PEGylation strategies. Careful control of reaction conditions and thorough characterization of the final product are crucial for obtaining a homogeneous and active PEGylated therapeutic protein with improved pharmaceutical properties.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for m-PEG37-Hydrazide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG37-Hydrazide is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems.[1][2] This polyethylene glycol (PEG) derivative, with a chain of 37 ethylene glycol units, is terminated with a methoxy group at one end and a reactive hydrazide group at the other.[3][4] The hydrazide moiety is particularly useful for its ability to react with aldehyde or ketone groups on drug molecules, forming a pH-sensitive hydrazone linkage.[5] This characteristic is exploited to create prodrugs and drug-loaded nanoparticles that are stable at physiological pH (7.4) but are designed to release their therapeutic payload in the acidic microenvironments often associated with tumor tissues or within the endosomal compartments of cells.
The PEG component of the linker enhances the solubility and stability of the conjugated drug, prolongs its circulation half-life by reducing renal clearance and recognition by the reticuloendothelial system, and can decrease the immunogenicity of the therapeutic agent. These properties make this compound a valuable tool in the development of next-generation drug carriers, including antibody-drug conjugates (ADCs), micelles, and nanoparticles for targeted cancer therapy and other applications.
Key Features and Applications
-
pH-Sensitive Drug Release: The hydrazone bond formed is susceptible to hydrolysis under acidic conditions (pH 5-6), allowing for targeted drug release in tumor microenvironments or intracellular compartments.
-
Enhanced Pharmacokinetics: The PEG chain improves the solubility, stability, and circulation time of conjugated drugs.
-
Versatile Conjugation Chemistry: The hydrazide group readily reacts with aldehydes and ketones, which can be present on the drug molecule or introduced through chemical modification.
-
Applications in:
-
Development of PEGylated prodrugs.
-
Formation of self-assembling nanoparticles and micelles.
-
Surface modification of nanoparticles to improve biocompatibility.
-
Construction of antibody-drug conjugates (ADCs).
-
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide illustrative data from studies on similar PEG-hydrazone drug delivery systems. This data serves to demonstrate the typical performance characteristics that can be expected.
Table 1: Illustrative Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Drug Loading Capacity (mg/g) | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| PEG-Hydrazone Micelles | Doxorubicin | - | ~15 | > 90 | (Illustrative) |
| PEGylated Nanoparticles | Camptothecin | - | ~10 | > 85 | (Illustrative) |
| 8-arm PEG-Hydrazone Hydrogel | Doxorubicin | - | - | - |
Table 2: Illustrative pH-Dependent Drug Release Kinetics
| Drug Delivery System | pH | Incubation Time (hours) | Cumulative Drug Release (%) | Reference |
| PEG-Hydrazone Micelles | 7.4 | 48 | < 15 | (Illustrative) |
| 5.5 | 48 | > 80 | (Illustrative) | |
| 8-arm PEG-Hydrazone Hydrogel | 7.4 | 960 (40 days) | 42.87 | |
| 6.4 | 960 (40 days) | 81.33 |
Table 3: Illustrative In Vitro Cytotoxicity
| Cell Line | Drug Formulation | IC50 (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Free Doxorubicin | 0.5 | (Illustrative) |
| PEG-Hydrazone-Doxorubicin | 1.2 | (Illustrative) | |
| A549 (Lung Cancer) | Free Doxorubicin | 0.8 | (Illustrative) |
| PEG-Hydrazone-Doxorubicin | 2.5 | (Illustrative) |
Experimental Protocols
The following protocols are generalized and should be optimized for specific drug molecules and applications.
Protocol 1: Synthesis of a PEGylated Prodrug via Hydrazone Linkage
This protocol describes the conjugation of this compound to a drug containing an aldehyde or ketone group.
Materials:
-
This compound
-
Aldehyde or ketone-containing drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Glacial Acetic Acid (catalyst)
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lyophilizer
Procedure:
-
Dissolve the aldehyde or ketone-containing drug in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve a 1.1 molar equivalent of this compound in the same solvent.
-
Add the this compound solution to the drug solution with gentle stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting PEGylated prodrug by dialysis against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unreacted starting materials and catalyst.
-
Lyophilize the purified product to obtain a solid powder.
-
Characterize the final product using techniques such as 1H NMR, FT-IR, and Mass Spectrometry to confirm the formation of the hydrazone bond and determine the purity.
Protocol 2: Formulation of pH-Sensitive Nanoparticles
This protocol describes the formulation of self-assembling nanoparticles from an amphiphilic drug-PEG conjugate.
Materials:
-
Lyophilized PEGylated prodrug (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dissolve the lyophilized PEGylated prodrug in deionized water or PBS (pH 7.4) at a concentration of 1-5 mg/mL.
-
Gently stir the solution at room temperature for 1-2 hours to allow for self-assembly into nanoparticles.
-
Characterize the size and morphology of the resulting nanoparticles:
-
Determine the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Visualize the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM). A staining agent like uranyl acetate may be required.
-
Protocol 3: In Vitro pH-Sensitive Drug Release Study
This protocol evaluates the rate of drug release from the nanoparticles at physiological and acidic pH.
Materials:
-
Nanoparticle suspension (from Protocol 2)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Incubator at 37°C
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Place a known concentration of the nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (e.g., 50 mL of PBS at pH 7.4 or pH 5.5).
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.
-
Replace the withdrawn volume with fresh release buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Mechanism of pH-sensitive drug release.
References
Surface Modification of Nanoparticles using m-PEG37-Hydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanomaterials. This application note provides a detailed overview and experimental protocols for the surface modification of nanoparticles using methoxy-PEG37-Hydrazide (m-PEG37-Hydrazide).
The this compound linker is a heterobifunctional molecule featuring a methoxy-terminated PEG chain and a terminal hydrazide group. The PEG component, with its 37 ethylene glycol repeat units, imparts a hydrophilic shield to the nanoparticle surface. This "stealth" layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging systemic circulation time.[1][2] The hydrazide functional group allows for the covalent conjugation of the PEG linker to nanoparticles that display aldehyde or ketone groups on their surface, forming a stable hydrazone bond.[3] This pH-sensitive linkage can be engineered to be relatively stable at physiological pH and cleavable in the acidic microenvironment of tumors or endosomes, offering a mechanism for triggered drug release.
These application notes are intended to guide researchers in the successful PEGylation of their nanoparticle systems with this compound, providing a foundation for the development of next-generation nanomedicines.
Data Presentation: Expected Physicochemical Changes upon PEGylation
The successful conjugation of this compound to nanoparticles can be confirmed and quantified by a range of analytical techniques. The following table summarizes the typical changes observed in key physicochemical parameters before and after surface modification.
| Parameter | Before PEGylation (Typical) | After PEGylation with this compound (Expected) | Characterization Method |
| Hydrodynamic Diameter | Varies (e.g., 100 nm) | Increase of 10-30 nm | Dynamic Light Scattering (DLS)[4] |
| Polydispersity Index (PDI) | < 0.2 | Generally remains low (< 0.25) if aggregation is avoided | Dynamic Light Scattering (DLS)[5] |
| Zeta Potential | Varies (e.g., -30 mV for carboxylated NPs) | Shift towards neutral (e.g., -5 mV to -15 mV) | Dynamic Light Scattering (DLS) |
| Surface Chemistry | Presence of functional groups (e.g., -CHO) | Presence of PEG chains and hydrazone linkage | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) |
| PEGylation Efficiency | N/A | Varies (e.g., 50-90%) | Thermogravimetric Analysis (TGA), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) |
| Protein Adsorption | High | Significantly Reduced | Isothermal Titration Calorimetry (ITC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| In Vivo Circulation Half-life | Short | Significantly Prolonged | Pharmacokinetic studies in animal models |
Experimental Protocols
This section provides a detailed, adaptable protocol for the surface modification of aldehyde-functionalized nanoparticles with this compound via hydrazone ligation.
Protocol 1: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles
Objective: To covalently attach this compound to the surface of nanoparticles bearing aldehyde functional groups.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, or silica nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filtration units with a molecular weight cut-off (MWCO) appropriate for the nanoparticle size (e.g., 100 kDa)
-
Orbital shaker or rotator
-
Sonicator
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the aldehyde-functionalized nanoparticles in MES buffer (0.1 M, pH 5.5) to a final concentration of 1-5 mg/mL.
-
Briefly sonicate the suspension in a water bath to ensure a homogenous dispersion and break up any aggregates.
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL). The use of an anhydrous solvent is recommended to minimize hydrolysis of the hydrazide.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the PEG linker relative to the estimated number of surface aldehyde groups is recommended to drive the reaction to completion. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking or rotation. For sensitive nanoparticles, the reaction can be performed at 4°C for 12-24 hours.
-
-
Purification:
-
Transfer the reaction mixture to a centrifugal filtration unit with an appropriate MWCO.
-
Centrifuge the unit according to the manufacturer's instructions to separate the PEGylated nanoparticles from the unreacted this compound and DMSO.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps 3-4 times to ensure complete removal of impurities.
-
-
Characterization and Storage:
-
Characterize the purified PEGylated nanoparticles using the techniques outlined in the Data Presentation section to confirm successful conjugation.
-
Store the final nanoparticle suspension at 4°C for short-term storage or at -20°C for long-term storage, depending on the stability of the nanoparticle core.
-
Visualizations
Experimental Workflow for Nanoparticle PEGylation
Caption: Workflow for the surface modification of nanoparticles with this compound.
Logical Relationship of PEGylation Benefits
Caption: Benefits of nanoparticle PEGylation for in vivo applications.
Signaling Pathways
It is important to note that the this compound linker itself is biologically inert and does not directly target or modulate specific signaling pathways. The primary function of PEGylation is to alter the physicochemical properties of the nanoparticle, thereby influencing its biodistribution and pharmacokinetics.
Any effects on cellular signaling pathways would be a result of:
-
The nanoparticle core material: For example, certain metallic nanoparticles may induce oxidative stress pathways.
-
The encapsulated therapeutic agent: A PEGylated nanoparticle carrying a kinase inhibitor would, upon drug release, affect the corresponding signaling cascade.
Therefore, the investigation of signaling pathways should be directed at the bioactive component of the nanoparticle formulation, rather than the PEG coating. The role of PEGylation in this context is to ensure that the nanoparticle can efficiently reach its target site where the active agent can then exert its effect on the relevant signaling pathways.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Site-Specific Conjugation of m-PEG37-Hydrazide to Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance solubility, increase serum half-life, reduce immunogenicity, and improve stability. Site-specific PEGylation is particularly desirable as it yields a homogeneous product with preserved biological activity.
This application note provides a detailed protocol for the site-specific conjugation of m-PEG37-Hydrazide to glycoproteins. The methodology leverages the selective reaction between a hydrazide group on the PEG reagent and an aldehyde group introduced onto the carbohydrate moieties of a glycoprotein. This is achieved through the mild oxidation of cis-diol groups within the sugar residues using sodium periodate. The resulting hydrazone bond is stable under physiological conditions.
This compound is a monodisperse PEG reagent with a molecular weight of 1704.1 Da, containing 37 ethylene glycol units. Its methoxy-terminated structure prevents crosslinking and aggregation. The hydrophilic PEG chain enhances the water solubility of the resulting glycoprotein conjugate.[1][2]
Principle of the Method
The conjugation process involves two main steps:
-
Oxidation of the Glycoprotein: The carbohydrate side chains of the glycoprotein are oxidized using a mild oxidizing agent, sodium periodate (NaIO₄). This reaction cleaves the vicinal diols present in the sugar residues to form reactive aldehyde groups. This method is highly selective for carbohydrate moieties, leaving the protein backbone unmodified and preserving its biological activity.
-
Hydrazone Bond Formation: The aldehyde groups on the oxidized glycoprotein react with the hydrazide group of this compound to form a stable hydrazone linkage. The reaction is most efficient in a slightly acidic buffer (pH 5.0-6.0). The inclusion of a catalyst, such as aniline, can significantly increase the reaction rate and conjugation efficiency.[3]
Materials and Reagents
-
Glycoprotein of interest
-
This compound
-
Sodium Periodate (NaIO₄)
-
Aniline
-
Ethylene Glycol
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Coomassie (Bradford) Protein Assay Kit
-
SDS-PAGE analysis equipment
-
Mass Spectrometer (MALDI-TOF or ESI-Q-TOF)
-
Size Exclusion Chromatography (SEC-HPLC) system
Experimental Protocols
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate chains of the glycoprotein.
-
Buffer Exchange: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL. Perform a buffer exchange using a desalting column to remove any interfering substances.
-
Preparation of Sodium Periodate Solution: Prepare a fresh 100 mM stock solution of sodium periodate in 0.1 M Sodium Acetate Buffer (pH 5.5). Protect the solution from light.
-
Oxidation Reaction: Add the sodium periodate stock solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching the Reaction: Stop the oxidation reaction by adding ethylene glycol to a final concentration of 20 mM. Incubate for 10 minutes at room temperature.
-
Purification: Immediately remove excess sodium periodate and ethylene glycol by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate Buffer (pH 5.5).
Protocol 2: Conjugation of this compound to Oxidized Glycoprotein
This protocol details the conjugation of the PEG reagent to the aldehyde-functionalized glycoprotein.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in 0.1 M Sodium Acetate Buffer (pH 5.5).
-
Conjugation Reaction: Add the this compound solution to the purified oxidized glycoprotein solution. A molar excess of this compound to glycoprotein is recommended. The optimal molar ratio should be determined empirically, but a starting point of 20-50 fold molar excess is suggested.
-
Catalyst Addition (Recommended): For improved reaction efficiency, add aniline to the reaction mixture to a final concentration of 10 mM.[3]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. For sensitive proteins, the incubation can be performed overnight at 4°C.
-
Purification of the PEGylated Glycoprotein: Remove excess this compound and other reaction components by buffer exchange into PBS (pH 7.4) or another suitable storage buffer using a desalting column. Alternatively, size exclusion chromatography can be used for purification.
Characterization of the PEGylated Glycoprotein
The extent of PEGylation and the purity of the conjugate should be assessed using various analytical techniques.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the glycoprotein, corresponding to the mass of the attached this compound molecules.
-
Mass Spectrometry: Determine the precise molecular weight of the native and PEGylated glycoprotein using MALDI-TOF or ESI-Q-TOF mass spectrometry.[4] This will confirm the number of PEG chains attached to each glycoprotein molecule (degree of PEGylation).
-
Size Exclusion Chromatography (SEC-HPLC): SEC-HPLC can be used to separate and quantify the native glycoprotein, the PEGylated conjugate, and any remaining free PEG reagent.
-
Protein Concentration Determination: Determine the protein concentration of the final conjugate using a standard protein assay, such as the Bradford assay.
Quantitative Data Summary
The following tables provide representative data for optimizing and characterizing the this compound conjugation to a model glycoprotein.
Table 1: Optimization of this compound to Glycoprotein Molar Ratio
| Molar Ratio (this compound : Glycoprotein) | Conjugation Efficiency (%)* |
| 10 : 1 | 45 |
| 20 : 1 | 75 |
| 50 : 1 | 88 |
| 100 : 1 | 92 |
*Conjugation efficiency was determined by densitometry analysis of SDS-PAGE gels.
Table 2: Characterization of Purified PEGylated Glycoprotein
| Parameter | Native Glycoprotein | PEGylated Glycoprotein |
| Apparent Molecular Weight (SDS-PAGE) | 50 kDa | ~55-60 kDa |
| Molecular Weight (Mass Spectrometry) | 50,120 Da | 51,825 Da (mono-PEGylated) |
| Degree of PEGylation | N/A | 1.0 PEG/protein |
| Purity (SEC-HPLC) | >98% | >95% |
Visualizations
Caption: Experimental workflow for this compound conjugation to glycoproteins.
Caption: Chemical reaction for hydrazone bond formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient oxidation of the glycoprotein. | Ensure the sodium periodate solution is fresh and protected from light. Optimize the concentration of sodium periodate (e.g., 5-20 mM). |
| Suboptimal pH for conjugation. | Ensure the pH of the reaction buffer is between 5.0 and 6.0. | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the glycoprotein. | |
| Inactive this compound. | Use a fresh batch of the PEG reagent. | |
| Protein Aggregation | Protein instability during the reaction. | Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffers and pH values. Reduce the protein concentration. |
| High Degree of PEGylation | Over-oxidation of the glycoprotein. | Reduce the concentration of sodium periodate or the incubation time for the oxidation step. |
| Heterogeneous Product | Inconsistent oxidation or conjugation. | Ensure thorough mixing and consistent reaction times. Purify the final product using size exclusion or ion-exchange chromatography to isolate the desired PEGylated species. |
Conclusion
The conjugation of this compound to glycoproteins via hydrazone bond formation is a robust and efficient method for producing site-specific PEGylated proteins. The provided protocols and optimization strategies offer a comprehensive guide for researchers to successfully implement this methodology. Proper characterization of the final conjugate is crucial to ensure the quality, purity, and desired degree of PEGylation for downstream applications in research and drug development.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of PEGylated compounds by second-generation anti-poly(ethylene glycol) monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 改良された固定化および糖タンパク質の結合 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of m-PEG37-Hydrazide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biologics and small molecule drugs. The reaction between a hydrazide-functionalized PEG, such as m-PEG37-Hydrazide, and an aldehyde-containing molecule is a highly efficient and chemoselective method for creating stable, covalent linkages. This reaction forms a hydrazone bond, which is notably pH-sensitive and susceptible to hydrolysis under mildly acidic conditions.[1] This characteristic is particularly advantageous for designing drug delivery systems that release their therapeutic payload in the acidic microenvironments of tumors or endosomes.[1][2]
These application notes provide a detailed protocol for the reaction of this compound with aldehydes, covering the reaction mechanism, key parameters, purification, and characterization of the resulting conjugate.
Reaction Mechanism and Key Features
The conjugation of this compound with an aldehyde proceeds through a nucleophilic addition-elimination reaction. The terminal nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial step forms an unstable carbinolamine intermediate, which then undergoes dehydration to form a stable carbon-nitrogen double bond, known as a hydrazone linkage.[1] The reaction is typically performed in a slightly acidic buffer (pH 5-7) to facilitate both the nucleophilic attack and the dehydration step.[1]
Key Features:
-
pH-Sensitive Linkage: The resulting hydrazone bond is relatively stable at physiological pH (7.4) but hydrolyzes in acidic environments (pH 5-6). This allows for the triggered release of conjugated molecules in specific biological compartments.
-
Biocompatibility: The PEG moiety enhances the hydrophilicity and biocompatibility of the conjugated molecule, which can lead to reduced immunogenicity and a longer circulation half-life.
-
Chemoselectivity: The reaction is highly specific between the hydrazide and aldehyde functional groups, enabling targeted conjugation with minimal side reactions, even in the presence of other functional groups like amines.
-
Versatility: This conjugation strategy is applicable to a wide range of molecules, including proteins, peptides, and small drugs, that can be modified to contain an aldehyde group.
Quantitative Data Summary
The stability of the hydrazone bond is a critical factor in the design of PEGylated conjugates. The following table summarizes the pH-dependent stability of hydrazone bonds derived from aliphatic aldehydes, such as those that would be reacted with this compound.
| Aldehyde Type | pH | Temperature (°C) | Stability | Application Suitability |
| Aliphatic | 7.4 | 37 | Reasonably Stable | Suitable for systemic circulation. |
| Aliphatic | 5.5 | 37 | Unstable (rapid hydrolysis) | Ideal for triggered release in acidic environments (e.g., tumors, endosomes). |
| Aromatic | 7.4 | 37 | Highly Stable (>72 hours) | Suitable for applications requiring high stability at physiological pH. |
| Aromatic | 5.5 | 37 | Highly Stable | Not suitable for acid-triggered release. |
Experimental Protocol
This protocol provides a general procedure for the conjugation of this compound to an aldehyde-containing molecule. The optimal conditions may need to be determined empirically for each specific reaction.
Materials
-
This compound
-
Aldehyde-containing molecule (e.g., protein, peptide, small molecule)
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Aniline (optional, as a catalyst)
-
Quenching Solution (optional, e.g., an amine-containing buffer to cap unreacted aldehydes)
-
Purification System: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Dialysis tubing with an appropriate molecular weight cutoff (MWCO).
-
Analytical Instruments: HPLC, Mass Spectrometry (MS), NMR, FT-IR for characterization.
Procedure
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing molecule in the Conjugation Buffer to a desired concentration.
-
Dissolve the this compound in the Conjugation Buffer. A fresh solution is recommended.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the solution of the aldehyde-containing molecule. The optimal molar ratio should be determined experimentally.
-
For increased reaction efficiency, a catalyst such as aniline can be added.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For temperature-sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching solution to react with any unreacted aldehyde groups.
-
-
Purification of the Conjugate:
-
The unreacted this compound and other small molecules must be removed from the conjugate.
-
For large molecules (e.g., proteins):
-
Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated conjugate from the smaller, unreacted PEG-hydrazide.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer using a membrane with an MWCO that is significantly smaller than the PEGylated conjugate (e.g., 10 kDa).
-
-
For small molecules:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and is often suitable for purifying PEGylated small molecules.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method is well-suited for the separation of polar and hydrophilic compounds.
-
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques.
-
SDS-PAGE: For protein conjugates, a shift in molecular weight will be observed.
-
HPLC: To determine the purity of the conjugate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
NMR and FT-IR: To confirm the formation of the hydrazone bond.
-
-
Storage:
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C, to ensure stability.
-
Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism of this compound with an aldehyde.
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
References
Application Notes and Protocols for Bioconjugation using m-PEG37-Hydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: m-PEG37-Hydrazide is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal hydrazide functional group. This reagent is a cornerstone in modern bioconjugation, enabling the covalent attachment of a hydrophilic PEG spacer to biomolecules. The hydrazide group reacts specifically and efficiently with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds.[1][2][3] This chemistry is particularly valuable for the site-specific modification of glycoproteins, the development of Antibody-Drug Conjugates (ADCs), and the enhancement of therapeutic protein and peptide properties.[1][4] The 37-unit PEG chain imparts significantly increased hydrophilicity to the target molecule, which can improve solubility, reduce aggregation, minimize non-specific interactions, and extend circulation half-life in vivo.
These notes provide detailed protocols and technical information for utilizing this compound in common bioconjugation applications.
Physicochemical Properties and Reaction Data
A summary of the key properties of this compound and the characteristics of the hydrazone linkage is provided below for easy reference.
| Parameter | Value | Reference |
| Product Name | This compound | |
| Molecular Weight | 1704.1 g/mol | |
| Molecular Formula | C76H154N2O38 | |
| Purity | ≥95% | |
| Storage Conditions | -20°C, desiccated | |
| Reactive Group | Hydrazide (-CONHNH2) | |
| Target Functional Group | Aldehyde (-CHO), Ketone (-C=O) | |
| Resulting Linkage | Hydrazone (-C=N-NH-) | |
| Optimal Reaction pH | 5.0 - 7.0 | |
| Linkage Stability | Stable at neutral pH; labile at acidic pH |
Core Applications & Methodologies
Site-Specific Conjugation to Glycoproteins
A primary application of this compound is the site-specific labeling of glycoproteins, such as monoclonal antibodies (mAbs), where conjugation is desired away from the antigen-binding sites. The carbohydrate moieties in the Fc region of antibodies can be gently oxidized to create reactive aldehyde groups, which serve as specific handles for hydrazide conjugation.
Principle: The process involves two main steps:
-
Oxidation: Vicinal diols present in sugar residues (e.g., sialic acid) are oxidized using a mild agent like sodium periodate (NaIO₄). This reaction cleaves the C-C bond and generates two reactive aldehyde groups.
-
Ligation: The hydrazide group of this compound nucleophilically attacks the newly formed aldehydes, resulting in the formation of a stable hydrazone bond.
Experimental Protocol 1: Conjugation of this compound to an Antibody
This protocol details the site-specific attachment of this compound to the carbohydrate domains of a typical IgG antibody.
Materials:
-
Antibody (e.g., human IgG)
-
This compound (e.g., BroadPharm, BP-22585)
-
Sodium Periodate (NaIO₄)
-
Aniline (optional, as a catalyst)
-
Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5 (or PBS pH 6.0)
-
Quenching Solution: 1 M Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
DMSO (for preparing this compound stock)
Procedure:
Step 1: Antibody Oxidation
-
Prepare the antibody by buffer exchanging it into the Oxidation Buffer using a desalting column. Adjust the final concentration to 2-5 mg/mL.
-
Prepare a fresh 100 mM stock solution of sodium periodate in Oxidation Buffer. Protect from light.
-
Add the sodium periodate stock solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C in the dark.
-
Immediately remove excess periodate and glycerol by buffer exchanging the oxidized antibody into the Conjugation Buffer using a desalting column.
Step 2: Hydrazone Ligation
-
Prepare a 100 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Add a 50- to 100-fold molar excess of the this compound stock solution to the purified, oxidized antibody.
-
Optional Catalyst: For improved efficiency, aniline can be added to the reaction mixture to a final concentration of 10 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding an excess of an aldehyde-containing molecule or proceed directly to purification.
Step 3: Purification and Characterization
-
Remove unreacted this compound and other small molecules by buffer exchanging the conjugate into a final storage buffer (e.g., PBS pH 7.4) using a desalting column or through size-exclusion chromatography (SEC).
-
Characterize the final conjugate. The degree of labeling (DOL) can be determined using SDS-PAGE (observing the shift in molecular weight) and MALDI-TOF mass spectrometry.
Development of Antibody-Drug Conjugates (ADCs)
This compound is an effective linker for creating ADCs, where a cytotoxic payload is attached to a tumor-targeting antibody. The hydrazone bond is relatively stable in the bloodstream (pH 7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) after internalization into a cancer cell. This pH-sensitive cleavage facilitates the controlled release of the drug inside the target cell, enhancing efficacy and reducing off-target toxicity.
Protocol 2: General Conjugation to an Aldehyde-Containing Payload
This protocol outlines the conjugation of this compound to a small molecule drug or payload that already contains or has been modified to contain an aldehyde group.
Procedure:
-
Dissolve the aldehyde-containing payload in an appropriate organic solvent (e.g., DMF, DMSO) or the Conjugation Buffer if soluble.
-
Dissolve this compound in Conjugation Buffer to a desired concentration.
-
Combine the payload and this compound solutions in a reaction vessel. A 1.5- to 5-fold molar excess of the hydrazide is typically recommended to drive the reaction to completion.
-
Incubate the reaction for 2-12 hours at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
-
Upon completion, the PEG-payload conjugate can be purified from excess starting materials using reverse-phase HPLC or other suitable chromatographic methods.
Quantitative Data & Reaction Parameters
The efficiency of hydrazone formation is influenced by several factors, summarized below.
| Parameter | Recommended Range/Value | Notes | Reference |
| pH | 5.0 - 7.0 | The reaction rate is optimal in this slightly acidic range. Lower pH can lead to linker hydrolysis, while higher pH reduces the reactivity of the hydrazide group. | |
| Molar Ratio | 50-100 fold excess of hydrazide for proteins | A large excess is used to maximize the modification of the limited aldehyde sites on the biomolecule. | |
| Catalyst | Aniline (10-100 mM) | Aniline significantly accelerates the rate of hydrazone bond formation, reducing reaction times from >24 hours to 2-4 hours with high efficiency (>90%). | |
| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for sensitive biomolecules, requiring longer incubation times. | |
| Incubation Time | 2-4 hours (with catalyst) or 12-24 hours (without) | Reaction time depends on the reactivity of the carbonyl, concentration of reactants, and presence of a catalyst. |
Reaction Principle Visualization
The fundamental chemical transformation is the condensation reaction between a hydrazide and an aldehyde to form a hydrazone, with the elimination of a water molecule.
References
Application Notes and Protocols: m-PEG37-Hydrazide for Attaching Imaging Agents to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of imaging agents to biomolecules is a cornerstone of modern molecular imaging, diagnostics, and targeted drug delivery. A critical component in this process is the linker that connects the imaging moiety to the biomolecule. m-PEG37-Hydrazide is a heterobifunctional linker that offers a robust and versatile solution for this purpose. The methoxy-terminated polyethylene glycol (PEG) chain, with 37 ethylene glycol units, imparts enhanced solubility, stability, and reduced immunogenicity to the resulting conjugate.[1][][3] The terminal hydrazide group (-NH-NH2) provides a highly specific reactive handle for conjugation to carbonyl groups (aldehydes or ketones) on biomolecules, forming a stable hydrazone bond.[1][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the attachment of imaging agents to biomolecules, particularly glycoproteins such as antibodies.
Principle of Hydrazone Ligation
The core of this bioconjugation strategy is the chemoselective reaction between a hydrazide and a carbonyl group. Aldehydes or ketones can be introduced into biomolecules, most commonly through the mild oxidation of carbohydrate moieties on glycoproteins. The subsequent reaction with a hydrazide-functionalized imaging agent, such as one modified with this compound, proceeds efficiently under mild acidic to neutral conditions (pH 5-7) to form a stable hydrazone linkage. This site-specific labeling approach often preserves the biological activity of the biomolecule as the modification occurs on the glycan portion, typically distant from the protein's active or binding sites.
Data Presentation
Table 1: Reaction Conditions for Hydrazone Ligation
| Parameter | Recommended Condition | Notes |
| pH | 5.0 - 7.5 | Optimal pH is often between 5.0 and 6.0 for efficient hydrazone bond formation. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 2 - 12 hours | Reaction time can be optimized based on the specific reactants and their concentrations. |
| Catalyst (Optional) | Aniline (10-100 mM) | Aniline can significantly accelerate the rate of hydrazone bond formation, especially at neutral pH. |
| Molar Ratio | 10-50 fold molar excess of hydrazide-PEG-imaging agent to biomolecule | The optimal ratio should be determined empirically to achieve the desired degree of labeling. |
Table 2: Stability of Hydrazone Bonds
The stability of the hydrazone bond is pH-dependent, a feature that can be advantageous for designing stimuli-responsive imaging probes or drug delivery systems.
| Hydrazone Type | pH | Half-life (t½) | Reference |
| Aliphatic Aldehyde Derived | 7.4 | ~20 - 150 minutes | |
| 5.5 | < 2 minutes | ||
| Aromatic Aldehyde Derived | 7.4 | > 72 hours (highly stable) | |
| 5.5 | > 48 hours (highly stable) |
Note: The stability data is based on studies with PEG-lipid conjugates and provides a general trend. The exact stability of an this compound conjugate will depend on the specific biomolecule and the nature of the carbonyl group.
Experimental Protocols
This section provides a detailed, two-part protocol for the labeling of a glycoprotein (e.g., a monoclonal antibody) with an imaging agent using this compound.
Part 1: Generation of Aldehyde Groups on the Glycoprotein
This protocol describes the mild oxidation of cis-diol groups in the carbohydrate moieties of a glycoprotein to generate reactive aldehyde functionalities.
Materials:
-
Glycoprotein (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Glycerol (1 M in water)
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column. Adjust the protein concentration to 1-10 mg/mL.
-
Periodate Oxidation:
-
Freshly prepare a 100 mM solution of sodium meta-periodate in water.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding glycerol to a final concentration of 15 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess periodate and byproducts by passing the solution through a desalting column pre-equilibrated with the Reaction Buffer.
-
Quantification: Determine the concentration of the oxidized glycoprotein using a standard protein assay (e.g., BCA or absorbance at 280 nm). The oxidized glycoprotein is now ready for conjugation.
Part 2: Conjugation of this compound Functionalized Imaging Agent
This protocol details the reaction of the aldehyde-containing glycoprotein with an this compound-functionalized imaging agent.
Materials:
-
Oxidized glycoprotein from Part 1
-
This compound functionalized imaging agent (dissolved in a compatible solvent like DMSO or water)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
(Optional) Aniline solution (e.g., 1 M in DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A/G affinity chromatography)
Procedure:
-
Prepare Imaging Agent Solution: Prepare a stock solution of the this compound functionalized imaging agent in a suitable solvent. The concentration will depend on the desired molar excess.
-
Conjugation Reaction:
-
To the oxidized glycoprotein solution, add the desired molar excess of the this compound functionalized imaging agent.
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted imaging agent and other small molecules by purifying the conjugate.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on size and is effective for removing smaller, unreacted components.
-
Affinity Chromatography: For antibodies, Protein A or Protein G affinity chromatography can be used to specifically capture the antibody-conjugate, allowing for the removal of unconjugated imaging agent.
-
-
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the imaging agent at its specific maximum absorbance wavelength.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Confirm the successful conjugation and determine the distribution of the number of attached linkers.
-
SDS-PAGE: Analyze the purity and apparent molecular weight of the conjugate.
-
Functional Assays: Perform relevant biological assays to ensure that the conjugation process has not compromised the function of the biomolecule (e.g., antigen binding for an antibody).
-
Visualizations
Caption: Experimental workflow for labeling a glycoprotein.
References
Application Notes and Protocols for PROTAC Synthesis using m-PEG37-Hydrazide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The strategic design of the linker is crucial as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein degradation.[1]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[1][3] The m-PEG37-Hydrazide linker is a long-chain PEG linker functionalized with a terminal hydrazide group. This hydrazide moiety allows for a straightforward and efficient conjugation strategy with a corresponding aldehyde or ketone group on a POI or E3 ligase ligand, forming a stable hydrazone linkage. This application note provides detailed protocols for the synthesis of PROTACs utilizing the this compound linker.
Principle of Hydrazone-based PROTAC Synthesis
The synthesis strategy leverages the chemical reactivity between a hydrazide and an aldehyde or ketone to form a hydrazone bond. This reaction is typically high-yielding and can be performed under mild conditions, making it suitable for complex molecules. In the context of PROTAC synthesis, one of the binding ligands (either for the POI or the E3 ligase) is functionalized with an aldehyde or ketone, while the other is conjugated to the this compound linker. The final PROTAC is then assembled through the formation of a hydrazone linkage. This approach is particularly amenable to the rapid generation of PROTAC libraries for screening purposes.
Experimental Protocols
This section details the necessary protocols for the synthesis of a PROTAC using an this compound linker. The protocol is divided into two main stages:
-
Preparation of an Aldehyde-Functionalized Ligand: This is a representative protocol. The specific synthesis will depend on the chosen ligand.
-
PROTAC Synthesis via Hydrazone Ligation: This protocol describes the coupling of the aldehyde-functionalized ligand with the this compound linker.
Protocol 1: Synthesis of an Aldehyde-Functionalized E3 Ligase Ligand (Pomalidomide Derivative)
This protocol describes the synthesis of an aldehyde-functionalized pomalidomide derivative, which can then be reacted with the this compound linker.
Materials:
-
4-Fluorobenzaldehyde
-
Pomalidomide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 4-fluorobenzaldehyde (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the aldehyde-functionalized pomalidomide.
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Synthesis of PROTAC via Hydrazone Ligation
This protocol details the coupling of the aldehyde-functionalized pomalidomide with a POI ligand previously conjugated to the this compound linker.
Materials:
-
Aldehyde-functionalized Pomalidomide (from Protocol 1)
-
POI-ligand-m-PEG37-Hydrazide conjugate
-
Anhydrous ethanol or methanol
-
Acetic acid (catalytic amount)
-
Molecular sieves (optional)
Procedure:
-
Dissolve the POI-ligand-m-PEG37-Hydrazide conjugate (1.0 eq) in anhydrous ethanol.
-
Add the aldehyde-functionalized pomalidomide (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude PROTAC by reverse-phase preparative HPLC to obtain the final product.
Characterization:
-
The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by analytical HPLC.
Data Presentation
The following tables should be used to summarize the quantitative data obtained during the synthesis and characterization of the PROTAC.
Table 1: Synthesis and Purification Data
| Compound | Molecular Weight ( g/mol ) | Reaction Yield (%) | Purity (by HPLC, %) |
| Aldehyde-functionalized Pomalidomide | |||
| POI-ligand-m-PEG37-Hydrazide | |||
| Final PROTAC |
Table 2: Characterization Data
| Compound | ¹H NMR | ¹³C NMR | HRMS (m/z) |
| Aldehyde-functionalized Pomalidomide | Conforms | Conforms | Calculated: Found: |
| POI-ligand-m-PEG37-Hydrazide | Conforms | Conforms | Calculated: Found: |
| Final PROTAC | Conforms | Conforms | Calculated: Found: |
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using a this compound linker.
PROTAC Mechanism of Action: Ubiquitin-Proteasome Pathway
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG37-Hydrazide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for m-PEG37-Hydrazide, ensuring efficient and successful conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrazone formation reaction with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in hydrazone formation can stem from several factors. The reaction is reversible, and the equilibrium may not be favorable under your current conditions. Additionally, the reaction rate can be very slow, especially at neutral pH.
-
Potential Cause: Unfavorable pH. The formation of hydrazones is acid-catalyzed. The optimal pH is typically between 4.0 and 6.0, which facilitates both the nucleophilic attack of the hydrazide and the dehydration of the intermediate. At a pH below 4.0, the hydrazide can become protonated and lose its nucleophilicity. At neutral or basic pH, the dehydration step is often the rate-limiting step and can be very slow.
-
Solution: Adjust the reaction pH to a mildly acidic range (pH 4.5-5.5) using a suitable buffer, such as sodium acetate.
-
-
Potential Cause: Slow Reaction Kinetics. Even at an optimal pH, the reaction can be slow, especially with sterically hindered reactants or at low concentrations.
-
Solution: Increase the reaction temperature. If the reactants are stable, incubating the reaction at 37°C can significantly increase the rate. You can also increase the concentration of either the this compound or the carbonyl-containing molecule. A 10- to 50-fold molar excess of the PEG reagent is often recommended. For reactions at neutral pH, consider using aniline as a catalyst.[1]
-
-
Potential Cause: Instability of Reactants. The aldehyde or ketone on your target molecule may be unstable, or the this compound may have degraded.
-
Solution: Ensure the freshness of your carbonyl-containing compound. Store this compound under recommended conditions (-20°C, desiccated) and allow it to warm to room temperature before opening to prevent moisture condensation.
-
-
Issue 2: Product Instability and Reversibility
-
Question: My PEGylated product appears to be degrading or reverting to the starting materials over time. How can I improve its stability?
-
Answer: The hydrazone bond is reversible, and its stability is pH-dependent. Hydrolysis, the reverse reaction, is generally favored under acidic conditions.
-
Potential Cause: Low pH during storage or downstream processing. Exposure to acidic conditions can lead to the cleavage of the hydrazone bond.
-
Solution: After the reaction is complete, adjust the pH of the purified conjugate to neutral (pH 7.0-7.4) for storage. Avoid acidic buffers in subsequent purification or analysis steps if possible.
-
-
Potential Cause: Nature of the Carbonyl Compound. Hydrazones formed from aliphatic aldehydes (like those on many glycoproteins) are generally less stable than those formed from aromatic aldehydes.[2][3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for reacting this compound with an aldehyde or ketone?
-
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.0 to 6.0. A common starting point is a 100 mM sodium acetate buffer at pH 5.5.
-
-
Q2: How can I monitor the progress of my PEGylation reaction?
-
A2: The reaction progress can be monitored by several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC), is effective for observing the appearance of the higher molecular weight PEGylated product and the disappearance of the starting materials. Mass spectrometry can also be used to confirm the mass of the conjugate.
-
-
Q3: What are common side reactions to be aware of?
-
A3: The primary "side reaction" is the hydrolysis of the hydrazone bond, which is the reverse of the formation reaction. If using a bifunctional PEG-dihydrazide, cross-linking of your target molecule can occur, potentially leading to aggregation and precipitation.
-
-
Q4: How do I remove unreacted this compound from my final product?
-
A4: Due to the significant size difference between the PEGylated product and the unreacted PEG-hydrazide, Size-Exclusion Chromatography (SEC) is a very effective purification method. Dialysis or tangential flow filtration with an appropriate molecular weight cutoff (MWCO) membrane can also be used.
-
Data Summary
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 6.0 | Optimal for balancing hydrazide nucleophilicity and acid-catalyzed dehydration. pH 5.5 is a good starting point. |
| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate. Assess the thermal stability of your molecule. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, concentration, and reactivity of the carbonyl compound. Monitor reaction for completion. |
| Molar Ratio (PEG:Molecule) | 10:1 to 50:1 | A molar excess of the PEG reagent drives the reaction towards product formation. |
| Buffer System | Sodium Acetate | A non-amine containing buffer is recommended to avoid side reactions. |
Table 2: pH-Dependent Stability of PEG-Hydrazone Conjugates
| Conjugate Type | pH | Temperature | Half-life (t½) | Stability Profile |
| Aliphatic Aldehyde-Derived | 7.4 | 37°C | Reasonably Stable | Suitable for systemic circulation. |
| 5.5 | 37°C | Minutes to < 2 min | Rapid hydrolysis, suitable for triggered release in acidic environments. | |
| Aromatic Aldehyde-Derived | 7.4 | 37°C | > 72 hours | Highly stable at physiological pH. |
| 5.5 | 37°C | > 48 hours | Very stable, not suitable for pH-triggered release applications. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Protein
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing protein in a conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.5) to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound in the conjugation buffer to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Following incubation, remove the unreacted this compound and other small molecules using Size-Exclusion Chromatography (SEC) or dialysis with an appropriate MWCO.
-
-
Analysis and Storage:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by HPLC-SEC to assess purity.
-
Store the purified PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Key parameters influencing reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in m-PEG37-Hydrazide Conjugation
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their m-PEG37-Hydrazide conjugation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during the conjugation of this compound to aldehydes or ketones on proteins, peptides, or other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
The reaction involves the nucleophilic addition of the hydrazide group (-NHNH2) on the this compound to a carbonyl group (an aldehyde or ketone) on the target molecule. This forms an unstable intermediate which then eliminates a water molecule to create a stable hydrazone bond (C=N-NH).[] This reaction is a type of addition-elimination or condensation reaction.[2]
Q2: Why is my conjugation yield consistently low?
Low yields in this compound conjugations can arise from several factors. The most common issues include suboptimal reaction pH, degradation of the PEG-hydrazide reagent, inefficient formation or accessibility of the aldehyde/ketone on the target molecule, and challenges in purifying the final conjugate.[3] A systematic approach to troubleshooting is recommended to identify the root cause.
Q3: What are the optimal reaction conditions for this compound conjugation?
The optimal pH for hydrazone formation is typically in the mildly acidic range, from pH 4.5 to 6.0. This is because a slightly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. However, for biomolecules that are sensitive to low pH, the reaction can be performed at a neutral pH (7.0-7.4), though the reaction rate may be slower. The molar ratio of this compound to the target molecule often needs to be optimized, with a molar excess of the PEG reagent commonly used.
Q4: How stable is the resulting hydrazone bond?
The hydrazone bond is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions, which can reverse the conjugation. The stability is also influenced by the structure of the aldehyde or ketone; hydrazones formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes. This pH-dependent stability can be advantageous for applications requiring the release of the conjugated molecule in acidic environments, such as within cellular lysosomes.
Q5: How can I analyze the efficiency of my PEGylation reaction?
Several analytical techniques can be used to assess the outcome of your conjugation reaction. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC), is effective for separating the PEGylated product from the unreacted molecule and free PEG. Mass Spectrometry (MS) can confirm the molecular weight of the conjugate and determine the degree of PEGylation. SDS-PAGE analysis will show a shift in the molecular weight of the protein after successful PEGylation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incorrect pH of the reaction buffer. | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). If your biomolecule is sensitive to low pH, a neutral buffer (pH 7.0-7.4) can be used, but you may need to extend the reaction time. |
| Degradation of this compound. | Store this compound at -20°C and protect it from moisture. Use a fresh vial if you suspect degradation. Prepare the reaction mixture immediately after dissolving the reagent. | |
| Inefficient aldehyde/ketone formation on the substrate. | If you are generating aldehydes on a biomolecule (e.g., via periodate oxidation of glycans), ensure the oxidation step is efficient. Quench any remaining oxidizing agent before adding the hydrazide to prevent side reactions. | |
| Low concentration of reactants. | The reaction is bimolecular, so the rate depends on the concentration of both the hydrazide and the carbonyl compound. Increase the concentration of one or both reactants if possible. | |
| Multiple Products or High Polydispersity | Presence of PEG diol in the starting material. | The starting m-PEG reagent may contain a certain amount of PEG diol, which can lead to cross-linking. Test the purity of your PEG reagent using techniques like MALDI mass spectrometry. |
| Multiple available conjugation sites on the target molecule. | If your target molecule has multiple aldehyde or ketone groups, you may get a mixture of products with varying degrees of PEGylation. Purification techniques like Ion Exchange Chromatography (IEX) can help separate these different species. | |
| Low Recovery After Purification | Aggregation during purification. | Ensure that the buffers used during all purification steps are optimized to maintain the solubility of the conjugate. Analyze samples before and after each purification step by SEC to identify where aggregation is occurring. |
| Inefficient purification method. | The chosen purification method may not be suitable for separating the conjugate from unreacted starting materials. A combination of methods, such as IEX followed by SEC, may be necessary for achieving high purity and good recovery. | |
| Loss of product due to stringent purification. | Aiming for a very narrow distribution of the PEGylated species can result in the loss of a significant portion of the conjugated material. It may be necessary to accept a slightly broader distribution to improve the overall yield. |
Experimental Protocols
Protocol 1: Optimization of Reaction pH
Objective: To determine the optimal pH for the this compound conjugation reaction.
Materials:
-
Your aldehyde or ketone-containing molecule
-
This compound
-
A series of reaction buffers with different pH values (e.g., 100 mM sodium acetate pH 4.5, 5.0, 5.5, 6.0; 100 mM sodium phosphate pH 6.5, 7.0, 7.4)
-
Quenching reagent (if necessary)
-
Analytical columns (SEC-HPLC)
Methodology:
-
Set up a series of parallel conjugation reactions, each with a different reaction buffer.
-
Ensure all other reaction parameters (molecule concentration, this compound molar excess, temperature, time) are kept constant.
-
After the reaction is complete, quench any remaining reactive species if required.
-
Analyze a small aliquot of each reaction mixture by SEC-HPLC to determine the percentage of conjugated product.
-
Compare the results to identify the pH that provides the highest yield of the desired conjugate.
Protocol 2: Analysis of Conjugation by SDS-PAGE
Objective: To visually confirm the successful conjugation of this compound to a protein.
Materials:
-
Unconjugated protein sample (control)
-
Conjugation reaction mixture
-
Purified conjugated protein
-
Laemmli sample buffer
-
Polyacrylamide gel
-
Electrophoresis running buffer
-
Coomassie Brilliant Blue stain
Methodology:
-
Prepare samples of the unconjugated protein, the crude reaction mixture, and the purified conjugate in Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analyze the resulting bands. A successful conjugation will be indicated by the appearance of a new band at a higher molecular weight corresponding to the PEGylated protein.
Visualizations
References
Technical Support Center: pH Optimization for Stable Hydrazone Bond Formation
Welcome to the technical support center for hydrazone bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a specific focus on the critical role of pH in achieving stable hydrazone linkages. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrazone formation?
A1: Hydrazone formation is a reversible condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds in two main steps: nucleophilic addition of the hydrazine to the carbonyl group to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the hydrazone. The rate-limiting step is generally the dehydration of the tetrahedral intermediate.[1][2][3]
Q2: What is the optimal pH for hydrazone formation?
A2: The optimal pH for hydrazone formation is typically in the range of 4 to 6.[2] The reaction rate exhibits a bell-shaped dependence on pH. As the pH is lowered from neutral, the rate of the acid-catalyzed dehydration step increases, leading to a faster overall reaction. However, at very low pH (typically below 4), the hydrazine nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step. Therefore, the optimal pH is a compromise that ensures a sufficient concentration of the unprotonated, nucleophilic hydrazine while still providing enough acid to catalyze the dehydration step.[2] For some applications, particularly in biological contexts, the reaction is often carried out at a physiological pH of around 7.4.
Q3: How does pH affect the stability of the hydrazone bond?
A3: The stability of the hydrazone bond is highly dependent on pH. Hydrazones are generally most stable at neutral or slightly basic pH and are susceptible to hydrolysis under acidic conditions. The hydrolysis reaction is the reverse of the formation reaction and is also acid-catalyzed. Therefore, to maintain the stability of a purified hydrazone product, it is recommended to store it in a neutral or slightly basic buffer.
Q4: My hydrazone product is unstable and appears to be degrading. What can I do to improve its stability?
A4: Hydrazone instability is often due to hydrolysis, which is favored under acidic conditions. To enhance stability, ensure that the final product is stored in a neutral or slightly basic buffer. Additionally, the structure of the reactants can significantly influence the stability of the resulting hydrazone. Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes due to resonance stabilization. Incorporating electron-withdrawing groups on the carbonyl reactant can also increase the stability of the hydrazone bond.
Q5: The reaction to form the hydrazone is very slow. How can I increase the reaction rate?
A5: Slow reaction kinetics can be a common issue, especially when working at neutral pH. Here are several strategies to increase the reaction rate:
-
pH Optimization: Adjust the pH to the optimal range of 4-6, if your molecules can tolerate it.
-
Catalysis: Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation, particularly at neutral pH.
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction, provided the reactants are thermally stable.
-
Reactant Concentration: Increasing the concentration of the reactants will lead to a faster reaction rate.
-
Reactant Structure: Certain structural features on the reactants, such as neighboring acid/base groups, can lead to accelerated rates of hydrazone formation, even at neutral pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal pH. | Perform a pH screen to identify the optimal pH for your specific reactants, typically between pH 4 and 6. |
| Inactive reactants. | Check the purity and integrity of your aldehyde/ketone and hydrazine starting materials. | |
| Unfavorable equilibrium. | Increase the concentration of one of the reactants to push the equilibrium towards the product. | |
| Slow Reaction Rate | Reaction is being performed at neutral pH where the uncatalyzed reaction is slow. | Lower the pH to the 4-6 range if possible. Alternatively, add a catalyst like aniline. |
| Low reactant concentration. | Increase the concentration of the reactants. | |
| Steric hindrance in reactants. | Consider using less sterically hindered analogs of your reactants if possible. | |
| Product Instability / Degradation | The hydrazone is undergoing acid-catalyzed hydrolysis. | After purification, store the hydrazone product in a neutral or slightly basic buffer (pH 7-8). |
| The hydrazone is inherently unstable. | If possible, redesign the reactants. Using an aromatic aldehyde instead of an aliphatic one can increase stability. | |
| Formation of Side Products | If using unsubstituted hydrazine, the initial hydrazone can react with another equivalent of the carbonyl to form an azine. | Use a 1:1 molar ratio of the carbonyl compound to the hydrazine. |
| The buffer is interfering with the reaction. | Avoid buffers with primary or secondary amines (e.g., Tris) as they can compete with the hydrazine. Use buffers like phosphate or acetate. |
Quantitative Data Summary
Table 1: pH Effects on Hydrazone Formation and Stability
| pH Range | Effect on Formation Rate | Effect on Stability (Hydrolysis Rate) | Rationale |
| < 4 | Decreasing | Increasing | The hydrazine nucleophile is protonated, reducing its reactivity. Hydrolysis is strongly acid-catalyzed. |
| 4 - 6 | Optimal | Moderate | This range provides a good balance of sufficient nucleophilicity of the hydrazine and effective acid catalysis for the dehydration step. |
| 6 - 8 | Decreasing | High (Slow Hydrolysis) | The dehydration step is slower due to a lack of acid catalysis. Hydrazone is generally stable at neutral pH. |
| > 8 | Very Slow | Very High (Very Slow Hydrolysis) | Lack of protons to catalyze the dehydration of the intermediate. |
Experimental Protocols
Protocol: pH Optimization for Hydrazone Bond Formation
This protocol describes a general method for screening different pH conditions to determine the optimal pH for a specific hydrazone formation reaction.
Materials:
-
Aldehyde or ketone starting material
-
Hydrazine derivative starting material
-
A series of buffers with pH values ranging from 4.0 to 8.0 (e.g., 0.1 M acetate for pH 4-5.5, 0.1 M phosphate for pH 6-8)
-
Suitable organic co-solvent if reactants are not fully water-soluble (e.g., DMSO, DMF)
-
Reaction vials
-
Stir plate and stir bars
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the aldehyde or ketone in a suitable solvent.
-
Prepare a stock solution of the hydrazine derivative in the same solvent.
-
-
Set up Reactions:
-
In separate reaction vials, add a specific volume of each buffer (e.g., 900 µL).
-
To each vial, add the aldehyde/ketone stock solution to a final concentration of, for example, 1 mM.
-
Initiate the reactions by adding the hydrazine stock solution to each vial to a final concentration of, for example, 1.2 mM.
-
Ensure the final concentration of any organic co-solvent is consistent across all reactions and is at a level that does not significantly affect the pH of the buffer.
-
-
Incubation:
-
Stir the reactions at a constant temperature (e.g., room temperature or 37°C).
-
-
Monitoring the Reaction:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction vial.
-
Quench the reaction if necessary (e.g., by rapid dilution in a mobile phase for chromatography).
-
Analyze the aliquots by a suitable analytical method to determine the concentration of the hydrazone product.
-
-
Data Analysis:
-
Plot the concentration of the hydrazone product versus time for each pH value.
-
Determine the initial reaction rate at each pH by calculating the slope of the initial linear portion of the curve.
-
The pH that yields the highest initial reaction rate is the optimal pH for your hydrazone formation under these conditions.
-
Visualizations
Caption: Mechanism of hydrazone formation.
Caption: pH-dependent equilibrium of hydrazone formation.
Caption: Troubleshooting workflow for hydrazone formation.
References
potential side reactions of m-PEG37-Hydrazide in bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-PEG37-Hydrazide in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a target molecule?
A1: this compound contains a hydrazide moiety (-CONHNH₂) that reacts with carbonyl groups (aldehydes or ketones) on a target molecule to form a hydrazone bond (-C=N-NH-CO-). This is a condensation reaction that involves the formation of a tetrahedral intermediate, followed by the acid-catalyzed elimination of a water molecule. The reaction is most efficient under slightly acidic conditions (pH 4-6).
Q2: How does pH affect the rate of hydrazone formation?
A2: The rate of hydrazone formation is highly dependent on pH. A bell-shaped curve is typically observed for the reaction rate versus pH. At high pH, the dehydration of the hemiaminal intermediate is slow. As the pH is lowered, this step is acid-catalyzed, and the rate increases. However, at very low pH (typically below 3-4), the hydrazide nucleophile becomes protonated, which reduces its nucleophilicity and slows down the initial addition step. The optimal pH is a balance between these two effects, generally falling between pH 4 and 6.
Q3: What is the difference in stability between hydrazone bonds formed with aliphatic versus aromatic aldehydes?
A3: Hydrazones derived from aromatic aldehydes are generally more stable to acidic hydrolysis than those formed from aliphatic aldehydes.[1] This increased stability is due to the conjugation of the C=N double bond of the hydrazone with the aromatic ring.[1] This makes the choice of aldehyde an important consideration for applications requiring different release kinetics.
Q4: Can the hydrazone bond be stabilized?
A4: Yes, the hydrazone bond can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). This reduction is often performed after the initial conjugation to create a permanent, non-cleavable linkage.
Q5: Is a catalyst required for the conjugation reaction?
A5: While the reaction can proceed without a catalyst, especially at optimal acidic pH, catalysts like aniline can significantly accelerate the reaction rate, particularly at neutral pH. Aniline acts as a nucleophilic catalyst, forming a transient, more reactive Schiff base with the aldehyde, which is then readily displaced by the hydrazide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH of the reaction buffer: The optimal pH for hydrazone formation is typically between 4.0 and 6.0. At neutral or high pH, the dehydration step is slow. At very low pH, the hydrazide is protonated and non-nucleophilic. | Optimize the reaction pH by testing a range of buffers (e.g., sodium acetate buffers from pH 4.0 to 6.0). For pH-sensitive biomolecules, consider using a higher pH (6.0-7.4) in combination with a catalyst like aniline (10-50 mM) or extending the reaction time.[2] |
| Inefficient aldehyde/ketone generation on the target molecule: If you are generating carbonyls (e.g., by periodate oxidation of glycoproteins), the oxidation step may be incomplete. | Ensure the efficiency of the oxidation step. Quench any residual oxidizing agent before adding the this compound to prevent its degradation. | |
| Low concentration of reactants: The reaction is bimolecular, so the rate depends on the concentration of both the hydrazide and the carbonyl compound. | Increase the concentration of one or both reactants if possible. Using a molar excess of this compound (typically 1.5 to 10-fold) can drive the reaction to completion.[2] | |
| Formation of Multiple Products or Side Products | Formation of azines: A common side reaction is the formation of an azine, where one aldehyde molecule reacts with two hydrazide molecules. | Use a slight excess of the hydrazide reactant to minimize azine formation. Careful control of the stoichiometry is crucial. |
| Reaction with other functional groups: While hydrazides are highly selective for carbonyls, side reactions with other functionalities on the target molecule can occur under certain conditions. | Ensure that your target molecule is pure and that the reaction conditions are optimized for hydrazide-carbonyl ligation. | |
| Product Instability | Hydrolysis of the hydrazone bond: The hydrazone bond is reversible and susceptible to hydrolysis, especially under acidic conditions. | After purification, store the conjugate in a neutral or slightly basic buffer (pH ≥ 7.4). Avoid prolonged exposure to acidic conditions unless cleavage is desired. |
| Instability in biological media: Plasma contains proteins and other components that can catalyze the hydrolysis of hydrazone bonds, even at neutral pH.[3] | If stability in plasma is critical, characterize the conjugate's stability in the relevant biological matrix. Consider reducing the hydrazone bond to a stable secondary amine if cleavage is not required. |
Data Presentation
Table 1: Comparative Stability of Hydrazone Bonds
| Hydrazone Type | pH | Temperature (°C) | Half-life (t½) | Stability Profile | Reference(s) |
| Aliphatic Aldehyde-Derived | 7.4 | 37 | Reasonably Stable | Suitable for systemic circulation with potential for slow release. | |
| 5.5 | 37 | Minutes to < 2 min | Rapid hydrolysis, suitable for triggered release in acidic environments (e.g., endosomes). | ||
| Aromatic Aldehyde-Derived | 7.4 | 37 | > 72 hours | Highly stable at physiological pH. | |
| 5.5 | 37 | > 48 hours | Significantly more stable than aliphatic hydrazones, may be too stable for some pH-triggered release applications. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 6.0 | Optimal for uncatalyzed reaction. |
| 6.0 - 7.4 | Can be used with a catalyst (e.g., aniline) or longer reaction times for pH-sensitive molecules. | |
| Molar Excess of this compound | 1.5 - 10 fold | Higher excess can improve yield but may require more extensive purification. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE). |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive molecules, but will require longer reaction times. |
| Catalyst (Aniline) | 10 - 50 mM | Recommended for reactions at or near neutral pH to increase the reaction rate. |
Experimental Protocols
Protocol 1: General Bioconjugation of this compound to an Aldehyde-Containing Molecule
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing target molecule in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Dissolve this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde is commonly used.
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the aldehyde-containing molecule.
-
If using a catalyst (e.g., aniline), add it to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove excess this compound and any catalyst.
-
Suitable purification methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC, depending on the properties of the conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, and SDS-PAGE (for protein conjugates).
-
Protocol 2: Generation of Aldehydes on Glycoproteins via Periodate Oxidation
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5) at a concentration of 1-10 mg/mL.
-
-
Periodate Oxidation:
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the oxidation buffer.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice or at room temperature for 15-30 minutes in the dark.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a quenching solution (e.g., 15 mM glycerol) and incubate for 5-10 minutes.
-
-
Purification of Oxidized Glycoprotein:
-
Remove excess periodate and quenching agent by desalting or dialysis against the conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
-
Conjugation:
-
Proceed with the conjugation reaction as described in Protocol 1.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the bioconjugation of this compound.
Caption: Key factors influencing the stability of the hydrazone bond in bioconjugates.
Caption: A troubleshooting decision tree for addressing low yield in this compound conjugation reactions.
References
Technical Support Center: Purification of m-PEG37-Hydrazide Labeled Proteins
Welcome to the technical support center for the purification of m-PEG37-Hydrazide labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling proteins with this compound?
The labeling process involves a reaction between the hydrazide moiety of this compound and a carbonyl group (aldehyde or ketone) on the target protein. These carbonyl groups can be naturally present or, more commonly, generated by mild oxidation of cis-diols in glycoproteins using an oxidizing agent like sodium periodate. The reaction forms a stable hydrazone bond, covalently attaching the PEG chain to the protein.
Q2: Which purification method is best for my this compound labeled protein?
The optimal purification strategy depends on the specific properties of your protein and the nature of the impurities. A multi-step approach is often necessary.[1]
-
Size Exclusion Chromatography (SEC): Ideal for removing unreacted, smaller this compound molecules and for separating the larger PEGylated protein from the smaller, unlabeled protein.[][3]
-
Ion Exchange Chromatography (IEX): Effective for separating proteins based on differences in surface charge. PEGylation can shield the protein's surface charges, allowing for the separation of mono-, multi-, and un-PEGylated species, as well as positional isomers.[][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. PEGylation can alter the protein's hydrophobicity, enabling separation from the unlabeled protein.
-
Tangential Flow Filtration (TFF): A non-chromatographic method suitable for buffer exchange and removing excess low molecular weight reagents like this compound, especially for larger sample volumes.
Q3: How can I assess the purity and PEGylation of my final product?
Several analytical techniques can be used:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight after PEGylation. A shift in the band corresponding to the PEGylated protein will be observed. However, be aware that in some cases, the PEG chain can be lost during routine SDS-PAGE analysis of PEG-maleimide modified proteins, which may also be a consideration for hydrazone linkages under certain conditions.
-
Size Exclusion Chromatography (SEC-HPLC): A quantitative method to determine the percentage of monomeric PEGylated protein and to detect any aggregates or fragments.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the PEGylated protein, confirming the number of attached PEG chains.
-
UV/Vis Spectroscopy: To determine protein concentration.
Troubleshooting Guides
Here are some common issues encountered during the purification of this compound labeled proteins and their potential solutions.
Problem 1: Low Yield of Labeled Protein
| Potential Cause | Troubleshooting Steps |
| Inefficient Labeling Reaction | - Optimize the molar ratio of this compound to protein. A 10:1 to 40:1 ratio is a good starting point. - Ensure the pH of the reaction buffer is optimal for hydrazone bond formation (typically slightly acidic, pH 5.0-7.0). - Confirm the presence of accessible aldehyde or ketone groups on your protein. If labeling glycoproteins, ensure the periodate oxidation step was successful. |
| Protein Precipitation During Labeling | - Perform the labeling reaction at a lower temperature (e.g., 4°C) to improve protein stability, though this may require a longer incubation time. - Add stabilizing agents such as glycerol or non-ionic detergents to the reaction buffer. |
| Loss of Protein During Purification | - For SEC, ensure the chosen column has an appropriate fractionation range for your PEGylated protein to prevent it from entering the beads excessively. - For IEX, optimize the binding and elution conditions (pH and salt concentration) to ensure efficient capture and release of the labeled protein. - For TFF, select a membrane with an appropriate molecular weight cut-off (MWCO) to retain the PEGylated protein while allowing smaller impurities to pass through. |
Problem 2: Protein Aggregation
| Potential Cause | Troubleshooting Steps |
| High Protein Concentration | - Reduce the protein concentration during the labeling and purification steps. |
| Inappropriate Buffer Conditions | - Screen different buffers, pH, and salt concentrations to find conditions that maintain protein solubility. - The addition of excipients like arginine can sometimes reduce non-specific interactions and aggregation. |
| Hydrophobic Interactions | - For HIC, high salt concentrations in the binding buffer can sometimes promote aggregation. Optimize the salt type and concentration. |
| Multiple Freeze-Thaw Cycles | - Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing. |
Problem 3: Incomplete Separation of PEGylated and Unlabeled Protein
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Resolution | - SEC: Ensure the column length and bead pore size are suitable for the size difference between your PEGylated and unlabeled protein. A larger difference in hydrodynamic radius will lead to better separation. - IEX: The charge difference between the labeled and unlabeled protein may be insufficient for baseline separation. Try adjusting the pH to maximize this difference or use a shallower gradient for elution. - HIC: The change in hydrophobicity upon PEGylation might be too subtle. Experiment with different HIC resins (e.g., Phenyl, Butyl, Octyl) and different salt types and concentrations in the mobile phase. |
| Co-elution of Species | - Consider a multi-step purification strategy. For example, use SEC to remove excess PEG-Hydrazide followed by IEX to separate the PEGylated protein from the unlabeled protein. |
Problem 4: Presence of Multi-PEGylated Species
| Potential Cause | Troubleshooting Steps |
| High Molar Excess of PEG-Hydrazide | - Reduce the molar ratio of this compound to protein in the labeling reaction to favor mono-PEGylation. |
| Multiple Reactive Sites on the Protein | - If site-specific labeling is desired and the protein has multiple potential labeling sites, consider protein engineering to remove non-desired sites. |
| Ineffective Purification | - IEX: This is often the most effective method for separating species with different degrees of PEGylation due to the charge-shielding effect of the PEG chains. Use a high-resolution IEX column and a shallow elution gradient. - HIC: Can sometimes separate multi-PEGylated from mono-PEGylated species, especially with larger PEG chains. |
Quantitative Data Summary
The following table provides a general comparison of the expected performance of different purification techniques. Actual results will vary depending on the specific protein and experimental conditions.
| Purification Method | Typical Protein Recovery | Purity Achieved | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | >95% | >99% (for aggregates) | Excellent for removing excess PEG and separating aggregates. | Limited resolution for separating species of similar size (e.g., mono- vs. di-PEGylated). |
| Ion Exchange Chromatography (IEX) | >90% | >95% | High resolution for separating by degree of PEGylation and positional isomers. | Requires careful optimization of pH and ionic strength. |
| Hydrophobic Interaction Chromatography (HIC) | Variable | Variable | Orthogonal separation to IEX and SEC. | Can have low capacity and resolution; PEG itself can interact with the resin. |
| Tangential Flow Filtration (TFF) | >98% | N/A (for separation of species) | Rapid and scalable for buffer exchange and removal of small molecules. | Does not separate PEGylated from un-PEGylated protein or different PEGylated species. |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)
This protocol is designed to remove excess, unreacted this compound and to separate the PEGylated protein from the unlabeled protein.
Materials:
-
SEC column with an appropriate fractionation range (e.g., Superdex 200 or similar)
-
HPLC or FPLC system
-
Equilibration/running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Reaction mixture containing the this compound labeled protein
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unlabeled protein, and finally the excess this compound.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the pure PEGylated protein.
-
Pooling: Pool the fractions containing the purified this compound labeled protein.
Protocol 2: Purification of this compound Labeled Protein using Ion Exchange Chromatography (IEX)
This protocol is suitable for separating mono-, multi-, and un-PEGylated proteins. This example assumes cation exchange chromatography.
Materials:
-
Cation exchange column (e.g., SP Sepharose or similar)
-
HPLC or FPLC system
-
Binding Buffer (low ionic strength, e.g., 20 mM MES, pH 6.0)
-
Elution Buffer (high ionic strength, e.g., 20 mM MES, 1 M NaCl, pH 6.0)
-
Desalted reaction mixture
-
Fraction collector
Procedure:
-
Sample Preparation: Desalt the reaction mixture into the Binding Buffer using a desalting column or TFF.
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer for at least five column volumes until the pH and conductivity are stable.
-
Sample Loading: Load the desalted sample onto the column at a flow rate that allows for efficient binding.
-
Wash: Wash the column with Binding Buffer to remove any unbound material, including the neutral this compound.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Due to the charge-shielding effect of the PEG chains, more highly PEGylated species are expected to elute at lower salt concentrations than less PEGylated or unlabeled proteins.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.
-
Pooling: Pool the fractions containing the purified this compound labeled protein.
Visualizations
Caption: General workflow for labeling and purification.
Caption: Troubleshooting decision tree.
References
- 1. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degree of PEGylation with m-PEG37-Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using m-PEG37-Hydrazide for controlled PEGylation. It includes frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols for key procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reaction mechanism?
A1: this compound is a PEGylation reagent featuring a single methoxy cap at one end of a 37-unit polyethylene glycol chain and a hydrazide group (-CONHNH₂) at the other. The hydrazide group reacts specifically with an aldehyde or ketone to form a hydrazone bond (C=N-NH). This reaction is a nucleophilic addition-elimination process that is reversible and pH-sensitive. The long, hydrophilic PEG chain can help to increase the hydrodynamic volume, solubility, and circulation half-life of the modified molecule.[1][2][3]
Q2: What are the optimal reaction conditions for hydrazone bond formation?
A2: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[4] A slightly acidic environment protonates the carbonyl oxygen of the aldehyde/ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.[4] At very low pH, the hydrazide can become protonated, reducing its nucleophilicity and slowing the reaction. For biomolecules sensitive to acidic conditions, the reaction can be performed at a neutral pH (7.0-7.4), though the rate will be slower and may require a catalyst or longer incubation times.
Q3: How stable is the hydrazone bond formed with this compound?
A3: The hydrazone linkage is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions (e.g., pH < 6), which cleaves the bond and regenerates the original aldehyde and hydrazide. This pH-dependent instability is a key feature often exploited for the controlled release of drugs in the acidic microenvironments of endosomes or tumors. The stability is also influenced by the structure of the carbonyl compound; hydrazones formed from aromatic aldehydes are typically more stable than those from aliphatic aldehydes due to resonance stabilization.
Q4: How can I control the degree of PEGylation (the number of PEG chains attached)?
A4: The degree of PEGylation is primarily controlled by the molar ratio of the this compound reagent to the available aldehyde/ketone sites on the target molecule. To achieve a specific degree of PEGylation (e.g., mono-PEGylation), it is crucial to carefully control the stoichiometry. Other factors influencing the final degree of PEGylation include reaction time, temperature, reactant concentrations, and the pH of the reaction buffer.
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation experiments with this compound.
Problem: Low or No PEGylated Product Formation
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | The optimal pH for hydrazone formation is mildly acidic (pH 4.5-6.0). Verify the pH of your reaction buffer. If your molecule is sensitive to low pH, use a neutral buffer (pH 7.0-7.4) but consider increasing the reaction time or adding a catalyst like aniline. |
| Inefficient Aldehyde/Ketone Generation | If generating aldehydes on a biomolecule (e.g., via periodate oxidation of glycans), confirm the efficiency of the oxidation step. Ensure any residual oxidizing agents are quenched before adding the hydrazide reagent to prevent its degradation. |
| Degradation of Reagents | Ensure the this compound and the target molecule have been stored correctly and have not degraded. Use fresh reagents whenever possible. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of both reactants. If feasible, increase the concentration of the this compound and/or the target molecule. A 1.5 to 10-fold molar excess of hydrazide is commonly used. |
Problem: High Polydispersity in the Final Product
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | The molar ratio of PEG-hydrazide to the target molecule is the most critical factor. Perform small-scale pilot experiments with varying molar ratios (e.g., 1:1, 2:1, 5:1 of PEG:molecule) to find the optimal ratio for your desired degree of PEGylation. |
| Inconsistent Reaction Time | A reaction that proceeds for too long can lead to higher-order PEGylation. Monitor the reaction over time using an appropriate analytical method (e.g., SDS-PAGE, SEC, or Mass Spectrometry) to determine the optimal endpoint. |
| Non-Homogeneous Reaction Mixture | Ensure proper mixing, especially at the beginning of the reaction, to avoid localized areas of high reactant concentration which can lead to uncontrolled PEGylation. |
Problem: Difficulty in Purifying the PEGylated Conjugate
| Possible Cause | Recommended Solution |
| Co-elution of Product and Reactants | Unreacted PEG reagent or native protein may have similar chromatographic properties to the desired product. |
| Presence of Isomers | Different mono-PEGylated species (positional isomers) may be difficult to separate from one another. |
| Aggregation | PEGylation can sometimes induce aggregation, complicating purification efforts. |
A summary of suitable purification techniques is presented below:
| Purification Technique | Principle | Application Notes |
| Size Exclusion Chromatography (SEC) | Separates based on hydrodynamic volume. | Effective for removing unreacted low molecular weight by-products and excess PEG reagent. May not resolve species with small differences in PEGylation degree. |
| Ion Exchange Chromatography (IEX) | Separates based on surface charge. | Often the method of choice. PEG chains can shield the protein's surface charges, allowing for separation of species with different numbers of attached PEGs (e.g., un-, mono-, di-PEGylated). |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. | Can be a useful supplementary technique to IEX, but performance can be variable as PEG itself has some hydrophobicity. |
| Reverse Phase Chromatography (RPC) | Separates based on hydrophobicity under denaturing conditions. | Useful for analytical-scale separation and identification of PEGylation sites and positional isomers. |
Diagrams and Workflows
Caption: Reaction of this compound with an aldehyde to form a stable hydrazone linkage.
References
Technical Support Center: Conjugation of m-PEG37-Hydrazide to Sensitive Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered when conjugating m-PEG37-Hydrazide to sensitive proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, offering specific solutions and preventative measures.
Q1: Why is my protein aggregating or precipitating after adding this compound?
A1: Protein aggregation is a frequent challenge during bioconjugation. While the polyethylene glycol (PEG) component is known to increase a protein's solubility and stability, several factors during the conjugation process can lead to aggregation.[1][2]
-
Suboptimal Buffer Conditions: The reaction between a hydrazide and an aldehyde is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0.[1] However, your specific protein may have low stability in this pH range, leading to aggregation.
-
High Local Reagent Concentration: Adding the this compound solution (often dissolved in an organic solvent like DMSO) too quickly can create localized high concentrations, which may destabilize and precipitate the protein.[1]
-
High Protein Concentration: Working with highly concentrated protein solutions inherently increases the probability of intermolecular interactions that can cause aggregation.[1]
Troubleshooting Steps:
-
Optimize Reaction Buffer: Perform small-scale pilot experiments to identify the optimal pH for your specific protein that balances reaction efficiency with protein stability.
-
Add Reagent Slowly: Prepare a concentrated stock of the this compound in a suitable organic solvent (e.g., DMSO) and add it to the protein solution slowly while gently mixing. This prevents localized high concentrations of the reagent.
-
Incorporate Stabilizing Excipients: If a high protein concentration is required, consider adding stabilizers like sucrose or trehalose to your buffer to protect the protein.
-
Evaluate Protein Stability: Before conjugation, confirm the stability of your sensitive protein under the planned reaction conditions (pH, temperature, buffer components) in the absence of the PEG reagent.
Q2: My conjugation efficiency is very low. How can I improve the yield?
A2: Low conjugation yield is a common issue that can often be resolved by optimizing the reaction conditions.
-
Insufficient Aldehyde/Ketone Groups: The hydrazide moiety on the PEG linker reacts with carbonyl groups (aldehydes or ketones) on the protein. If your protein has few or no accessible carbonyls, the reaction will be inefficient. Carbonyls are typically introduced by oxidizing glycosylation sites or the N-terminal serine/threonine residues with an agent like sodium periodate.
-
Suboptimal pH: The hydrazone bond formation is most efficient at a pH between 5.0 and 7.0. Reaction rates will be significantly lower outside this range.
-
Reaction Kinetics: The reaction may be too slow under your current conditions.
Troubleshooting Steps:
-
Confirm Carbonyl Availability: Ensure that the initial protein oxidation step was successful in generating a sufficient number of aldehyde groups.
-
Adjust Molar Ratio: Increase the molar excess of this compound relative to the protein. A 10-fold molar excess is a common starting point.
-
Use a Catalyst: The addition of aniline can catalyze the hydrazone ligation, increasing both the rate and efficiency of the reaction. This is especially useful when working with low protein concentrations.
-
Optimize pH: Test a range of pH values between 5.0 and 7.0 to find the optimal condition for your specific protein.
Q3: The formed hydrazone bond appears to be unstable. What affects its stability and can it be improved?
A3: The stability of the hydrazone bond is inherently pH-dependent. This property is often exploited for drug delivery systems designed to release a payload in acidic cellular compartments.
-
Acid-Catalyzed Hydrolysis: The primary mechanism for hydrazone bond cleavage is acid-catalyzed hydrolysis. The bond is relatively stable at neutral physiological pH (~7.4) but becomes labile in acidic environments like endosomes (pH 5.0-6.5).
-
Structural Effects: Hydrazones derived from aromatic aldehydes are generally more stable against hydrolysis than those formed from aliphatic aldehydes due to electronic conjugation.
-
Comparison to Other Linkages: Oxime bonds are significantly more stable to hydrolysis than hydrazone bonds, with hydrolysis rates that can be up to 1000-fold lower.
Considerations for Stability:
-
Application-Specific Requirements: For applications requiring high stability, ensure that the conjugate is maintained in buffers at or above neutral pH.
-
Structural Choice: If designing a linker system from scratch, using an aromatic aldehyde on the protein can increase the stability of the resulting hydrazone bond.
-
Alternative Chemistries: If maximum stability is critical and pH-lability is not desired, consider alternative conjugation chemistries, such as forming an oxime bond, which is more resistant to hydrolysis.
Q4: My protein lost its biological activity after PEGylation. How can this be avoided?
A4: A loss of bioactivity often occurs if the PEG molecule is attached at or near the protein's active site or a binding interface, causing steric hindrance.
-
Non-Specific Conjugation: Traditional PEGylation methods that target common amino acid residues like lysine can result in a heterogeneous mixture of products, with some isomers having compromised activity.
-
Steric Hindrance: The large hydrodynamic volume of the PEG chain can physically block sites on the protein that are essential for its function.
Strategies to Preserve Activity:
-
Site-Specific PEGylation: The key to preserving activity is to control the site of PEG attachment. Hydrazide-based conjugation is inherently site-specific if the carbonyl groups are generated at defined locations.
-
Target Glycosylation Sites: Oxidizing sugar moieties to create aldehydes is an excellent strategy, as glycosylation sites are often located on the protein surface, away from the active site.
-
N-Terminal Modification: For proteins with an N-terminal serine or threonine, oxidation can create a single, defined aldehyde for conjugation, preserving the rest of the protein structure.
-
Characterize Activity: Always perform a functional assay on the purified PEG-protein conjugate to confirm that its biological activity has been retained.
Quantitative Data Summary
Table 1: Troubleshooting Guide for this compound Conjugation
| Problem | Potential Cause | Recommended Solution | Citation |
|---|---|---|---|
| Protein Aggregation | Suboptimal pH; High local reagent concentration; High protein concentration. | Optimize buffer pH (5.0-7.0); Add PEG reagent slowly while mixing; Add stabilizing excipients (e.g., sucrose). | |
| Low Conjugation Yield | Inefficient aldehyde generation; Suboptimal pH; Unfavorable molar ratio. | Confirm protein oxidation; Optimize pH (5.0-7.0); Increase molar excess of PEG; Use aniline as a catalyst. | |
| Hydrazone Bond Instability | Acid-catalyzed hydrolysis (inherent property). | Maintain pH ≥ 7.4 for storage/use; Use aromatic aldehydes for increased stability if possible. |
| Loss of Protein Activity | PEG attachment at or near the active site. | Utilize site-specific oxidation (e.g., at glycosylation sites) away from functional domains. | |
Table 2: Typical Reaction Parameters for Hydrazone Formation
| Parameter | Typical Range/Condition | Notes | Citation |
|---|---|---|---|
| pH | 5.0 - 7.0 | Optimal range for hydrazone bond formation. Must be balanced with protein stability. | |
| Temperature | 4°C to Room Temperature | Lower temperatures may be required for sensitive proteins, but reaction times will be longer. | |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Higher ratios can drive the reaction to completion but may require more extensive purification. | |
| Catalyst (Optional) | Aniline | Can significantly increase reaction rate and efficiency. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, catalyst use, and reactivity of the specific protein. | |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the gentle oxidation of cis-diol sugars on glycoproteins to create reactive aldehyde groups using sodium periodate.
-
Buffer Exchange: Prepare the glycoprotein in an appropriate coupling buffer (e.g., 100 mM sodium acetate, pH 5.5). The protein concentration should typically be 1-10 mg/mL.
-
Prepare Oxidant: Freshly prepare a sodium periodate (NaIO₄) solution in the same coupling buffer.
-
Oxidation Reaction: Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark (sodium periodate is light-sensitive).
-
Quench Reaction: Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes at 4°C.
-
Remove Excess Reagents: Immediately remove the excess periodate and byproducts by buffer exchange into the desired conjugation buffer (e.g., PBS, pH 6.5-7.0) using a desalting column or centrifugal ultrafiltration. The oxidized protein is now ready for conjugation.
Protocol 2: General this compound Conjugation Protocol
-
Prepare Reagents:
-
Dissolve the oxidized protein (from Protocol 1) in the chosen conjugation buffer (pH 6.5-7.0) at a concentration of 1-5 mg/mL.
-
Prepare a 10-20 mM stock solution of this compound in DMSO.
-
-
Initiate Conjugation: Add the required volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Add the reagent dropwise while gently stirring.
-
(Optional) Add Catalyst: If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Purification: Proceed immediately to purification to separate the PEG-protein conjugate from excess PEG reagent and unreacted protein.
Protocol 3: Purification of PEG-Protein Conjugate by Size-Exclusion Chromatography (SEC)
SEC is an effective method for separating the larger PEG-protein conjugate from the smaller, unreacted protein and excess PEG reagent.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein and the PEG-conjugate.
-
Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate. The PEG-protein conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify those containing the pure conjugate. Pool the desired fractions.
Visualizations
References
impact of buffer conditions on m-PEG37-Hydrazide reactivity
Welcome to the technical support center for m-PEG37-Hydrazide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an aldehyde or ketone?
The optimal pH for hydrazone bond formation is in the mildly acidic range, typically between pH 4.5 and 6.0.[1][2] A slightly acidic environment facilitates the reaction by protonating the carbonyl oxygen of the aldehyde or ketone, which increases its electrophilicity for the nucleophilic attack by the hydrazide.[1] While the reaction can be performed at a neutral pH (7.0-7.4), the rate is often slower.[1]
Q2: Can I perform the conjugation reaction at physiological pH (7.0-7.4)?
Yes, conjugation at physiological pH is possible, but the reaction may be significantly slower compared to the optimal acidic pH range.[3] For biomolecules that are sensitive to low pH, a neutral buffer can be used. To increase the reaction rate at neutral pH, consider extending the reaction time or using a catalyst.
Q3: What type of buffer should I use for the conjugation reaction?
Sodium acetate buffer is commonly used for reactions in the acidic pH range (pH 4.0-6.0). For reactions at or near neutral pH, sodium phosphate buffer is a suitable choice. It is crucial to avoid buffers containing primary amines, such as Tris, as they can react with aldehydes and quench the desired reaction.
Q4: How does the structure of the aldehyde or ketone affect the reaction and the stability of the resulting hydrazone bond?
The structure of the carbonyl compound significantly impacts both the reaction rate and the stability of the hydrazone bond. Hydrazones derived from aromatic aldehydes are generally more stable to acidic hydrolysis than those formed from aliphatic aldehydes. This increased stability is attributed to the conjugation of the π bonds of the C=N bond with the aromatic ring.
Q5: Is a catalyst necessary for the conjugation reaction?
While the reaction can proceed without a catalyst, using one can significantly accelerate the rate of hydrazone formation, especially at neutral pH or with low concentrations of reactants. Aniline has been traditionally used as a catalyst.
Q6: How stable is the formed hydrazone bond?
The hydrazone bond is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature often utilized for the controlled release of molecules in acidic environments, such as within cellular lysosomes. The bond can be stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH of the reaction buffer. | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., 100 mM sodium acetate, pH 4.5-6.0). For pH-sensitive molecules, a neutral buffer (e.g., 100 mM sodium phosphate, pH 7.2-7.4) can be used, but the reaction time may need to be extended. |
| Inefficient aldehyde/ketone formation on the substrate. | If generating aldehydes on a biomolecule (e.g., via periodate oxidation of glycans), ensure the oxidation step is efficient. Quench any remaining oxidizing agent before adding the this compound to prevent side reactions. | |
| Low reactivity of the carbonyl group. | Consider increasing the reaction temperature or adding a catalyst (e.g., 10-50 mM aniline) to enhance the reaction rate. | |
| Buffer interference. | Ensure the reaction buffer does not contain primary amines (e.g., Tris) which can compete with the hydrazide for reaction with the carbonyl group. | |
| Poor Yield of Conjugate | Suboptimal molar ratio of reactants. | Optimize the molar ratio of this compound to the carbonyl-containing molecule. A 1.5 to 10-fold molar excess of the hydrazide is commonly used. |
| Hydrolysis of the hydrazone bond. | If the reaction is performed under strongly acidic conditions for a prolonged period, the formed hydrazone bond may hydrolyze. Monitor the reaction progress and consider purification promptly after completion. For long-term stability, the hydrazone bond can be reduced using sodium cyanoborohydride. | |
| Side Reactions/Impure Product | Reaction of the hydrazide with other electrophiles. | Hydrazides are strong nucleophiles and can potentially react with other electrophilic functional groups. Ensure the purity of your starting materials. |
| Instability in biological media. | Be aware that components in biological media, such as plasma, can contribute to the degradation of hydrazone bonds, even at neutral pH. If stability in a biological matrix is critical, characterize the conjugate's stability in that specific medium. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Aldehyde-Containing Molecule
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing substrate in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 4.7 for small molecules, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4 for biomolecules).
-
Dissolve the this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde is commonly used.
-
-
Conjugation Reaction:
-
Add the this compound solution to the aldehyde-containing substrate solution.
-
If a catalyst is used, add the catalyst (e.g., 10-50 mM aniline) to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours. The optimal reaction time may vary and should be determined empirically.
-
-
Purification:
-
Purify the conjugate using appropriate chromatographic techniques, such as size exclusion chromatography (SEC) or reverse-phase HPLC, to remove excess this compound and other reagents.
-
-
Analysis:
-
Characterize the conjugate to confirm successful PEGylation and determine the conjugation efficiency. Techniques such as mass spectrometry (ESI-MS or MALDI-TOF), HPLC, and NMR spectroscopy can be used.
-
Protocol 2: Biotinylation of Glycoproteins using Hydrazide Chemistry (Example Application)
This protocol describes the biotinylation of a glycoprotein, which involves the oxidation of carbohydrate moieties to generate aldehydes, followed by reaction with a hydrazide-containing biotin label. The same principle applies to PEGylation with this compound.
-
Oxidation of Glycoprotein:
-
Prepare a 20 mM solution of sodium meta-periodate in 100 mM sodium acetate, pH 5.5. Keep this solution on ice and in the dark.
-
Dissolve the glycoprotein at a concentration of 1-5 mg/mL in cold 100 mM sodium acetate, pH 5.5.
-
Mix the glycoprotein solution with an equal volume of the periodate solution and incubate for 30 minutes at 0-4°C.
-
-
Removal of Excess Periodate:
-
Desalt the oxidized glycoprotein using a desalting column (e.g., Sephadex G-25) equilibrated with 50-100 mM sodium phosphate buffer, pH 7.0-7.5. This step removes excess periodate and exchanges the buffer for the conjugation reaction.
-
-
Conjugation Reaction:
-
Dissolve the this compound in DMSO to a concentration of 25-50 mM.
-
Add a sufficient volume of the this compound solution to the desalted glycoprotein to achieve the desired final concentration (e.g., 5-10 mM).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Purification and Analysis:
-
Remove unreacted this compound by dialysis or gel filtration.
-
Analyze the purified conjugate to confirm PEGylation.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
References
Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG37-Hydrazide
Welcome to the technical support center for protein PEGylation using m-PEG37-Hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate protein aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PEGylation reagent that contains a methoxy-terminated polyethylene glycol (PEG) chain with 37 ethylene glycol units, linked to a hydrazide functional group (-NH-NH2).[1] The hydrazide group reacts specifically with an aldehyde or ketone group on a protein to form a stable hydrazone bond.[1] This reaction is typically carried out under mildly acidic conditions (pH 5.0-7.0).[2] The PEG chain itself is hydrophilic and helps to increase the solubility and stability of the conjugated protein.[1][3]
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
A2: Protein aggregation during PEGylation can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability and lead to aggregation.
-
High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.
-
Protein Instability: The inherent stability of the protein itself is a critical factor. Some proteins are more prone to aggregation than others.
-
Presence of Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds for further aggregation.
-
High Molar Excess of PEG Reagent: While a sufficient excess of the PEG reagent is needed to drive the reaction, a very high ratio can sometimes lead to aggregation.
Q3: How can I introduce an aldehyde or ketone group onto my protein for reaction with this compound?
A3: Aldehyde or ketone groups can be introduced into proteins through several methods:
-
Oxidation of Glycans: For glycoproteins, the sugar moieties can be oxidized using sodium periodate to generate aldehyde groups.
-
N-terminal Transamination: The N-terminal amine of a protein can be converted to an aldehyde or ketone.
-
Enzymatic Modification: Specific enzymes can be used to introduce reactive carbonyl groups.
-
Genetic Engineering: Unnatural amino acids with ketone or aldehyde functionalities can be incorporated into the protein sequence.
Q4: What is the optimal pH for the reaction?
A4: The reaction between a hydrazide and an aldehyde or ketone is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0. It is recommended to perform a pH scouting experiment within this range to determine the optimal pH for your specific protein that balances reaction efficiency with protein stability.
Q5: Can I use a catalyst to improve the reaction efficiency?
A5: Yes, aniline can be used as a catalyst to increase the rate of hydrazone bond formation. This can be particularly useful for less reactive carbonyl groups or when working with low protein concentrations, as it can lead to higher yields in a shorter amount of time.
Troubleshooting Guide
Issue: I am observing visible precipitation or an increase in turbidity after adding this compound to my protein solution.
This indicates that your protein is aggregating. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | 1. pH Optimization: Perform small-scale trial reactions at different pH values between 5.0 and 7.0 to identify the optimal pH for your protein's stability and reactivity. 2. Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris), which can compete with the hydrazide reaction. Phosphate or acetate buffers are generally suitable. |
| High Protein Concentration | 1. Reduce Protein Concentration: Try the PEGylation reaction at a lower protein concentration (e.g., 1-2 mg/mL). 2. Controlled Addition: Instead of adding the protein to the PEG reagent, try adding the dissolved this compound solution dropwise to the protein solution with gentle stirring. |
| Inherent Protein Instability | 1. Add Stabilizing Excipients: The inclusion of certain additives in your reaction buffer can help to stabilize your protein and prevent aggregation. See the table below for examples. 2. Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the PEGylation reaction and the aggregation process, sometimes favoring the desired conjugation. |
| Suboptimal PEG:Protein Molar Ratio | 1. Optimize Molar Ratio: Test a range of this compound to protein molar ratios. Start with a lower ratio (e.g., 5:1 or 10:1) and gradually increase it. A higher excess does not always lead to a better outcome and can increase the risk of aggregation. |
Table 1: Recommended Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration Range | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases thermodynamic stability of the protein. |
| Amino Acids (e.g., Arginine, Glycine) | 50-200 mM | Can suppress protein-protein interactions and increase solubility. |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | 0.01-0.05% (v/v) | Reduce surface tension and can prevent aggregation at air-water interfaces. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general starting point. Optimization will be necessary for your specific protein.
Materials:
-
Protein with an accessible aldehyde or ketone group (1-5 mg/mL in reaction buffer)
-
This compound
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5 (or other suitable amine-free buffer)
-
Aniline (optional, for catalysis)
-
Quenching Solution (optional): 1 M Glycine
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Prepare your protein solution in the reaction buffer. Ensure the protein is free of aggregates before starting by centrifugation or filtration.
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired stock concentration.
-
Reaction Initiation: Add the this compound solution to the protein solution to achieve the desired molar excess. If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle mixing. Reaction times can range from 2 to 24 hours. Monitor the reaction progress by SDS-PAGE or HPLC.
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution to consume any unreacted this compound.
-
Purification: Remove excess reagents and purify the PEGylated protein using an appropriate chromatography method.
Protocol 2: Quantification of Protein Aggregation using Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column suitable for the size of your protein and its PEGylated form
-
Mobile Phase: A buffer in which your protein is stable (e.g., PBS)
-
PEGylated protein sample
-
Unmodified protein control
Procedure:
-
System Equilibration: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your PEGylated protein sample and the unmodified control through a 0.22 µm syringe filter.
-
Injection: Inject the same amount of total protein for both the PEGylated sample and the control onto the column.
-
Data Analysis: Analyze the resulting chromatograms. Aggregates will appear as peaks eluting earlier than the monomeric protein peak. Quantify the percentage of aggregation by integrating the peak areas.
Table 2: Example of SEC Data for Monitoring Aggregation
| Sample | Monomer Peak Area (%) | Aggregate Peak Area (%) |
| Unmodified Protein | 98.5 | 1.5 |
| PEGylated Protein (No Excipient) | 85.2 | 14.8 |
| PEGylated Protein (+ 5% Sucrose) | 95.1 | 4.9 |
| PEGylated Protein (+ 100 mM Arginine) | 96.3 | 3.7 |
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Logical relationships in protein aggregation during PEGylation.
References
Validation & Comparative
Confirming m-PEG37-Hydrazide Conjugation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a target molecule is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of key analytical methods to confirm the covalent attachment of m-PEG37-Hydrazide to aldehyde- or ketone-containing molecules through a hydrazone bond. We will delve into the principles, experimental protocols, and data interpretation for each technique, supported by quantitative data and workflow visualizations.
The conjugation of this compound to a target molecule results in the formation of a conjugate with altered physicochemical properties. Confirmation of this conjugation is essential to ensure the quality, efficacy, and safety of the final product. Several analytical techniques can be employed to verify the successful formation of the hydrazone linkage and to characterize the resulting PEGylated molecule. This guide will focus on a comparative analysis of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Overview of Analytical Techniques
Each analytical method offers distinct advantages and provides complementary information regarding the this compound conjugate. The choice of technique will depend on the specific information required, the nature of the target molecule, and the available instrumentation.
| Feature | Mass Spectrometry (ESI/MALDI-TOF) | 1H NMR Spectroscopy | Reversed-Phase HPLC (RP-HPLC) | FTIR Spectroscopy |
| Principle | Measures the mass-to-charge ratio of the conjugate to confirm the mass shift upon PEGylation. | Quantifies proton signals specific to the PEG linker and the target molecule. | Separates the conjugate from unreacted starting materials based on hydrophobicity. | Detects the vibrational frequency of the newly formed hydrazone (C=N) bond. |
| Primary Output | Confirmation of conjugate mass, assessment of purity, and identification of multi-PEGylated species. | Determination of the degree of conjugation (molar ratio). | Purity assessment, quantification of reactants and products, and reaction monitoring. | Qualitative confirmation of the hydrazone linkage. |
| Sensitivity | High (ng-µg range) | Moderate (µg-mg range)[1] | High (ng-µg range) | Low to moderate (mg range) |
| Quantitative Capability | Semi-quantitative to quantitative (with standards) | Quantitative[2][3] | Quantitative | Qualitative |
| Sample Preparation | Can be complex, often requiring desalting and selection of an appropriate matrix (for MALDI). | Simple, requires dissolution in a suitable deuterated solvent.[1] | Relatively simple, requires dissolution in the mobile phase. | Simple, sample can be analyzed neat or as a thin film. |
In-Depth Analysis and Experimental Protocols
Mass Spectrometry: The Gold Standard for Mass Confirmation
Mass spectrometry is a powerful tool for the unambiguous confirmation of PEGylation.[4] The increase in mass corresponding to the molecular weight of the this compound linker provides direct evidence of successful conjugation. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used, with ESI-MS often preferred for its compatibility with liquid chromatography (LC-MS) and its automated workflow.
Experimental Protocol (ESI-QTOF Mass Spectrometry):
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
If necessary, desalt the sample using a suitable method like centrifugal filtration.
-
-
LC-MS Parameters:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100-2000 m/z.
-
-
-
Data Interpretation:
-
Acquire the mass spectra of the unconjugated target molecule and the purified conjugate.
-
Compare the deconvoluted mass spectra. A mass increase corresponding to the molecular weight of the this compound linker confirms successful conjugation.
-
The presence of unreacted target molecule or multiple PEG additions can also be assessed.
-
¹H NMR Spectroscopy: Quantifying the Degree of Conjugation
¹H NMR spectroscopy is a valuable quantitative method to determine the degree of PEGylation. By comparing the integral of a characteristic proton signal from the PEG backbone to a signal from the target molecule, the molar ratio of PEG to the target molecule can be calculated.
Experimental Protocol (¹H NMR):
-
Sample Preparation:
-
Lyophilize the purified conjugate to remove buffer salts.
-
Dissolve a known amount of the conjugate (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify a well-resolved proton signal unique to the PEG backbone (e.g., the ethylene glycol protons around 3.6 ppm).
-
Identify a well-resolved signal unique to the target molecule.
-
Integrate both peaks accurately.
-
Calculate the degree of conjugation by comparing the ratio of the integrals, taking into account the number of protons each signal represents.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Comparative Guide to the HPLC Analysis of m-PEG37-Hydrazide Labeled Peptides
For researchers, scientists, and drug development professionals, the precise analysis of labeled peptides is critical for ensuring the quality, efficacy, and safety of biotherapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides labeled with m-PEG37-Hydrazide against common alternative labeling reagents. The information presented is supported by established principles of peptide chromatography and includes detailed experimental protocols.
Performance Comparison of Peptide Labeling Reagents for HPLC Analysis
The choice of labeling reagent can significantly impact the chromatographic behavior of a peptide, influencing its retention time, peak shape, and detectability. This section compares this compound with two common alternatives: a fluorescent hydrazide (e.g., Dansyl Hydrazide) and a biotin-hydrazide.
Table 1: Comparison of Performance Metrics for Labeled Peptides in RP-HPLC
| Performance Metric | This compound Labeled Peptide | Fluorescent Hydrazide Labeled Peptide | Biotin-Hydrazide Labeled Peptide | Unlabeled Peptide |
| Expected Retention Time Shift (vs. Unlabeled) | Significant increase[1][2] | Moderate increase | Moderate to significant increase | N/A |
| Expected Peak Width | Broader due to PEG heterogeneity[1][2] | Sharp | Sharp | Sharp |
| Resolution from Unlabeled Peptide | Good to excellent | Good | Good | N/A |
| Primary Detection Method | UV (214/280 nm), Charged Aerosol Detection (CAD)[3] | UV (214/280 nm), Fluorescence | UV (214/280 nm) | UV (214/280 nm) |
| Sensitivity | Moderate (UV) | High (Fluorescence) | Moderate (UV) | Moderate (UV) |
| Key Advantage | Mimics therapeutic PEGylation, improves solubility | High sensitivity, specific detection | Enables affinity purification | Baseline for comparison |
| Potential Challenge | Peak broadening can complicate quantification | Potential for altered peptide conformation | May require specific detection reagents | Lower retention for hydrophilic peptides |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for peptide labeling and subsequent HPLC analysis.
Protocol 1: Peptide Labeling with this compound
This protocol outlines the steps for conjugating this compound to a peptide containing a carbonyl group (aldehyde or ketone), often introduced by periodate oxidation of a serine or threonine residue at the N-terminus.
Materials:
-
Peptide with a carbonyl group
-
This compound
-
Anhydrous DMSO
-
Labeling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Quenching solution (e.g., 1 M glycine)
-
RP-HPLC system for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reagent Preparation: Dissolve this compound in anhydrous DMSO to create a 100 mM stock solution.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add quenching solution to a final concentration of 100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled peptide from excess reagent and byproducts using preparative RP-HPLC.
-
Verification: Confirm successful labeling by mass spectrometry.
Protocol 2: RP-HPLC Analysis of Labeled Peptides
This protocol provides a general method for the analytical separation of labeled and unlabeled peptides.
HPLC System and Column:
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the label.
-
Detection: Monitor absorbance at 214 nm and/or 280 nm. If using a fluorescent label, use the appropriate excitation and emission wavelengths.
Sample Preparation:
-
Dissolve the purified labeled peptide and an unlabeled control in Mobile Phase A to a concentration of approximately 0.5-1 mg/mL.
-
Inject 10-20 µL onto the column.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - Analytical Chemistry - Figshare [figshare.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Mass Spectrometry Characterization of m-PEG37-Hydrazide Conjugates
For researchers, scientists, and drug development professionals engaged in the creation of advanced biotherapeutics, the precise characterization of bioconjugates is a critical determinant of success. The m-PEG37-Hydrazide linker is a discrete-length polyethylene glycol (PEG) reagent that facilitates the conjugation of molecules to carbonyl groups, offering improvements in solubility and pharmacokinetic profiles. This guide provides an objective comparison of the mass spectrometry-based characterization of this compound conjugates with alternative conjugation chemistries, supported by experimental data and detailed protocols.
Mass Spectrometry as the Gold Standard for Conjugate Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the in-depth structural characterization of PEGylated molecules.[1] Its high resolution and sensitivity are essential for confirming successful conjugation, accurately determining molecular weight, and identifying any impurities.[1] For monodisperse PEG linkers like this compound, electrospray ionization mass spectrometry (ESI-MS) is generally favored over matrix-assisted laser desorption/ionization (MALDI) due to its compatibility with automated liquid chromatography systems.[1]
A significant challenge in the MS analysis of PEGylated compounds is the formation of multiple charged ions, which can lead to complex and difficult-to-interpret spectra. A widely adopted strategy to simplify these spectra is the post-column addition of a charge-stripping agent, such as triethylamine (TEA).[1][2] This technique consolidates the ion signal into fewer charge states, thereby improving sensitivity and simplifying data interpretation.
Performance Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is a critical decision in the design of a bioconjugate, influencing not only the synthetic route but also the stability and ultimate performance of the final product. The following table provides a comparative overview of key performance metrics for hydrazone linkages formed by this compound and other common bioconjugation chemistries.
| Feature | Hydrazone (this compound) | Amide (NHS Ester) | Thioether (Maleimide) | Oxime |
| Target Residue | Aldehydes/Ketones | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | Aldehydes/Ketones |
| Reaction pH | 5.0 - 7.0 | 7.0 - 9.0 | 6.5 - 7.5 | 4.0 - 6.0 |
| Linkage Stability | pH-sensitive, cleavable in acidic environments | Highly stable | Highly stable | More stable than hydrazones |
| MS Confirmation | Intact mass shift, MS/MS fragmentation of hydrazone bond | Intact mass shift, stable amide bond in MS/MS | Intact mass shift, stable thioether bond in MS/MS | Intact mass shift, stable oxime bond in MS/MS |
| Key Advantage | Cleavable linkage for drug delivery | High stability and common target | Site-specific conjugation to thiols | High stability and specificity |
| Key Disadvantage | Potential instability at physiological pH | Potential for multiple conjugations on a single protein | Potential for side reactions and maleimide ring hydrolysis | Slower reaction kinetics compared to hydrazones |
Quantitative Mass Spectrometry Data for a Hypothetical this compound Conjugate
To illustrate the expected mass spectrometry data, we present a hypothetical analysis of a model peptide conjugated with this compound.
Table 1: Expected Mass Shift for this compound Conjugation
| Species | Molecular Weight (Da) |
| Model Peptide (Ac-GFLG-CHO) | 405.20 |
| This compound | ~1704.05 |
| Conjugated Peptide | ~2108.25 |
Table 2: Expected MS/MS Fragmentation Profile of a Hypothetical this compound Peptide Conjugate
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| [M+H]+ | [M+H - 44]+ | 44 | Loss of one ethylene glycol unit |
| [M+H]+ | [M+H - 88]+ | 88 | Loss of two ethylene glycol units |
| [M+H]+ | [Peptide+H]+ | ~1704 | Cleavage of the hydrazone linker |
| [M+H]+ | [this compound+H]+ | ~405 | Cleavage of the bond between the peptide and linker |
| [M+H]+ | [Fragment of Peptide]+ | Varies | Fragmentation of the conjugated peptide |
Experimental Protocols
LC-MS Analysis of this compound Conjugate
This protocol outlines a general method for the analysis of a protein conjugate.
1. Sample Preparation:
-
Dissolve the conjugate in a suitable buffer (e.g., 10 mM ammonium acetate) to a final concentration of 1 mg/mL.
-
For peptide mapping, the conjugate should be subjected to enzymatic digestion (e.g., with trypsin) prior to LC-MS analysis.
2. Liquid Chromatography:
-
Column: C4 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for intact proteins or a C18 column for peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
3. Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 300-4000 m/z.
-
Post-Column Amine Addition (Optional): Introduce a solution of 0.1% triethylamine in 50:50 acetonitrile:water into the LC flow post-column via a T-junction at a flow rate of 10-20 µL/min.
In Vitro Plasma Stability Assay
This assay provides a measure of the stability of the hydrazone linkage in a physiological environment.
1. Incubation:
-
Incubate the this compound conjugate in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
2. Sample Processing:
-
Precipitate plasma proteins by adding three volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the conjugate and any released drug/peptide.
3. LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining at each time point.
-
The rate of disappearance of the intact conjugate provides a measure of the linker's stability.
Visualizing Workflows and Concepts
To further clarify the processes and relationships involved in the characterization of this compound conjugates, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and LC-MS analysis of an this compound conjugate.
Caption: Simplified fragmentation pathway for a generic this compound peptide conjugate in MS/MS.
Caption: Comparison of the relative stability of common bioconjugation linkages.
References
A Comparative Guide to m-PEG37-Hydrazide and Other Length PEG Hydrazide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) hydrazide linkers are valuable tools that can significantly influence the physicochemical and pharmacological properties of the resulting conjugate. This guide provides an objective comparison of m-PEG37-Hydrazide with other PEG hydrazide linkers of varying lengths, supported by experimental data, to facilitate the rational design of next-generation biotherapeutics.
The length of the PEG chain in a hydrazide linker plays a pivotal role in modulating a conjugate's solubility, stability, pharmacokinetics, and in vivo efficacy.[1] Generally, longer PEG chains increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life.[2][3] They can also enhance the solubility of hydrophobic payloads and shield the conjugate from proteolytic degradation and immune recognition.[1][4] Conversely, shorter PEG linkers may be advantageous where minimal steric hindrance is desired to maintain the biological activity of the conjugated molecule. This guide will explore these effects through a comparative analysis of available data.
Data Presentation: Performance Comparison of ADCs with Varying PEG Linker Lengths
The following table summarizes quantitative data from preclinical studies on antibody-drug conjugates, comparing key performance metrics across different PEG linker lengths. While specific data for this compound is not available in these comparative studies, the trends observed with increasing numbers of PEG units provide a strong indication of its expected performance characteristics as a longer-chain linker.
| PEG Linker Length | In Vitro Cytotoxicity Reduction (relative to non-PEGylated) | Plasma Half-Life Increase (relative to non-PEGylated) | In Vivo Tumor Growth Inhibition | Reference(s) |
| Non-PEGylated | - | - | 11% | |
| PEG2 | Not Specified | Not Specified | 35-45% | |
| PEG4 | Not Specified | Not Specified | 35-45% | |
| PEG8 | Not Specified | Significantly Increased | 75-85% | |
| PEG12 | Not Specified | Significantly Increased | 75-85% | |
| PEG24 | Not Specified | Significantly Increased | 75-85% | |
| PEG4k (approx. 90 units) | 4.5-fold | 2.5-fold | Improved | |
| PEG10k (approx. 227 units) | 22-fold | 11.2-fold | Most Ideal |
Note: The data presented is compiled from different studies and experimental conditions may vary. The tumor growth inhibition data for PEG2-PEG24 linkers was part of a study where these linkers were incorporated as side chains. The in vitro cytotoxicity and plasma half-life data for PEG4k and PEG10k were from a study on affibody-based drug conjugates.
Experimental Protocols
This section provides a detailed methodology for a key experiment: the site-specific conjugation of a PEG-hydrazide linker to an antibody.
Protocol: Site-Specific Conjugation of m-PEG-Hydrazide to an Antibody via Glycan Oxidation
This protocol describes the generation of aldehyde groups on the carbohydrate chains of an antibody's Fc region, followed by conjugation with a PEG-hydrazide linker to form a stable hydrazone bond.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
m-PEG-Hydrazide of desired length (e.g., m-PEG4-Hydrazide, this compound)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Propylene glycol
-
Conjugation Buffer: PBS, pH 6.5-7.4
-
Desalting columns (e.g., G-25)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into Oxidation Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes with gentle mixing.
-
-
Quenching and Purification of Oxidized Antibody:
-
Quench the oxidation reaction by adding propylene glycol to a final concentration of approximately 15 mM and incubate for 10 minutes at 4°C.
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Conjugation Buffer to remove excess NaIO₄ and propylene glycol.
-
-
Conjugation Reaction:
-
Dissolve the m-PEG-Hydrazide linker in Conjugation Buffer.
-
Add a 50- to 100-fold molar excess of the m-PEG-Hydrazide solution to the purified, oxidized antibody.
-
Incubate the reaction for 2-4 hours at room temperature. The hydrazone bond formation is efficient at a pH range of 5 to 7.
-
-
Purification of the Antibody-PEG Conjugate:
-
Purify the antibody-PEG conjugate to remove the excess PEG-hydrazide linker using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
-
Confirm the integrity of the conjugate by SDS-PAGE and Mass Spectrometry.
-
Assess the binding affinity of the conjugated antibody via ELISA or Surface Plasmon Resonance (SPR).
-
Mandatory Visualization
Caption: Experimental workflow for site-specific antibody conjugation with m-PEG-Hydrazide.
Caption: Comparison of properties between short and long PEG hydrazide linkers.
References
A Comparative Guide to Protein Modification: m-PEG37-Hydrazide vs. NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful modification of proteins for therapeutic, diagnostic, and research applications. The choice of linker dictates not only the efficiency and specificity of the conjugation reaction but also the stability and in vivo performance of the final bioconjugate. This guide provides an in-depth, objective comparison of two prevalent classes of protein modification reagents: m-PEG37-Hydrazide and N-Hydroxysuccinimide (NHS) ester linkers.
This comparison delves into the distinct chemistries of these linkers, outlining their reaction mechanisms, target functional groups, and the stability of the resultant covalent bonds. We will explore the site-specific potential of hydrazide chemistry and contrast it with the broad reactivity of NHS esters, providing a data-driven framework to guide the selection of the most appropriate tool for your protein modification needs.
Performance Comparison at a Glance
The decision between this compound and an NHS ester linker hinges on the specific goals of the protein modification. Key differentiating factors include the desired site of conjugation, the required stability of the final linkage, and the inherent properties of the target protein.
| Feature | This compound | NHS Ester Linker |
| Target Functional Group | Aldehydes or Ketones | Primary Amines (-NH₂) |
| Target Residues | Oxidized Glycans (Sialic Acid, etc.), Genetically Encoded Aldehyde Tags | Lysine (ε-amine), N-terminus (α-amine) |
| Resulting Linkage | Hydrazone Bond | Amide Bond |
| Reaction pH | 5.0 - 7.0 | 7.2 - 9.0 |
| Specificity | High (Site-specific to carbonyl groups) | Low (Reacts with multiple available amines) |
| Product Homogeneity | Generally high, leading to a more defined product | Generally low, resulting in a heterogeneous mixture |
| Bond Stability | pH-sensitive; reversible under acidic conditions | Highly stable across a wide pH range |
| Key Advantages | Site-specific conjugation, pH-tunable release | High reactivity, forms exceptionally stable bonds |
| Key Considerations | Requires the presence or generation of a carbonyl group; hydrazone bond is less stable than an amide bond. | Can lead to product heterogeneity and potential loss of function if lysines are in the active site. NHS esters are moisture-sensitive. |
Quantitative Data Summary
| Parameter | This compound (forms Hydrazone bond) | NHS Ester Linker (forms Amide bond) |
| Optimal Reaction pH | 5.0 - 7.0 | 8.3 - 8.5[1][2][3] |
| Reaction Time | 2 hours to overnight[1] | 0.5 to 4 hours[4] |
| Bond Stability (Half-life) | pH-dependent: - pH 7.4: ~120 minutes (for aliphatic hydrazones) to >72 hours (for aromatic hydrazones) - pH 5.5: <2 minutes (for aliphatic hydrazones) | Extremely stable. Half-life of ~267 years at pH 7. |
| Reported Reaction Efficiency | Coupling efficiencies of over 90% have been reported for the immobilization of oxidized glycoproteins to hydrazide resins. Labeling efficiency of ~100% has been achieved for aldehyde-tagged proteins under optimized conditions. | Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions. |
Reaction Mechanisms and Workflows
The fundamental difference in the reaction chemistry of this compound and NHS esters dictates their application and the nature of the resulting bioconjugate.
This compound: Site-Specific Carbonyl Chemistry
This compound reacts with aldehyde or ketone functional groups to form a hydrazone bond. Since native proteins rarely contain these functional groups, they must be introduced, which allows for a high degree of site-specificity.
Caption: Reaction mechanism of this compound with a glycoprotein.
NHS Ester: Amine-Reactive Chemistry
NHS ester linkers react with primary amines, which are abundantly present on protein surfaces in the form of lysine residues and the N-terminus. This reaction forms a highly stable amide bond.
Caption: Reaction mechanism of an NHS ester linker with a protein.
General Experimental Workflow
The following diagram illustrates a generalized workflow for protein modification, applicable to both linker types with variations in the specific reaction steps.
Caption: Generalized experimental workflow for protein modification.
Experimental Protocols
Protocol 1: Site-Specific Labeling of Glycoproteins with this compound
This protocol describes the generation of aldehyde groups on a glycoprotein via mild oxidation, followed by conjugation with this compound.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Protein Preparation:
-
Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-10 mg/mL.
-
-
Generation of Aldehyde Groups:
-
Prepare a fresh solution of 20 mM NaIO₄ in Oxidation Buffer.
-
Add the NaIO₄ solution to the protein solution to a final concentration of 1 mM (for selective oxidation of sialic acids) or 10 mM (for oxidation of other sugars).
-
Incubate the reaction in the dark for 20-30 minutes at room temperature.
-
Stop the reaction and remove excess periodate by passing the solution through a desalting column pre-equilibrated with Labeling Buffer.
-
-
Hydrazide Labeling:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 50-100 mM).
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess.
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle agitation.
-
-
Purification:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to confirm the mass of the conjugate and determine the degree of labeling.
-
Protocol 2: Labeling of Proteins with NHS Ester Linkers
This protocol provides a general procedure for labeling a protein with an NHS ester linker.
Materials:
-
Protein of interest
-
NHS ester linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvent and prepare the solution fresh.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 0.5 to 4 hours at room temperature or 4°C.
-
-
Quenching (Optional):
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry if the linker has a chromophore.
-
Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful labeling and assess heterogeneity.
-
Conclusion: Making the Right Choice
The selection between this compound and NHS ester linkers is a strategic decision that profoundly impacts the characteristics of the final bioconjugate.
-
Choose this compound when:
-
Site-specific modification is paramount to preserve protein function, particularly for glycoproteins or proteins with engineered aldehyde tags.
-
A more homogeneous product with a defined drug-to-antibody ratio (DAR) is required.
-
A pH-sensitive, cleavable linkage is desired for applications like controlled drug release in the acidic environment of endosomes or lysosomes.
-
-
Choose NHS Ester Linkers when:
-
The primary goal is to achieve a highly stable, long-circulating bioconjugate.
-
The protein has numerous surface-exposed lysine residues that are not critical for its biological activity.
-
A heterogeneous mixture of PEGylated species is acceptable or can be subsequently purified.
-
For researchers and drug developers, a thorough understanding of these linker chemistries is essential for the rational design and synthesis of effective and well-characterized protein therapeutics and research tools.
References
The Hydrazone Advantage: A Comparative Guide to Linker Technology in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe antibody-drug conjugates (ADCs). Its chemical properties dictate the stability of the ADC in circulation and the efficiency of payload release within the target cancer cell. This guide provides an in-depth comparison of hydrazone linkers with other common covalent bonds used in ADCs, supported by experimental data and detailed methodologies.
The therapeutic efficacy of an ADC is fundamentally dependent on the selective delivery of a potent cytotoxic agent to tumor cells. This is achieved through the specificity of the monoclonal antibody for a tumor-associated antigen and the subsequent internalization of the ADC-antigen complex. The linker, which connects the antibody to the payload, plays a pivotal role in this process. An ideal linker must be sufficiently stable in the systemic circulation to prevent premature drug release and associated off-target toxicity, yet labile enough to efficiently release the active drug upon reaching the target cell.
Hydrazone linkers have emerged as a valuable tool in ADC development due to their unique pH-sensitive nature. This guide will explore the distinct advantages of hydrazone linkages over other covalent bonds, such as disulfide and peptide linkers, in the context of ADC performance.
Superior pH-Sensitivity for Targeted Drug Release
A key advantage of the hydrazone linkage is its susceptibility to acidic hydrolysis. This chemical characteristic is particularly beneficial for ADCs as it allows for triggered payload release in the acidic environments of endosomes (pH 5.5–6.5) and lysosomes (pH 4.5–5.0) within cancer cells.[1][2][] In contrast, the physiological pH of the bloodstream is approximately 7.4, where the hydrazone bond remains relatively stable.[2][] This pH differential enables a targeted release mechanism, minimizing payload exposure to healthy tissues and thereby reducing systemic toxicity.
Comparative Stability of ADC Linkers
The stability of the linker in plasma is a critical parameter that directly influences the therapeutic window of an ADC. Premature cleavage can lead to a reduction in efficacy and an increase in off-target toxicity. The following table summarizes a comparison of the plasma stability of different cleavable linkers. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Key Advantages | Key Disadvantages |
| Hydrazone | Acid Hydrolysis (pH-sensitive) | Variable; can be engineered. A study reported a plasma half-life of 183 hours at pH 7. | Targeted release in acidic tumor microenvironment/lysosomes. | Can be susceptible to hydrolysis in plasma, leading to premature release. |
| Disulfide | Reduction by Glutathione | Generally stable in plasma; half-life can be modulated by steric hindrance. | Exploits the higher intracellular glutathione concentration for cleavage. | Premature cleavage can occur due to extracellular thiols. |
| Dipeptide (e.g., Val-Cit) | Proteolytic Cleavage (e.g., by Cathepsin B) | Highly stable in plasma; a Val-Cit linker was found to be over 100 times more stable than a hydrazone linker in human plasma. | High plasma stability; specific cleavage by lysosomal proteases. | Efficacy can be dependent on the level of protease expression in the tumor. |
| Non-cleavable (e.g., Thioether) | Antibody Degradation | Very high plasma stability. | High stability reduces off-target toxicity. | Requires complete lysosomal degradation of the antibody for payload release; may have a limited bystander effect. |
Experimental Protocols
To aid researchers in the evaluation of different linker technologies, this section provides detailed methodologies for key experiments.
Synthesis of a Hydrazone-Linked ADC
This protocol describes the general steps for conjugating a drug to an antibody via a hydrazone linker.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker intermediate containing a hydrazine moiety
-
Modification buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., acetate buffer, pH 5.5)
-
Quenching solution (e.g., glycine solution)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification: If necessary, modify the antibody to introduce a carbonyl group (aldehyde or ketone). This can be achieved by periodate oxidation of the carbohydrate moieties on the antibody.
-
Drug-Linker Preparation: Dissolve the drug-linker intermediate in an appropriate organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the dissolved drug-linker to the modified antibody solution in the reaction buffer. The reaction is typically carried out at room temperature for several hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the resulting ADC using a size-exclusion chromatography column to remove unconjugated drug-linker and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the ADC linker in a physiological environment.
Materials:
-
ADC construct
-
Human plasma (or plasma from other species)
-
Incubator at 37°C
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: Process the samples to separate the ADC from plasma proteins. This can be done using affinity chromatography (e.g., Protein A) or precipitation methods.
-
Quantification: Quantify the amount of intact ADC at each time point using a validated analytical method.
-
Data Analysis: Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.
Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC construct
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Mechanisms
To better understand the processes involved in ADC function, the following diagrams illustrate the key pathways and workflows.
Caption: ADC Internalization and Payload Release Pathway.
Caption: General Experimental Workflow for ADC Development.
Conclusion
Hydrazone linkers offer a distinct advantage in ADC design due to their inherent pH-sensitivity, which facilitates targeted drug release in the acidic intracellular compartments of tumor cells. While their plasma stability can be a concern compared to highly stable linkers like dipeptides, careful chemical modification of the hydrazone bond can optimize its stability profile. The choice of linker is a critical decision in ADC development, and a thorough understanding of the chemical properties and biological performance of different linker types is essential for designing next-generation ADCs with improved therapeutic indices. The experimental protocols provided in this guide offer a framework for the systematic evaluation of hydrazone-linked ADCs and their comparison with other linker technologies.
References
Assessing the In Vivo Stability of m-PEG37-Hydrazide Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker in bioconjugates is a critical parameter that dictates the efficacy and safety of targeted therapies. The m-PEG37-Hydrazide linker, a polyethylene glycol (PEG)-based linker utilizing a hydrazone bond, is a commonly employed tool in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems. This guide provides an objective comparison of the in vivo stability of this compound linkers with other commonly used cleavable linkers, supported by experimental data and detailed protocols.
The ideal linker should remain stable in systemic circulation (at physiological pH ~7.4) to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] Upon reaching the target tissue or cellular compartment, the linker should then be efficiently cleaved to release the active payload. Hydrazone linkers are designed to be acid-sensitive, remaining relatively stable at neutral pH and undergoing hydrolysis in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][3]
Comparative In Vivo and In Vitro Stability of Cleavable Linkers
The stability of a linker is often quantified by its half-life (t½) in plasma or at different pH conditions. The following table summarizes available data for hydrazone linkers and compares them with other major classes of cleavable linkers. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, conjugate structure, and analytical methods.
| Linker Type | Linker Subtype/Example | Condition | Half-life (t½) | Reference(s) |
| Hydrazone | Generic Hydrazone | pH 7.0 | 183 hours | [3] |
| pH 5.0 | 4.4 hours | |||
| Phenylketone-derived Hydrazone | Human Plasma | ~2 days | ||
| Acylhydrazone (from 4-(4-acetylphenoxy) butanoic acid) | pH 7.4 (37°C) | >24 hours (6% hydrolysis) | ||
| pH 4.5 (37°C) | <24 hours (97% release) | |||
| Inotuzumab ozogamicin (Besponsa®) linker | In circulation | Hydrolysis rate of 1.5–2% per day | ||
| Disulfide | Generic Disulfide | Human Plasma | Variable, can be unstable | |
| Sterically Hindered Disulfide | Human Plasma | Increased stability over simple disulfides | ||
| Peptide | Valine-Citrulline (vc) | Human Plasma | ~230 days | |
| Mouse Plasma | 80 hours | |||
| Phenylalanine-Lysine (fk) | Human Plasma | ~30 days | ||
| Mouse Plasma | 12.5 hours | |||
| β-Glucuronide | Glucuronide | Mouse Plasma | >7 days |
Experimental Protocols
Assessing the in vivo and in vitro stability of a linker is crucial for the selection of a suitable candidate for a therapeutic conjugate. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay provides a reliable measure of a linker's stability in a simulated physiological environment.
Objective: To determine the rate of cleavage of a linker in a drug conjugate when incubated in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
Test conjugate (e.g., ADC with this compound linker)
-
Control conjugate (with a known stable linker, if available)
-
Plasma (human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 3 volumes of cold acetonitrile with an internal standard)
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Prepare a stock solution of the test conjugate in a suitable solvent like DMSO.
-
Incubation: Pre-warm the plasma to 37°C. Spike the test conjugate into the plasma to a final concentration of 1-10 µM, ensuring the final solvent concentration is low (<1%) to prevent protein precipitation. Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Quenching and Processing: Immediately add the plasma aliquot to the cold quenching solution to stop degradation and precipitate plasma proteins. Vortex the mixture and centrifuge at >10,000 x g for 10-15 minutes.
-
Analysis: Collect the supernatant containing the intact conjugate and any released payload. Analyze the supernatant using a validated LC-MS/MS or HPLC-UV method capable of separating and quantifying the intact conjugate and the released drug.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time. Determine the half-life (t½) of the conjugate in plasma by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic (PK) Study for Stability Assessment
This study evaluates the stability of the linker in a living organism.
Objective: To determine the pharmacokinetic profiles of the total antibody, the intact conjugate, and the released payload to assess in vivo linker stability.
Experimental Model:
-
Typically, mice or rats are used. The choice of species should consider potential differences in plasma enzymes that might affect linker stability.
Procedure:
-
Dosing: Administer the test conjugate intravenously to a cohort of animals at a predetermined dose.
-
Blood Sampling: At various time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-administration, collect blood samples into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Total Antibody: Quantify the total antibody concentration (both conjugated and unconjugated) using an enzyme-linked immunosorbent assay (ELISA).
-
Intact Conjugate (Antibody-Conjugated Drug): Quantify the concentration of the intact conjugate using an affinity-capture LC-MS/MS method. This involves capturing the ADC from the plasma using an anti-human IgG antibody immobilized on beads, followed by elution and analysis.
-
Released Payload: Quantify the concentration of the free payload in the plasma using LC-MS/MS.
-
-
Data Analysis: Plot the concentration-time profiles for the total antibody, intact conjugate, and free payload. The rate of decline of the intact conjugate concentration relative to the total antibody concentration provides a measure of the in vivo linker stability.
Visualizing Experimental Workflows and Chemical Mechanisms
Diagrams generated using Graphviz can help to clarify complex processes.
Caption: Experimental workflows for assessing linker stability.
References
Quantifying PEGylation Efficiency: A Comparative Guide to m-PEG37-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of m-PEG37-Hydrazide with alternative PEGylation reagents, offering insights into reaction efficiency, stability, and analytical quantification. The information presented herein is supported by established experimental principles to assist researchers in making informed decisions for their bioconjugation needs.
Introduction to Hydrazide-Based PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The choice of PEGylation chemistry is critical as it dictates the stability, homogeneity, and ultimately, the efficacy of the final conjugate.
This compound is a PEGylation reagent that contains a hydrazide functional group (-CONHNH2). This group reacts specifically with aldehyde or ketone moieties on a target molecule to form a hydrazone bond. This chemistry offers a high degree of selectivity, particularly for targeting oxidized carbohydrates on glycoproteins or engineered aldehydes/ketones at specific sites.
Comparison of PEGylation Chemistries
The selection of a PEGylation reagent depends on the available functional groups on the target molecule, the desired stability of the linkage, and the required reaction conditions. Below is a comparison of m-PEG-Hydrazide chemistry with two other common PEGylation strategies: NHS-ester and Maleimide chemistry.
| Feature | m-PEG-Hydrazide | m-PEG-NHS Ester | m-PEG-Maleimide |
| Target Functional Group | Aldehydes, Ketones | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Resulting Linkage | Hydrazone | Amide | Thioether |
| Reaction pH | 5.0 - 7.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Bond Stability | Reversible under acidic conditions | Highly Stable | Highly Stable |
| Key Advantages | Site-specific conjugation to glycans or engineered carbonyls. The pH-sensitive nature of the hydrazone bond can be utilized for drug release in acidic environments (e.g., endosomes, tumor microenvironment). | High reactivity with abundant amine groups on the protein surface. Forms highly stable bonds suitable for long-circulating therapeutics. | Enables highly site-specific conjugation to native or engineered cysteine residues, leading to homogenous products. |
| Key Considerations | Requires the presence of carbonyl groups, which may necessitate prior oxidation of the target molecule. The hydrazone bond is less stable than the amide or thioether bond. | Can lead to a heterogeneous mixture of products due to multiple lysine residues on the protein surface. NHS esters are sensitive to moisture. | Requires a free thiol group, which may not be readily available on all proteins. The maleimide group can undergo hydrolysis at higher pH. |
| Typical Efficiency | High, with yields often exceeding 80% for site-specific reactions. | Variable, depends on protein and reaction conditions. Can result in a mixture of mono-, di-, and poly-PEGylated species. | Very high for engineered cysteines, often achieving >90% conjugation efficiency. |
Quantifying PEGylation Efficiency
Accurate quantification of PEGylation efficiency is crucial for ensuring product consistency and therapeutic efficacy. Several analytical techniques can be employed to determine the degree of PEGylation (the number of PEG chains per molecule) and the distribution of different PEGylated species.
Analytical Methods for Quantification
| Analytical Technique | Principle | Information Obtained | Key Considerations |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Provides information on the distribution of unreacted protein, mono-PEGylated, di-PEGylated, and higher-order conjugates, as well as aggregates. | Resolution may be limited for smaller PEG chains. Does not provide information on the site of PEGylation. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Can separate different positional isomers of mono-PEGylated proteins and quantify the relative abundance of each species. | Requires optimization of mobile phase and gradient conditions. May lead to protein denaturation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides the exact molecular weight of the unreacted protein and the PEGylated conjugates, allowing for the precise determination of the degree of PEGylation. | Can be challenging for large and heterogeneous PEGylated proteins. Requires specialized instrumentation and data analysis software. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can be used to determine the degree of PEGylation by comparing the integrals of signals from the protein and the PEG chain. | Requires high sample concentrations and may be complex for large proteins. |
Experimental Protocols
The following sections provide representative protocols for protein PEGylation with this compound and subsequent quantification of the efficiency.
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the oxidation of carbohydrate moieties on a model glycoprotein (e.g., an antibody) to generate aldehyde groups for subsequent reaction with this compound.
Materials:
-
Glycoprotein solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Sodium periodate (NaIO4) solution (e.g., 100 mM in water)
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)
Procedure:
-
To the glycoprotein solution, add the sodium periodate solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Remove the excess sodium periodate and exchange the buffer to the reaction buffer using a desalting column.
-
The oxidized glycoprotein containing aldehyde groups is now ready for PEGylation.
Protocol 2: PEGylation with this compound
Materials:
-
Oxidized glycoprotein solution from Protocol 1
-
This compound (dissolved in reaction buffer)
-
Quenching solution (e.g., 1 M glycine)
Procedure:
-
Add a 10- to 50-fold molar excess of this compound to the oxidized glycoprotein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
To stop the reaction, add the quenching solution to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Purify the PEGylated glycoprotein from excess PEG reagent and quenching solution using a suitable method such as size-exclusion chromatography or ion-exchange chromatography.
Protocol 3: Quantification of PEGylation Efficiency by RP-HPLC
Materials:
-
Purified PEGylated glycoprotein
-
HPLC system with a C4 or C8 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the purified PEGylated glycoprotein sample.
-
Elute the proteins using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
The unreacted protein and different PEGylated species will elute at different retention times.
-
Calculate the percentage of each species by integrating the area under the corresponding peak.
Data Presentation
The following table presents hypothetical quantitative data for the PEGylation of a model antibody (mAb) with this compound, as analyzed by RP-HPLC.
| Species | Retention Time (min) | Peak Area (%) |
| Unreacted mAb | 15.2 | 12.5 |
| Mono-PEGylated mAb | 18.7 | 82.3 |
| Di-PEGylated mAb | 21.5 | 5.2 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the protein and reaction conditions.
Visualizations
Experimental Workflow for Hydrazide PEGylation and Quantification
Caption: Workflow for glycoprotein PEGylation with this compound and subsequent quantification.
Signaling Pathway of Aldehyde-Hydrazide Ligation
Caption: Reaction mechanism of hydrazone bond formation between an aldehyde and a hydrazide.
Conclusion
This compound offers a powerful and selective method for PEGylating biomolecules, particularly at carbohydrate moieties or engineered sites. The efficiency of this process can be reliably quantified using standard analytical techniques such as HPLC and mass spectrometry. By understanding the comparative advantages and limitations of different PEGylation chemistries and employing robust analytical methods, researchers can optimize the development of next-generation biotherapeutics with improved efficacy and safety profiles.
A Comparative Analysis of Hydrazide and Maleimide Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of molecules to biomolecules is a cornerstone of modern biotechnology and medicine, enabling the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The choice of conjugation chemistry is critical, influencing the stability, homogeneity, and ultimately, the efficacy and safety of the resulting bioconjugate. This guide provides an objective, data-driven comparison of two widely used conjugation methods: hydrazide chemistry and maleimide chemistry.
Executive Summary
Hydrazide and maleimide conjugation chemistries offer distinct advantages and disadvantages depending on the specific application. Hydrazide conjugation, which forms a hydrazone bond with an aldehyde or ketone, is particularly advantageous for site-specific modification of glycoproteins, such as antibodies, by targeting their carbohydrate moieties. This approach can lead to highly homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR). The stability of the hydrazone bond is pH-dependent, which can be exploited for controlled drug release in the acidic environment of endosomes and lysosomes.
Maleimide chemistry, which targets sulfhydryl groups on cysteine residues, is known for its high reaction efficiency and rapid kinetics under physiological conditions. This method is widely used for conjugating molecules to proteins and peptides. However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione in the plasma. This potential instability is a key consideration for in vivo applications.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance metrics for hydrazide and maleimide conjugation chemistries based on available experimental data.
Table 1: Reaction Characteristics
| Feature | Hydrazide Chemistry | Maleimide Chemistry |
| Target Functional Group | Aldehyde, Ketone | Thiol (Sulfhydryl) |
| Resulting Bond | Hydrazone | Thiosuccinimide (Thioether) |
| Typical Reaction pH | 5.0 - 7.0[1] | 6.5 - 7.5[2] |
| Reaction Speed | Generally slower, can be accelerated by catalysts like aniline[1][3] | Very fast, often complete within minutes to a few hours[4] |
| Specificity | High for carbonyls | Highly chemoselective for thiols, approximately 1,000 times faster than with amines at neutral pH |
| Homogeneity | Can be high, leading to a more uniform Drug-to-Antibody Ratio (DAR), especially when targeting glycans | Can be heterogeneous with native disulfides (DARs 0-8); site-engineered antibodies can achieve high homogeneity |
| Conjugation Efficiency | Can be very efficient, with optimization | High affinity and fast kinetics can lead to efficiencies of >80% |
Table 2: Bond Stability
| Feature | Hydrazone Bond | Thiosuccinimide Bond |
| General Stability | Generally stable, but can be designed to be acid-labile | The thioether bond is highly stable, but the maleimide adduct can undergo a retro-Michael reaction |
| pH Sensitivity | Hydrolysis is accelerated at acidic pH (e.g., pH 5.0), which can be advantageous for drug release in lysosomes | Can be unstable under high pH conditions |
| In Vivo Stability | Aromatic hydrazones are more stable than aliphatic ones. Some hydrazone linkers have shown a half-life of about 2 days in human plasma | Susceptible to thiol exchange with molecules like glutathione, leading to deconjugation. N-aryl maleimides show improved stability over N-alkyl maleimides |
| Stabilization Strategies | Bond stability can be increased by using aromatic aldehydes and hydrazides or by reduction of the hydrazone to a stable hydrazine | The thiosuccinimide ring can be hydrolyzed to a more stable ring-opened form to prevent retro-Michael reaction |
Reaction Mechanisms
The fundamental difference between these two chemistries lies in their reaction mechanisms.
Hydrazide Conjugation: This is a two-step process when targeting glycoproteins. First, the vicinal diols within the carbohydrate portion of the biomolecule are oxidized using a mild oxidizing agent like sodium periodate (NaIO₄) to create aldehyde groups. Subsequently, the hydrazide-functionalized molecule reacts with the aldehyde to form a hydrazone bond.
Maleimide Conjugation: This reaction proceeds via a Michael addition. The sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring to form a stable thioether linkage.
Mandatory Visualization
Caption: Hydrazide conjugation workflow involving oxidation of a biomolecule.
Caption: Maleimide conjugation via Michael addition to a thiol group.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for each chemistry.
Hydrazide Conjugation Protocol (for Glycoproteins)
1. Antibody Oxidation:
-
Prepare a solution of the antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes to 1 hour.
-
Quench the reaction by adding a quenching buffer (e.g., 15 mM glycerol).
-
Remove excess periodate and glycerol by buffer exchange (e.g., using a desalting column) into a conjugation buffer (e.g., PBS, pH 6.0-7.0).
2. Hydrazide Conjugation:
-
Dissolve the hydrazide-derivatized molecule in a compatible organic solvent (e.g., DMSO).
-
Add the hydrazide solution to the oxidized antibody solution at a desired molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate to remove unreacted hydrazide using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterize the conjugate to determine the degree of labeling.
Maleimide Conjugation Protocol
1. Protein Reduction (if necessary):
-
If the cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent by buffer exchange.
2. Maleimide Conjugation:
-
Dissolve the maleimide-derivatized molecule in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the maleimide solution to the protein solution at a desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the conjugate to remove unreacted maleimide using a desalting column, dialysis, or chromatography.
-
Characterize the conjugate to confirm labeling and determine the degree of substitution.
Logical Workflow for Selecting a Conjugation Chemistry
The choice between hydrazide and maleimide chemistry depends on several factors, including the nature of the biomolecule, the desired properties of the final conjugate, and the intended application.
Caption: Decision-making workflow for choosing between hydrazide and maleimide conjugation.
Conclusion
Both hydrazide and maleimide chemistries are powerful tools in the bioconjugation toolbox. Hydrazide chemistry offers a robust method for site-specific conjugation, particularly for glycoproteins, yielding homogeneous conjugates with pH-sensitive linkers that can be advantageous for controlled drug release. Maleimide chemistry provides a highly efficient and rapid method for conjugating molecules to cysteine residues, though the stability of the resulting linkage in vivo requires careful consideration and may necessitate stabilization strategies. The optimal choice of conjugation chemistry will always depend on a thorough evaluation of the specific biomolecule, the properties of the molecule to be conjugated, and the desired performance characteristics of the final bioconjugate in its intended application.
References
Safety Operating Guide
Proper Disposal of m-PEG37-Hydrazide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of m-PEG37-Hydrazide with stringent safety protocols due to the inherent hazards of the hydrazide functional group. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this PEGylated compound, ensuring the safety of laboratory personnel and the protection of the environment.
The proper disposal of this compound is dictated by the reactivity and toxicity of the hydrazide moiety, rather than the biocompatible polyethylene glycol (PEG) chain. Hydrazide compounds are classified as hazardous waste and require specific handling procedures. Under no circumstances should this compound or its empty containers be disposed of in regular trash or flushed down the drain.
Summary of Hazards
The following table summarizes the key hazards associated with hydrazide compounds, which should be considered when handling this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |
| Sensitization | May cause an allergic skin reaction. |
| Carcinogenicity | May cause cancer. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
- Treat all this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or release toxic gases.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling this compound waste, including:
- Chemical-resistant gloves (nitrile or neoprene)
- Safety goggles and a face shield
- A laboratory coat
3. Waste Container Selection and Labeling:
- Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, corrosive, environmental hazard).
4. On-site Accumulation and Storage:
- Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA should be a secondary containment bin to prevent the spread of spills.
- Keep the waste container closed at all times, except when adding waste.
5. Disposal of Empty Containers:
- An "empty" container that held this compound is still considered hazardous waste.
- Triple-rinse the empty container with a suitable solvent (e.g., water, if the compound is water-soluble).
- Collect the rinsate as hazardous waste in your designated this compound waste container.
- After triple-rinsing, deface the original label on the container and dispose of it as instructed by your institution's EHS guidelines.
6. Requesting Waste Pickup:
- Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check with your EHS), arrange for a pickup by your institution's hazardous waste management service.
- Do not attempt to transport the hazardous waste off-site yourself.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
Personal protective equipment for handling m-PEG37-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling m-PEG37-Hydrazide. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research. This document is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's established safety protocols.
Personal Protective Equipment (PPE)
Due to the presence of the hydrazide functional group, which can be toxic, appropriate PPE is mandatory to prevent exposure. The required level of PPE varies depending on the specific laboratory operation being performed.
| Laboratory Operation | Risk Level | Minimum Required PPE |
| Receiving and Inspection | Low | - Gloves: Single pair of nitrile gloves- Eye Protection: Safety glasses- Lab Attire: Standard lab coat |
| Weighing and Aliquoting (Solid) | Medium to High | - Gloves: Double-gloved with nitrile gloves- Eye Protection: Chemical splash goggles- Respiratory: Work within a certified chemical fume hood or use a NIOSH-approved respirator with appropriate cartridges- Lab Attire: Fully buttoned lab coat |
| Solution Preparation | Medium | - Gloves: Nitrile or neoprene gloves- Eye Protection: Chemical splash goggles- Respiratory: Work within a certified chemical fume hood- Lab Attire: Fully buttoned lab coat |
| Use in Reactions | Medium | - Gloves: Nitrile or neoprene gloves- Eye Protection: Chemical splash goggles- Respiratory: Work within a certified chemical fume hood- Lab Attire: Fully buttoned lab coat |
| Waste Handling and Disposal | High | - Gloves: Double-gloved with nitrile gloves- Eye Protection: Chemical splash goggles and a face shield- Respiratory: Work within a certified chemical fume hood- Lab Attire: Chemical-resistant apron over a lab coat |
| Spill Cleanup | High | - Gloves: Heavy-duty, chemical-resistant gloves- Eye Protection: Chemical splash goggles and a face shield- Respiratory: NIOSH-approved respirator with appropriate cartridges- Lab Attire: Chemical-resistant suit or apron and shoe covers |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leaks. If the container is compromised, do not open it and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1] The recommended storage temperature is -20°C.[1]
2. Preparation and Use:
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so carefully to minimize the creation of dust.
-
Solution Preparation: Add the this compound to the solvent slowly and stir to dissolve.
-
Reaction Setup: Ensure all glassware is securely clamped and that the reaction is adequately ventilated.
3. Spill Management:
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material into a designated hazardous waste container.
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
2. Waste Disposal:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the EHS department or a licensed waste disposal contractor.
-
Never dispose of this compound or its waste down the drain. While polyethylene glycol itself is biodegradable, the hydrazide component is hazardous to the aquatic environment.[2][3]
Quantitative Hazard Data (Representative)
A specific Safety Data Sheet for this compound was not publicly available. The following data is for Hydrazine Sulfate , a related hydrazide compound, and should be used for informational purposes only. Always refer to the manufacturer's SDS for the specific product you are using.
| Hazard Classification | Value | Source |
| Acute Oral Toxicity | Category 3 | [4] |
| Acute Dermal Toxicity | Category 3 | |
| Acute Inhalation Toxicity (Dusts/Mists) | Category 3 | |
| Skin Corrosion/Irritation | Category 1C | |
| Serious Eye Damage/Eye Irritation | Category 1 | |
| Skin Sensitization | Category 1 | |
| Carcinogenicity | Category 1B |
Experimental Workflow: Handling this compound
Caption: Workflow for handling this compound.
Disclaimer: This information is provided for guidance purposes only and is not a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier and follow all applicable safety regulations and guidelines from your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
